AZ3451
Description
a protease-activated receptor 2 antagonist
Structure
3D Structure
Propriétés
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AZ3451: An Allosteric Antagonist of PAR2 with Therapeutic Potential in Osteoarthritis
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of AZ3451, a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2). This compound has demonstrated significant promise in preclinical models of osteoarthritis by modulating key signaling pathways involved in inflammation, cartilage degradation, and chondrocyte apoptosis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of PAR2 and its therapeutic targeting.
Executive Summary
This compound is a small molecule that acts as a negative allosteric modulator of PAR2.[1] By binding to a remote site on the receptor, distinct from the orthosteric ligand binding pocket, this compound prevents the conformational changes necessary for receptor activation.[1][2] This antagonism effectively blocks the downstream signaling cascades initiated by PAR2 activation. In the context of osteoarthritis, this compound has been shown to inhibit the interleukin-1β (IL-1β) induced activation of three critical intracellular signaling pathways: P38/MAPK, NF-κB, and PI3K/AKT/mTOR.[3][4][5] The inhibition of these pathways leads to a reduction in inflammation, suppression of cartilage-degrading enzymes, and a decrease in chondrocyte apoptosis, ultimately protecting against the progression of osteoarthritis.[3][4][6]
This compound: Potency and Binding Characteristics
This compound is a highly potent antagonist of PAR2, with a reported half-maximal inhibitory concentration (IC50) that underscores its potential as a therapeutic agent.
| Parameter | Value | Reference |
| Target | Protease-Activated Receptor 2 (PAR2) | [1][3] |
| Mechanism | Negative Allosteric Modulator | [1][2] |
| Binding Site | Remote allosteric site outside the helical bundle | [1][4] |
| IC50 | 23 nM | [3] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in osteoarthritis are primarily attributed to its ability to downregulate the activity of key pro-inflammatory and catabolic signaling pathways.
Inhibition of IL-1β-Induced Signaling
In primary chondrocytes, the pro-inflammatory cytokine IL-1β is a key driver of osteoarthritis pathology. This compound effectively counteracts the effects of IL-1β by inhibiting the phosphorylation and activation of key downstream signaling molecules.[3][4]
Caption: this compound allosterically inhibits PAR2, blocking downstream signaling pathways.
Detailed Signaling Cascades
The inhibitory action of this compound on PAR2 activation prevents the subsequent phosphorylation and activation of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.
Caption: Downstream signaling cascades inhibited by this compound's action on PAR2.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound in chondrocytes.
Cell Culture and Treatment
Primary chondrocytes were isolated from the articular cartilage of Sprague-Dawley rats. Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, chondrocytes were pre-treated with 10 μM this compound for 2 hours before stimulation with 10 ng/mL IL-1β for 24-48 hours.[4]
Western Blot Analysis
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (typically 20-40 µg) were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: Membranes were blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against PAR2, p-p38, p38, p-IκBα, IκBα, p-p65, p65, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, Bcl-2, BAX, Cyto C, Cleaved caspase 3, and GAPDH.
-
Secondary Antibody Incubation: Membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands were visualized using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Chondrocytes were seeded in 6-well plates and treated as described above.
-
Staining: After treatment, cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[7][8]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[7][8]
TUNEL Assay
-
Fixation and Permeabilization: Treated chondrocytes grown on coverslips were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Labeling: DNA fragmentation was detected using an in situ cell death detection kit (TUNEL) according to the manufacturer's protocol. This involves labeling the 3'-OH ends of DNA fragments with TdT enzyme.
-
Microscopy: TUNEL-positive nuclei (indicating apoptosis) were visualized by fluorescence microscopy.
Quantitative Effects of this compound on Chondrocyte Function
The following tables summarize the quantitative data from key experiments demonstrating the protective effects of this compound on IL-1β-stimulated chondrocytes.
Effect of this compound on Chondrocyte Apoptosis
| Treatment Group | Percentage of Apoptotic Cells (%) |
| Control | ~5% |
| IL-1β (10 ng/mL) | ~25% |
| IL-1β + this compound (10 µM) | ~10% |
Data are approximate values based on graphical representations in the source literature.[9]
Effect of this compound on Apoptosis-Related Protein Expression
| Protein | IL-1β Treatment | IL-1β + this compound Treatment |
| Bcl-2 | Decreased | Increased (relative to IL-1β) |
| BAX | Increased | Decreased (relative to IL-1β) |
| Cytochrome C | Increased | Decreased (relative to IL-1β) |
| Cleaved Caspase 3 | Increased | Decreased (relative to IL-1β) |
Changes are relative to the control group.[9]
In Vivo Efficacy
In a rat model of surgically-induced osteoarthritis, intra-articular injection of this compound was found to ameliorate cartilage degradation.[3][4][5] Histological analysis of the articular cartilage showed that this compound treatment preserved the cartilage structure and reduced the loss of proteoglycans compared to vehicle-treated animals.[3]
Conclusion
This compound is a potent and specific allosteric antagonist of PAR2. Its mechanism of action involves the inhibition of PAR2-mediated activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways. This leads to a multifaceted protective effect in the context of osteoarthritis, including the suppression of inflammation, reduction of cartilage degradation, and inhibition of chondrocyte apoptosis. The preclinical data strongly support the further investigation of this compound as a potential disease-modifying therapeutic for osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. TUNEL assay [bio-protocol.org]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 5. mdpi.com [mdpi.com]
- 6. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 7. Aucubin Protects Chondrocytes Against IL-1β-Induced Apoptosis In Vitro And Inhibits Osteoarthritis In Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
AZ3451: A Technical Guide to its Discovery, Synthesis, and Core Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AZ3451, a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2). Discovered by AstraZeneca through a DNA-encoded library technology screen, this compound has emerged as a critical tool for investigating the pathophysiology of PAR2-mediated signaling in a variety of diseases, most notably in osteoarthritis and endothelial inflammation. This document details the current understanding of this compound's mechanism of action as a negative allosteric modulator, summarizes its key biological activities, and presents detailed experimental protocols for its use in cell-based assays. Furthermore, this guide visualizes the intricate signaling pathways influenced by this compound, providing a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and Synthesis
This compound was identified as a potent PAR2 antagonist through a sophisticated DNA-encoded library technology screening process conducted by AstraZeneca.[1] This high-throughput screening method allows for the rapid evaluation of vast libraries of chemical compounds against a biological target. The initial hit from the benzimidazole (B57391) series, AZ8935, was further optimized through chemical expansion to yield this compound, which demonstrated significantly improved potency.[1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a patent application from AstraZeneca (WO2017194716A1) describes the synthesis of substituted imidazole (B134444) compounds as PAR2 inhibitors, which may share synthetic strategies relevant to this compound.[2] The general synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For specific analogues, multi-step synthetic routes are common, and researchers are directed to the patent literature for more detailed chemical synthesis information.
Mechanism of Action
This compound functions as a potent, non-competitive, negative allosteric modulator of PAR2.[1][3] It binds to a remote allosteric site on the receptor, distinct from the orthosteric binding site of the tethered ligand.[4] This binding event induces a conformational change in the receptor that prevents the necessary structural rearrangements required for its activation and subsequent downstream signaling.[4]
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay System | Reference |
| IC50 | 23 nM | PAR2-mediated signaling assay | [4] |
| pIC50 (vs. 2f-LIGRL-NH2) | 8.6 ± 0.1 | Ca2+ mobilization in CHO-hPAR2 cells | [1] |
| pIC50 (vs. trypsin) | Biphasic (8.5 and 6) | Ca2+ mobilization in CHO-hPAR2 cells | |
| pIC50 (IP1 production) | 7.65 ± 0.02 | IP-One HTRF assay in U2OS-hPAR2 cells | [1] |
| pIC50 (ERK1/2 phosphorylation) | 6.44 ± 0.03 | HTRF assay in U2OS-hPAR2 cells | [1] |
| pIC50 (β-arrestin-2 recruitment) | 7.06 ± 0.04 | Enzyme complementation assay in U2OS-hPAR2 cells | [1] |
| pKi | 7.9 ± 0.1 | Competition binding against 3H-acetylated-GB110 in HEKexpi293F membranes expressing hPAR2 | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human chondrocytes, EA.hy926 endothelial cells, CHO-hPAR2, and U2OS-hPAR2 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Stimulation: For studies investigating the inhibitory effects of this compound, cells are often pre-treated with the compound for a specified period (e.g., 1-2 hours) before stimulation with a PAR2 agonist, such as Interleukin-1β (IL-1β), trypsin, or a synthetic peptide agonist like 2f-LIGRLO-NH2.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways following treatment with this compound and a PAR2 agonist.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-IκBα, IκBα, p-Akt, Akt, p-mTOR, mTOR). Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Visualizations
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways known to be inhibited by this compound in the context of cellular inflammation and degradation.
Caption: this compound signaling pathway inhibition.
Experimental Workflow for Western Blotting
The following diagram outlines the key steps in a typical Western blotting experiment to assess the effect of this compound on protein phosphorylation.
Caption: Western blotting experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of PAR2 in health and disease. Its high potency and well-defined mechanism of action as a negative allosteric modulator make it an ideal probe for studying PAR2-mediated signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of PAR2 antagonism in various pathological conditions. Further research into the medicinal chemistry and synthesis of this compound and related compounds will be crucial for the development of novel therapeutics targeting the PAR2 receptor.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017194716A1 - Inhibitors of protease-activated receptor-2 - Google Patents [patents.google.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
AZ3451: An In-Depth Technical Guide to its PAR2 Antagonist Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent, small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and pain-related pathologies. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its mechanism of action, potency across various signaling pathways, and known selectivity against other receptors. The information herein is intended to support further research and development efforts involving this compound.
Mechanism of Action
This compound functions as a negative allosteric modulator of PAR2.[1] It binds to a remote allosteric site outside the helical bundle of the receptor.[1] This binding prevents the structural rearrangements necessary for receptor activation and subsequent intracellular signaling.
Quantitative Selectivity and Potency Profile
The inhibitory activity of this compound has been characterized across multiple PAR2-mediated signaling pathways. The following tables summarize the available quantitative data.
Table 1: In Vitro Antagonist Potency of this compound at Human PAR2
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC₅₀ | 8.6 ± 0.1 | [1] |
| IP1 Formation | SLIGRL-NH₂ | 1321N1-hPAR2 | pIC₅₀ | 7.65 ± 0.02 | [1] |
| β-Arrestin-2 Recruitment | SLIGRL-NH₂ | U2OS-hPAR2 | pIC₅₀ | 7.7 ± 0.1 | [1] |
| ERK1/2 Phosphorylation | SLIGRL-NH₂ | U2OS-hPAR2 | pIC₅₀ | 7.9 ± 0.1 | [1] |
| Competition Binding | 2f-LIGRLO-(dtpa)Eu | CHO-hPAR2 | pKᵢ | 6.9 ± 0.2 | [1] |
Table 2: Off-Target Selectivity Profile of this compound
A comprehensive public screening of this compound against a broad panel of receptors, ion channels, and enzymes has not been published. However, a related potent and selective PAR2 agonist, AZ2429, from the same discovery effort showed no activity against the related receptors PAR1 and PAR4 in a β-arrestin-2 recruitment assay.[1] This suggests that selectivity for PAR2 over other PAR family members was a key objective in the development of this chemical series.
For a comprehensive assessment of off-target liabilities, it is standard practice in drug development to screen compounds against commercially available safety panels, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan®. These panels typically assess activity at dozens of targets known to be associated with adverse drug reactions.
Signaling Pathways
This compound effectively inhibits both G protein-dependent and β-arrestin-mediated signaling downstream of PAR2 activation. The following diagrams illustrate the canonical PAR2 signaling cascade and a general workflow for assessing antagonist selectivity.
Caption: Canonical PAR2 signaling pathways and the inhibitory action of this compound.
Caption: A generalized workflow for assessing PAR2 antagonist selectivity.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below. These protocols are based on standard industry practices.
Calcium Mobilization Assay
This assay measures the inhibition of agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.
-
Cell Line: HEK293 or CHO cells stably expressing human PAR2.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PAR2 agonist (e.g., SLIGRL-NH₂).
-
This compound in desired concentrations.
-
-
Protocol:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Pre-incubate cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR®).
-
Add a pre-determined EC₈₀ concentration of the PAR2 agonist.
-
Immediately measure the fluorescence signal over time to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. An IC₅₀ curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.
-
IP1 Formation Assay (HTRF)
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
-
Cell Line: As above.
-
Reagents:
-
Commercially available IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
PAR2 agonist.
-
This compound.
-
-
Protocol:
-
Culture cells in a suitable multi-well plate.
-
Pre-treat cells with a dilution series of this compound in stimulation buffer.
-
Stimulate with an EC₈₀ concentration of PAR2 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665/620) is inversely proportional to the amount of IP1 produced. An IC₅₀ value is determined from the concentration-response curve of this compound.
-
β-Arrestin Recruitment Assay (Tango™ Assay Principle)
This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: U2OS cells engineered for the Tango™ assay, co-expressing PAR2 fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Reagents:
-
Live-cell substrate for β-lactamase.
-
PAR2 agonist.
-
This compound.
-
-
Protocol:
-
Plate the engineered cells and allow them to attach.
-
Treat cells with various concentrations of this compound followed by an EC₈₀ concentration of the PAR2 agonist.
-
Incubate for several hours (e.g., 5-16 hours) to allow for β-lactamase reporter gene expression.
-
Add the β-lactamase substrate and incubate for 1-2 hours at room temperature.
-
Measure the fluorescence resonance energy transfer (FRET) signal on a fluorescence plate reader.
-
Data Analysis: Antagonist activity is quantified by the reduction in the agonist-induced FRET signal, and an IC₅₀ is calculated.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event mediated by both G protein and β-arrestin pathways.
-
Cell Line: As above.
-
Reagents:
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
PAR2 agonist.
-
This compound.
-
-
Protocol:
-
Culture cells to near confluence and serum-starve overnight to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate with a PAR2 agonist for a short period (e.g., 5-10 minutes).
-
Immediately lyse the cells on ice.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phospho-ERK to total-ERK is calculated and normalized to the agonist-only control to determine the percent inhibition by this compound.
-
Conclusion
This compound is a potent and specific antagonist of PAR2, acting via a negative allosteric mechanism to inhibit multiple downstream signaling pathways. While its selectivity against other PAR family members is inferred to be high based on related compounds, a comprehensive public off-target profile is not yet available. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other PAR2 modulators.
References
AZ3451: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and its effects on key intracellular signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Mechanism of Action
This compound functions as a negative allosteric modulator of PAR2.[3][4] Unlike competitive antagonists that bind to the orthosteric site, this compound binds to a remote allosteric site located outside the helical bundle of the receptor.[1] This allosteric binding prevents the necessary conformational changes required for receptor activation and subsequent downstream signaling.[1]
Binding Affinity and Potency
This compound demonstrates high-affinity binding to the PAR2 receptor. Quantitative analysis has established its potency as a PAR2 antagonist.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 23 nM | Not Specified | Functional Assay | [1] |
| pIC₅₀ (Ca²⁺ Assay) | 8.6 ± 0.1 | Human | Calcium Mobilization | [3] |
| pIC₅₀ (IP1 Assay) | 7.65 ± 0.02 | Human | IP1 Accumulation | [3] |
| pIC₅₀ (ERK1/2) | 6.44 ± 0.03 | Human | ERK1/2 Phosphorylation | [3] |
| pIC₅₀ (β-arrestin-2) | 7.06 ± 0.04 | Human | β-arrestin Recruitment | [3] |
| pKi | 6.9 ± 0.2 | Human | Competition Binding | [3] |
Effects on Intracellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress. In the context of osteoarthritis (OA) studies involving chondrocytes stimulated with interleukin-1β (IL-1β), this compound exhibits significant inhibitory effects on pro-inflammatory and apoptotic signaling cascades.[2][5][6]
Key Signaling Pathways Modulated by this compound:
-
P38/MAPK Pathway: this compound effectively suppresses the IL-1β-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key mediator of inflammatory responses.[5] Notably, this inhibition is specific to p38, with no significant effect on the phosphorylation of ERK and JNK.[5]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound treatment blocks the activation of the NF-κB pathway in response to inflammatory stimuli.[5][7]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is associated with various diseases. This compound has been demonstrated to inhibit the activation of the PI3K/AKT/mTOR pathway.[5][6]
Signaling Pathway Diagrams:
Pharmacological Effects
This compound has demonstrated a range of beneficial pharmacological effects in preclinical studies, primarily in models of inflammation and tissue degradation.
Quantitative Summary of In Vitro Effects:
The following table summarizes the key in vitro effects of this compound on chondrocytes as reported in the literature. The data is presented as the relative change in protein expression or cellular activity following treatment with IL-1β in the presence or absence of this compound.
| Target Protein/Process | Effect of IL-1β | Effect of IL-1β + this compound | Pathway | Reference |
| Inflammatory Markers | ||||
| iNOS | Increased | Decreased | Inflammation | [5][8] |
| COX2 | Increased | Decreased | Inflammation | [5][8] |
| MMP1 | Increased | Decreased | Cartilage Degradation | [5][8] |
| MMP13 | Increased | Decreased | Cartilage Degradation | [5][8] |
| ADAMTS5 | Increased | Decreased | Cartilage Degradation | [5][8] |
| Apoptosis Markers | ||||
| BAX/Bcl-2 Ratio | Increased | Reversed | Apoptosis | [5][8][9] |
| Cleaved Caspase 3 | Increased | Decreased | Apoptosis | [5][8][9] |
| Cytochrome C | Increased | Decreased | Apoptosis | [5][8][9] |
| TUNEL Positive Cells | Increased | Decreased | Apoptosis | [5] |
| Autophagy Markers | ||||
| Atg5, Atg7, Atg12 | Decreased | Increased | Autophagy | [5][8] |
| Beclin1 | Decreased | Increased | Autophagy | [5][8] |
| LC3-II/LC3-I Ratio | Decreased | Increased | Autophagy | [5][8] |
| Signaling Proteins | ||||
| p-p38/p38 | Increased | Decreased | P38/MAPK | [5] |
| p-IκBα/IκBα | Increased | Decreased | NF-κB | [5] |
| p-AKT/AKT | Increased | Decreased | PI3K/AKT/mTOR | [5] |
| p-mTOR/mTOR | Increased | Decreased | PI3K/AKT/mTOR | [5] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound.
Cell Culture and Treatment
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR β-Arrestin Product Solutions [discoverx.com]
- 4. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Unveiling the Allosteric Grip: A Technical Guide to the AZ3451 Binding Site on PAR2
For Immediate Release
A deep dive into the molecular interactions governing the potent and selective inhibition of Protease-Activated Receptor 2 (PAR2) by the allosteric antagonist AZ3451. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding site, key interacting residues, and the functional consequences of this interaction, supported by detailed experimental protocols and pathway visualizations.
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for therapeutic intervention. This compound has emerged as a potent and selective noncompetitive antagonist of PAR2, offering a promising avenue for modulating its activity. This technical guide elucidates the precise binding site of this compound on PAR2, providing a foundational understanding for future drug discovery and development efforts.
The Allosteric Binding Pocket of this compound
This compound distinguishes itself by binding to a remote allosteric site on PAR2, distinct from the orthosteric site where the tethered ligand binds.[1][2] This pocket is located outside the transmembrane (TM) helical bundle and is formed by residues from TM helices 2, 3, and 4, facing the lipid bilayer.[1][3][4] The high lipophilicity of this compound is well-suited to this hydrophobic binding pocket within the membrane.[5] The binding of this compound to this allosteric site prevents the necessary structural rearrangements required for receptor activation and subsequent signaling.[2][6] The co-crystal structure of PAR2 in complex with this compound has been resolved and is available in the Protein Data Bank under the accession code 5NDZ .[6][7][8][9]
Analysis of the co-crystal structure and molecular dynamics simulations have identified several key amino acid residues that form direct interactions with this compound. These interactions are a combination of electrostatic and van der Waals forces.
Key Interacting Residues in the this compound Binding Site:
| Residue | Helix | Interaction Type | Consequence of Mutation |
| Y210 | TM4 | Electrostatic (Hydrogen Bond) | Mutation to Leucine (Y210L) results in a 25-fold decrease in antagonist activity. |
| A120 | TM2 | Electrostatic (Backbone) | Contributes to the polar interactions with the benzodioxole moiety of this compound. |
| F154 | TM3 | Electrostatic (Backbone) & Van der Waals | Engages in both polar and non-polar interactions with the antagonist. |
| L203 | TM4 | Van der Waals | Contributes to the hydrophobic interactions within the binding pocket. |
| W199 | TM4 | Van der Waals | Forms significant van der Waals contacts with this compound. |
| L123 | TM2 | Van der Waals | Contributes to the hydrophobic environment of the binding site. |
This table summarizes the key residues identified from structural and mutagenesis studies that are critical for the binding of this compound to its allosteric site on PAR2.
Quantitative Analysis of this compound Binding and Potency
The interaction of this compound with PAR2 has been quantified through various in vitro assays, demonstrating its high affinity and potent antagonism.
| Parameter | Value | Assay Type | Cell Line |
| IC50 | 23 nM | Functional Antagonism | Not specified |
| pKi | 7.9 ± 0.1 | Competition Radioligand Binding | HEKexpi293F membranes expressing hPAR2 |
This table presents the key quantitative data characterizing the binding affinity and functional potency of this compound as a PAR2 antagonist.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Competition Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to PAR2.
Materials:
-
HEKexpi293F cell membranes expressing human PAR2
-
[3H]-acetylated-GB110 (Radioligand)
-
This compound (Test Compound)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-acetylated-GB110 (typically at or below its Kd).
-
Add the serially diluted this compound or vehicle (for total binding) to the wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled PAR2 ligand (e.g., unlabeled GB110).
-
Initiate the binding reaction by adding the PAR2-expressing cell membranes to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the data to a one-site competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PAR2-mediated intracellular calcium release, a key signaling event downstream of Gq activation.
Materials:
-
HEK293 cells stably expressing human PAR2
-
PAR2 agonist (e.g., SLIGKV-NH2 or Trypsin)
-
This compound (Antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the PAR2-expressing HEK293 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist-induced calcium response at each concentration.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
Western Blot Analysis of PAR2 Signaling Pathways
This protocol allows for the investigation of the inhibitory effect of this compound on the activation of downstream signaling proteins, such as ERK1/2, in response to PAR2 activation.
Materials:
-
Primary chondrocytes or other PAR2-expressing cells
-
IL-1β or other pro-inflammatory stimulus (to induce PAR2 expression/sensitization)
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK1/2, total ERK1/2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture the cells to the desired confluency.
-
If necessary, pre-treat the cells with IL-1β (e.g., 10 ng/mL for 24 hours) to upregulate PAR2 expression.[3]
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a PAR2 agonist for a time known to induce the phosphorylation of the target signaling protein (e.g., 5-15 minutes for ERK1/2).
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PAR2 and the workflows of the described experimental procedures.
Caption: PAR2 Signaling and Inhibition by this compound.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f1 | Aging [aging-us.com]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f3 | Aging [aging-us.com]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Targeting PAR2-mediated inflammation in osteoarthritis: a comprehensive in vitro evaluation of oleocanthal’s potential as a functional food intervention for chondrocyte protection and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of AZ3451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases, pain, and cancer.[1][2][3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating its mechanism of action and effects on intracellular signaling pathways. This compound acts as a negative allosteric modulator, binding to a remote site on the PAR2 receptor, distinct from the orthosteric ligand binding pocket.[3][4][6] This mode of action prevents the structural rearrangements necessary for receptor activation and subsequent signaling.[2][3]
Quantitative Data Summary
The antagonist activity of this compound has been quantified across various in vitro functional assays. The following tables summarize the reported potency values, providing a comparative overview of its efficacy in different cellular contexts and signaling pathways.
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| Calcium Mobilization | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC₅₀ | 8.6 ± 0.1 | [1] |
| IP1 Production | 1321N1-hPAR2 | SLIGRL-NH₂ | pIC₅₀ | 7.65 ± 0.02 | [1] |
| ERK1/2 Phosphorylation | U2OS-hPAR2 | SLIGRL-NH₂ | pIC₅₀ | 6.44 ± 0.03 | [1] |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH₂ | pIC₅₀ | 7.06 ± 0.04 | [1] |
| Functional Antagonism | Not Specified | Not Specified | IC₅₀ | 23 nM | [2] |
Table 1: Functional Antagonism of this compound in various in vitro assays.
| Binding Assay Type | Cell/Membrane Preparation | Radioligand/Competitor | Parameter | Value | Reference |
| Competition Binding | CHO-hPAR2 cells | Eu-tagged-2f-LIGRLO(dtpa)-NH₂ | pKᵢ | 6.9 ± 0.2 | [1] |
| Competition Binding | HEKexpi293F membranes expressing hPAR2 | ³H-acetylated-GB110 | pKᵢ | 7.9 ± 0.1 | [1] |
Table 2: Binding Affinity of this compound for Human PAR2.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
PAR2 Radioligand Binding Assay (Competition)
This assay determines the binding affinity of this compound to PAR2 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human PAR2 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [³H]2-furoyl-LIGRL-NH₂)
-
Unlabeled competitor (this compound)
-
Non-specific binding control (e.g., a high concentration of a known PAR2 agonist)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture PAR2-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a saturating concentration of a non-radiolabeled PAR2 agonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PAR2 agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing PAR2
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PAR2 agonist (e.g., Trypsin or SLIGKV-NH₂)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.
-
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle control. Incubate for a predetermined time.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the PAR2 agonist and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
NF-κB Luciferase Reporter Assay
This assay assesses the effect of this compound on the NF-κB signaling pathway, which is often activated downstream of PAR2.
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
IL-1β (or another NF-κB activator)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as IL-1β (10 ng/mL), for an appropriate time (e.g., 6-8 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of IL-1β-induced NF-κB activity for each this compound concentration and determine the IC₅₀ value.
-
Western Blot Analysis for Signaling Pathway Components
Western blotting is used to detect changes in the phosphorylation state or expression levels of key proteins in signaling pathways affected by this compound.
Materials:
-
Chondrocytes or other relevant cell types
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-p38, phospho-NF-κB p65, total p38, total NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with IL-1β (10 ng/mL) in the presence or absence of this compound (10 µM) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro experiments described.
Conclusion
This compound is a well-characterized in vitro antagonist of PAR2, demonstrating potent inhibition of receptor signaling through a negative allosteric mechanism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PAR2 modulators. The compiled quantitative data and pathway diagrams offer a comprehensive resource for researchers in the fields of pharmacology and drug discovery, facilitating a deeper understanding of the therapeutic potential of targeting the PAR2 receptor. Further studies are warranted to fully elucidate the intricate downstream effects of this compound and to translate these in vitro findings into in vivo efficacy.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
The Allosteric Modulator AZ3451: A Deep Dive into its Attenuation of Intracellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), on key intracellular signaling pathways. This compound has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of osteoarthritis and other inflammatory conditions. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks it modulates.
Core Mechanism of Action: Allosteric Inhibition of PAR2
This compound functions as a non-competitive, negative allosteric modulator of PAR2.[1] Unlike competitive antagonists that bind to the active site, this compound binds to a remote allosteric site within the transmembrane domain of the receptor.[1][2] This binding event prevents the conformational changes necessary for receptor activation and subsequent downstream signaling, effectively blocking the receptor's function.[2] Notably, this compound has an IC50 of 23 nM for PAR2, demonstrating its high potency.[2]
The primary therapeutic context in which this compound has been extensively studied is osteoarthritis (OA). In OA, pro-inflammatory cytokines like Interleukin-1β (IL-1β) upregulate the expression of PAR2 in chondrocytes, the primary cells in cartilage.[3][4][5] Activation of PAR2 in these cells triggers a cascade of inflammatory and catabolic events that contribute to cartilage degradation and the progression of OA.[4] this compound exerts its protective effects by inhibiting this PAR2-mediated signaling.[3][4][5]
Impact on Intracellular Signaling Pathways
This compound has been shown to significantly attenuate the activation of three major signaling pathways that are aberrantly activated in osteoarthritis: the P38/MAPK pathway, the NF-κB pathway, and the PI3K/AKT/mTOR pathway.[3][4][5]
Inhibition of the P38/MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cellular processes, including inflammation and apoptosis. In the context of OA, the p38 MAPK pathway is particularly implicated in the inflammatory response. Studies have shown that while IL-1β treatment leads to the phosphorylation and activation of p38, ERK, and JNK MAPKs, treatment with this compound specifically suppresses the IL-1β-induced phosphorylation of p38, without affecting ERK and JNK phosphorylation. This selective inhibition of p38 MAPK contributes to the anti-inflammatory effects of this compound.
Attenuation of the NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In IL-1β-stimulated chondrocytes, the NF-κB pathway is activated. This compound treatment effectively blocks this activation, leading to a downstream reduction in the expression of inflammatory mediators.[3][4][5]
Modulation of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and autophagy. In OA, this pathway is often dysregulated, contributing to chondrocyte apoptosis and reduced autophagy. This compound has been demonstrated to block the IL-1β-induced activation of the PI3K/AKT/mTOR pathway.[3][4][5] This inhibition is associated with a protective effect on chondrocytes, promoting their survival by attenuating apoptosis and activating autophagy.[4]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on protein expression and cellular processes in IL-1β-stimulated chondrocytes. The data is primarily derived from Western blot and flow cytometry analyses as reported in the literature.
Table 1: Effect of this compound on the Expression of Key Signaling Proteins
| Protein | Treatment Group | Relative Expression (Normalized to Control) | Reference |
| p-P38/P38 | IL-1β | Increased | |
| IL-1β + this compound | Decreased (compared to IL-1β) | ||
| p-AKT/AKT | IL-1β | Increased | |
| IL-1β + this compound | Decreased (compared to IL-1β) | ||
| p-mTOR/mTOR | IL-1β | Increased | |
| IL-1β + this compound | Decreased (compared to IL-1β) |
Table 2: Effect of this compound on Markers of Inflammation and Cartilage Degradation
| Marker | Treatment Group | Relative Expression (Normalized to Control) | Reference |
| iNOS | IL-1β | Increased | [4] |
| IL-1β + this compound | Decreased (compared to IL-1β) | [4] | |
| COX2 | IL-1β | Increased | [4] |
| IL-1β + this compound | Decreased (compared to IL-1β) | [4] | |
| MMP13 | IL-1β | Increased | [4] |
| IL-1β + this compound | Decreased (compared to IL-1β) | [4] | |
| Collagen II | IL-1β | Decreased | [4] |
| IL-1β + this compound | Increased (compared to IL-1β) | [4] | |
| Aggrecan | IL-1β | Decreased | [4] |
| IL-1β + this compound | Increased (compared to IL-1β) | [4] |
Table 3: Effect of this compound on Apoptosis and Autophagy Markers
| Marker/Process | Treatment Group | Observation | Reference |
| Apoptosis Rate | IL-1β | Increased | [4] |
| IL-1β + this compound | Decreased (compared to IL-1β) | [4] | |
| Cleaved Caspase-3 | IL-1β | Increased | |
| IL-1β + this compound | Decreased (compared to IL-1β) | ||
| Beclin1 | IL-1β | Decreased | |
| IL-1β + this compound | Increased (compared to IL-1β) | ||
| LC3-II/LC3-I | IL-1β | Decreased | |
| IL-1β + this compound | Increased (compared to IL-1β) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound.
Western Blot Analysis
Objective: To determine the protein levels of key signaling molecules, inflammatory markers, and cartilage matrix components.
Protocol:
-
Cell Culture and Treatment: Isolate and culture primary chondrocytes. Treat the cells with IL-1β (10 ng/mL) with or without this compound (10 μM) for the desired time period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p38, p-AKT, AKT, p-mTOR, mTOR, iNOS, COX2, MMP13, Collagen II, Aggrecan, Cleaved Caspase-3, Beclin1, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically analyze the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the rate of apoptosis in chondrocytes.
Protocol:
-
Cell Culture and Treatment: Culture and treat chondrocytes as described for Western blotting.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Immunofluorescence Staining for Protein Localization
Objective: To visualize the expression and localization of PAR2 in cartilage tissue.
Protocol:
-
Tissue Preparation: Fix cartilage tissue sections in 4% paraformaldehyde and embed in paraffin.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Permeabilization: Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PAR2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence microscope.
Visualizing the Impact of this compound on Signaling Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound.
Caption: Mechanism of this compound action on PAR2 signaling.
Caption: Workflow for Western blot analysis.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Cell Apoptosis [bio-protocol.org]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis [bio-protocol.org]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AZ3451 in the Attenuation of the P38/MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of AZ3451 in modulating the p38/MAPK (Mitogen-Activated Protein Kinase) signaling pathway. This compound is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1] Emerging research has highlighted its inhibitory effect on the p38/MAPK cascade, a key pathway implicated in inflammatory processes and cellular stress responses. This document collates available quantitative data, details relevant experimental methodologies, and presents signaling pathway and workflow diagrams to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery.
Introduction to this compound and the P38/MAPK Pathway
This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of inflammatory diseases.[2][3] It acts as a negative allosteric modulator, binding to a remote site on the receptor to prevent its activation.[2][4] The p38/MAPK signaling pathway is a crucial cascade that responds to inflammatory cytokines and environmental stress, playing a pivotal role in cellular processes such as inflammation, apoptosis, and cell differentiation.[5][6] Dysregulation of this pathway is a hallmark of numerous diseases, making it a significant target for therapeutic intervention.
The primary mechanism by which this compound modulates the p38/MAPK pathway is through its antagonism of PAR2, which in turn suppresses the downstream signaling events that lead to p38 activation. Notably, studies have demonstrated that this compound can inhibit the phosphorylation of p38 induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) in chondrocytes.[2][7]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various assays, primarily focusing on its antagonism of PAR2 and its downstream effects. While direct enzymatic inhibition data for this compound on p38 kinase is not available, its impact on PAR2-mediated signaling, including the MAPK pathway, has been documented.
| Parameter | Value | Assay System | Reference |
| IC50 (PAR2 Antagonism) | 23 nM | Not specified | [1] |
| pIC50 (Inhibition of SLIGRL-NH₂-induced Ca²⁺ mobilization) | 8.6 ± 0.1 | 1321N1-hPAR2 cells | [8] |
| pIC50 (Inhibition of SLIGRL-NH₂-induced IP1 formation) | 7.65 ± 0.02 | 1321N1-hPAR2 cells | [8] |
| pIC50 (Inhibition of peptide-induced ERK1/2 phosphorylation) | 6.44 ± 0.03 | U2OS-hPAR2 cells | [8] |
| pIC50 (Inhibition of peptide-induced β-arrestin-2 recruitment) | 7.06 ± 0.04 | U2OS-hPAR2 cells | [8] |
| Inhibition of IL-1β-induced p-p38 | Effective at 10 µM | Rat chondrocytes | [2] |
Signaling Pathway Modulation
This compound indirectly modulates the p38/MAPK pathway by blocking the activation of PAR2. In inflammatory conditions, such as in osteoarthritis, pro-inflammatory cytokines like IL-1β can lead to the activation of PAR2. This activation, in concert with IL-1 receptor signaling, triggers a downstream cascade involving MAP Kinase Kinase Kinases (MAP3Ks) and MAP Kinase Kinases (MKKs), specifically MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[6] By antagonizing PAR2, this compound disrupts this signaling axis, leading to a reduction in p38 phosphorylation and its subsequent downstream effects, which include the expression of inflammatory mediators and matrix-degrading enzymes.[2][7]
Experimental Protocols
Western Blot Analysis of p38 Phosphorylation in Chondrocytes
The following is a representative protocol for assessing the effect of this compound on IL-1β-induced p38 phosphorylation in chondrocytes, based on methodologies described in the literature.[2][7] Note: The detailed, step-by-step protocol from the primary study by Huang et al. (2019) is not publicly available; this represents a generalized protocol.
4.1.1. Cell Culture and Treatment
-
Cell Seeding: Plate primary rat chondrocytes in 6-well plates at a suitable density and culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pre-treatment: Once cells reach 80-90% confluency, replace the medium with serum-free medium for 12-24 hours. Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with recombinant rat IL-1β (e.g., 10 ng/mL) for 30-60 minutes. An unstimulated control group should be included.
4.1.2. Protein Extraction
-
Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifugation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant containing the protein extract.
4.1.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4.1.4. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST (e.g., 1:1000 dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound serves as a valuable research tool for investigating the role of PAR2 in inflammatory signaling. Its ability to attenuate the p38/MAPK pathway, specifically by inhibiting IL-1β-induced p38 phosphorylation, underscores the intricate connection between PAR2 and this critical stress-response cascade. The data and protocols presented in this guide offer a foundation for further exploration of this compound's mechanism of action and its therapeutic potential in diseases driven by p38/MAPK dysregulation. Further studies, including dose-response analyses of p38 phosphorylation and investigation into the effects on upstream kinases like MKK3/6, will provide a more comprehensive understanding of this compound's modulatory role.
References
- 1. Activation of Interleukin-1 Signaling Cascades in Normal and Osteoarthritic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine upregulation of proteinase-activated-receptors 2 and 4 expression mediated by p38 MAP kinase and inhibitory kappa B kinase beta in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversification of PAR signaling through receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Activation of Extracellular Signal-regulated Kinase 2 by Synergistic Point Mutations [ouci.dntb.gov.ua]
- 6. Protease-activated receptor-2 regulates vascular endothelial growth factor expression in MDA-MB-231 cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The p38 mitogen-activated protein kinase pathway plays a critical role in PAR2-induced endothelial IL-8 production and leukocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ3451: A Technical Guide to its Impact on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ3451 is a potent, small-molecule antagonist of Protease-Activated Receptor 2 (PAR-2).[1][2] This document provides an in-depth technical overview of this compound and its significant impact on the nuclear factor-kappa B (NF-κB) signaling pathway. Through its allosteric inhibition of PAR-2, this compound effectively attenuates inflammatory responses by preventing the activation and nuclear translocation of key NF-κB components. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and NF-κB Signaling
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases, including osteoarthritis and atherosclerosis. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB heterodimer, which is then free to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.
This compound is a selective antagonist of PAR-2, a G-protein coupled receptor involved in inflammation.[3] By inhibiting PAR-2, this compound has been shown to modulate downstream signaling pathways, most notably the NF-κB cascade. This document will explore the molecular interactions and consequences of this compound treatment on NF-κB signaling.
Mechanism of Action of this compound on the NF-κB Pathway
This compound functions as a negative allosteric modulator of PAR-2.[1] Its primary mechanism in attenuating NF-κB signaling is through the upstream inhibition of PAR-2 activation. In inflammatory conditions, such as in IL-1β-stimulated chondrocytes, the expression of PAR-2 is significantly upregulated. Activation of PAR-2 contributes to the inflammatory cascade that leads to the activation of the IKK complex.
By antagonizing PAR-2, this compound prevents the initiation of this signaling cascade. This leads to a significant down-regulation in the phosphorylation of the IKKα/β subunits.[4] Consequently, the phosphorylation of IκBα is inhibited, preventing its degradation. With IκBα remaining bound to the p50/p65 heterodimer, the nuclear translocation of the active p65 subunit is effectively blocked.[4][5] This culminates in the suppression of NF-κB-mediated gene transcription and a reduction in the inflammatory response.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 23 nM | PAR-2 antagonism | [1][2] |
| pIC₅₀ | 8.6 ± 0.1 | Inhibition of SLIGRL-NH₂ induced Ca²⁺ mobilization | [1] |
| pKi | 6.9 ± 0.2 | Competitive binding with 2f-LIGRLO-(dtpa)Eu in CHO-hPAR2 cells | [1] |
| Treatment | Effect | Model System | Reference |
| 10 µM this compound | Effective inhibition of PAR-2 expression | IL-1β-stimulated rat chondrocytes | [5] |
| 10 mg/kg this compound (s.c.) | ~60% reduction in paw swelling | 2f-LIGRLO-NH₂-induced paw edema in rats | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on NF-κB signaling.
Western Blotting for NF-κB Pathway Proteins
This protocol is for the detection of total and phosphorylated IKKα/β, IκBα, and p65 in cell lysates.
Materials:
-
Primary antibodies: Rabbit anti-IKKα/β, Rabbit anti-phospho-IKKα/β, Rabbit anti-IκBα, Rabbit anti-phospho-IκBα, Rabbit anti-p65, Rabbit anti-phospho-p65, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., primary rat chondrocytes) and grow to 80-90% confluency. Pre-treat with desired concentrations of this compound for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
p65 Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization and quantification of the nuclear translocation of the p65 subunit.
Materials:
-
Cells grown on glass coverslips in a multi-well plate.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Primary antibody: Rabbit anti-p65.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
DAPI nuclear stain.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound and/or IL-1β as described in the Western blotting protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBST and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Selectivity Profile of this compound
While comprehensive selectivity panel data for this compound against a broad range of kinases is not publicly available, its development as a specific PAR-2 antagonist suggests a high degree of selectivity for its primary target. The inhibitory effects of this compound on the NF-κB pathway appear to be a direct consequence of PAR-2 antagonism rather than off-target inhibition of IKK or other downstream kinases. Further research is warranted to fully elucidate the selectivity profile of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of PAR-2 in inflammation and its crosstalk with the NF-κB signaling pathway. Its ability to potently and selectively inhibit PAR-2 leads to a robust suppression of NF-κB activation, highlighting its therapeutic potential for inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities of this compound.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
Investigating the PI3K/AKT/mTOR Pathway with AZ3451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of various diseases, notably cancer and inflammatory disorders.[2][4] This technical guide provides an in-depth overview of the use of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), as a tool to investigate the upstream regulation of the PI3K/AKT/mTOR pathway.[5][6][7] While this compound does not directly inhibit the core kinases of this pathway, its modulation of PAR2 activity provides a specific mechanism to probe the intricate connections between cell surface receptor signaling and this pivotal intracellular cascade. This document outlines the mechanism of action, summarizes the reported effects of this compound on the PI3K/AKT/mTOR pathway, provides detailed experimental protocols, and includes visualizations to facilitate a comprehensive understanding.
Introduction to the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a highly conserved signaling network that responds to a multitude of extracellular signals, including growth factors and cytokines.[8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K.[9][10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[9] This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[9]
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of diverse cellular functions.[11] A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[1] The PI3K/AKT pathway primarily activates mTORC1, which in turn promotes protein synthesis, lipid biogenesis, and suppresses autophagy.[1][9] Given its central role in cellular homeostasis, the aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in tumorigenesis and other pathologies.[4][10]
This compound: A Selective Modulator of PAR2 Signaling
This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), with a reported IC50 of 23 nM.[7] PAR2 is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin.[12] Upon activation, PAR2 can couple to various G-proteins to initiate downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[6][12][13] this compound acts as an allosteric antagonist, binding to a remote site on the receptor to prevent the conformational changes required for its activation and subsequent signaling.[7]
The primary utility of this compound in the context of this guide is as a specific chemical probe to investigate the role of PAR2 in modulating the PI3K/AKT/mTOR pathway. By inhibiting PAR2, researchers can elucidate the contribution of this receptor to the activation or regulation of PI3K/AKT/mTOR signaling in various physiological and pathological settings.
Mechanism of Action: How this compound Modulates the PI3K/AKT/mTOR Pathway
This compound's effect on the PI3K/AKT/mTOR pathway is indirect, occurring as a consequence of its antagonism of PAR2.[5][6] Studies have demonstrated that the activation of PAR2 can lead to the stimulation of the PI3K/AKT/mTOR pathway.[6][12] Therefore, by blocking PAR2 activation, this compound can attenuate the downstream signaling to PI3K, AKT, and mTOR.[5] This modulation has been observed in the context of osteoarthritis, where this compound was shown to suppress the IL-1β-induced activation of the PI3K/AKT/mTOR pathway in chondrocytes.[5]
The following diagram illustrates the signaling cascade from PAR2 to the PI3K/AKT/mTOR pathway and the point of intervention for this compound.
Data Presentation: Effects of this compound on the PI3K/AKT/mTOR Pathway
Quantitative data on the direct inhibition of PI3K, AKT, or mTOR by this compound is not publicly available, as its mechanism is indirect. The primary evidence for its effect on the pathway comes from studies measuring the phosphorylation status of key pathway components via Western blotting. The following table summarizes the qualitative findings from a key study investigating this compound in an osteoarthritis model.
| Cell Type | Stimulus | Treatment | Target Protein | Observed Effect on Phosphorylation | Reference |
| Rat Chondrocytes | IL-1β (10 ng/ml) | This compound (10 µM) | p-PI3K | Decrease | [5] |
| Rat Chondrocytes | IL-1β (10 ng/ml) | This compound (10 µM) | p-AKT | Decrease | [5] |
| Rat Chondrocytes | IL-1β (10 ng/ml) | This compound (10 µM) | p-mTOR | Decrease | [5] |
Note: The effects are reported as a decrease in the phosphorylation of the target proteins in the presence of this compound compared to the IL-1β stimulated control.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the PI3K/AKT/mTOR pathway, adapted from published studies.
Cell Culture and Treatment
-
Cell Line: Primary rat chondrocytes are a relevant cell type based on existing literature.[5] Other cell lines expressing PAR2 can also be utilized.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting).
-
Allow cells to adhere and reach a desired confluency (e.g., 70-80%).
-
Pre-treat cells with this compound (e.g., 10 µM in DMSO) for a specified duration (e.g., 2 hours).[5]
-
Stimulate the cells with an appropriate agonist to activate the PI3K/AKT/mTOR pathway (e.g., IL-1β at 10 ng/ml) for a defined period (e.g., 30 minutes for phosphorylation studies).[5]
-
Include appropriate controls: vehicle control (DMSO), stimulus-only control, and this compound-only control.
-
Western Blotting for Phosphorylated and Total Proteins
This protocol is for the detection of phosphorylated and total PI3K, AKT, and mTOR.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of PI3K, AKT (Ser473), and mTOR (Ser2448), and their total protein counterparts, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay
To assess the effect of this compound on cell viability, a metabolic assay such as the MTT or MTS assay can be performed.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the role of PAR2 in the regulation of the PI3K/AKT/mTOR pathway. While it does not directly target the kinases within this cascade, its ability to specifically block PAR2 signaling allows for a nuanced investigation of the upstream mechanisms that govern this critical cellular pathway. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the complex interplay between PAR2 and PI3K/AKT/mTOR signaling in health and disease. Future studies employing quantitative proteomics and other advanced techniques will be crucial to further delineate the precise molecular events downstream of PAR2 that impinge upon this central signaling nexus.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor-2 promotes kidney tubular epithelial inflammation by inhibiting autophagy via the PI3K/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AZ3451 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This compound has demonstrated significant potential in modulating inflammatory and apoptotic signaling pathways, positioning it as a promising candidate for further investigation in inflammatory diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of PAR2.[1] It binds to a remote allosteric site outside the helical bundle of the receptor, which prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling.[2][3] This mechanism has been shown to inhibit both G protein-dependent and independent pathways activated by PAR2.[1] The IC50 for this compound as a PAR2 antagonist is 23 nM.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound in primary rat chondrocytes stimulated with Interleukin-1β (IL-1β), a pro-inflammatory cytokine.
Table 1: Effect of this compound on IL-1β-Induced Protein Expression in Chondrocytes
| Protein Target | Treatment Group | Fold Change vs. Control | Statistical Significance |
| Inflammatory Markers | |||
| iNOS | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| COX2 | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| Matrix Metalloproteinases | |||
| MMP1 | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| MMP13 | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| ADAMTS5 | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| Cartilage Matrix Proteins | |||
| Collagen II | IL-1β | Decreased | P < 0.05 |
| IL-1β + this compound | Increased vs. IL-1β | P < 0.05 | |
| Aggrecan | IL-1β | Decreased | P < 0.05 |
| IL-1β + this compound | Increased vs. IL-1β | P < 0.05 | |
| Apoptosis-Related Proteins | |||
| Bax/Bcl-2 Ratio | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| Cleaved Caspase 3 | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| Cytochrome C | IL-1β | Increased | P < 0.05 |
| IL-1β + this compound | Decreased vs. IL-1β | P < 0.05 | |
| Autophagy-Related Proteins | |||
| Atg5, Atg7, Atg12, Beclin1, LC3 | IL-1β | Decreased | P < 0.05 |
| IL-1β + this compound | Increased vs. IL-1β | P < 0.05 |
Data synthesized from Western blot quantifications presented in the study by Wang et al. (2019).[4][5]
Table 2: Effect of this compound on IL-1β-Induced Apoptosis in Chondrocytes
| Assay | Treatment Group | Result | Statistical Significance |
| TUNEL Assay | IL-1β | Increased % of TUNEL-positive cells | P < 0.05 |
| IL-1β + this compound | Decreased % of TUNEL-positive cells vs. IL-1β | P < 0.05 | |
| Annexin V-FITC/PI Staining | IL-1β | Increased apoptosis rate | P < 0.05 |
| IL-1β + this compound | Decreased apoptosis rate vs. IL-1β | P < 0.05 | |
| Mitochondrial Membrane Potential | IL-1β | Decreased | P < 0.05 |
| IL-1β + this compound | Increased vs. IL-1β | P < 0.05 |
Data synthesized from flow cytometry and fluorescence microscopy results presented in the study by Wang et al. (2019).[4][5][6]
Signaling Pathways Modulated by this compound
This compound has been shown to attenuate the activation of several key signaling pathways induced by IL-1β in chondrocytes.[4][7][8] These pathways are critically involved in inflammation, apoptosis, and cellular senescence.
Caption: this compound inhibits PAR2, blocking IL-1β-induced p38, NF-κB, and PI3K/AKT/mTOR pathways.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound in cell culture.
Cell Culture and Treatments
-
Cell Line: Primary rat chondrocytes were isolated from the knee joint cartilage of 1-week-old Sprague-Dawley rats.[4]
-
Digestion: Cartilage pieces were sequentially digested with 0.2% trypsin and 0.25% collagenase II in Dulbecco's Modified Eagle Medium (DMEM).[4]
-
Culture Medium: Chondrocytes were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Treatments: To investigate the effects of this compound, chondrocytes were stimulated with this compound (10 µM) and IL-1β (10 ng/mL) for 48 hours.[4]
Western Blot Analysis
This protocol was used to determine the expression levels of various proteins involved in inflammation, cartilage degradation, apoptosis, and autophagy.
Caption: Workflow for Western blot analysis of protein expression in treated chondrocytes.
Apoptosis Assays
The one-step TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) apoptosis assay kit was utilized to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure: Chondrocytes were fixed, permeabilized, and then incubated with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Imaging: Apoptotic cells were visualized by fluorescence microscopy, where they appear with red fluorescence.
-
Quantification: The percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei was calculated.[4]
Annexin V-FITC/PI staining followed by flow cytometry was used to quantify the rates of early and late apoptosis.
Caption: Experimental workflow for the quantification of apoptosis by flow cytometry.
Mitochondrial Membrane Potential Assay
The JC-1 assay was performed to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and early apoptosis.
-
Principle: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
Procedure: Treated cells were incubated with the JC-1 staining solution.
-
Analysis: The shift from red to green fluorescence was observed and quantified using fluorescence microscopy.[5][6]
Conclusion
The preliminary in vitro data strongly suggest that this compound is a potent antagonist of PAR2 that effectively mitigates IL-1β-induced inflammatory and apoptotic responses in chondrocytes. By inhibiting the p38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways, this compound reduces the expression of inflammatory mediators and matrix-degrading enzymes, while preserving cartilage matrix components.[4] Furthermore, it protects against apoptosis by modulating key apoptotic proteins and preserving mitochondrial function.[4][5] These findings underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical development.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f4 | Aging [aging-us.com]
- 7. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
AZ3451: A Technical Guide to its Therapeutic Potential in Osteoarthritis and Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the preclinical research into the therapeutic potential of this compound, with a primary focus on its promising applications in osteoarthritis and its emerging role in mitigating atherosclerosis. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of PAR-2.[2] It binds to a remote site on the receptor, distinct from the orthosteric binding site of the tethered ligand, thereby preventing the conformational changes required for receptor activation and downstream signaling.[2] This antagonism has been shown to inhibit both G-protein dependent and independent pathways activated by PAR-2.[3]
Potential Therapeutic Area 1: Osteoarthritis
Preclinical research strongly supports the investigation of this compound as a novel therapeutic agent for osteoarthritis (OA). Studies have demonstrated that PAR-2 expression is significantly upregulated in osteoarthritic cartilage.[1][4] this compound has been shown to counteract the detrimental effects of pro-inflammatory stimuli, such as interleukin-1β (IL-1β), in chondrocytes.[1][4]
Key Preclinical Findings in Osteoarthritis
In in vitro studies using rat chondrocytes, this compound has been demonstrated to:
-
Reduce Inflammation: Inhibit the IL-1β-induced expression of inflammatory mediators including iNOS, COX-2, MMP-1, MMP-13, and ADAMTS5.[1][4]
-
Protect Cartilage: Prevent the degradation of key cartilage matrix components, collagen II and aggrecan.[1][4]
-
Inhibit Apoptosis: Attenuate IL-1β-induced chondrocyte apoptosis by modulating the expression of apoptosis-related proteins and preserving mitochondrial membrane potential.[1]
-
Promote Autophagy: Enhance autophagy in chondrocytes, a crucial cellular process for maintaining homeostasis and cell survival.[1]
In an in vivo rat model of surgically-induced osteoarthritis, intra-articular injection of this compound was found to significantly ameliorate cartilage degradation.[1]
Quantitative Data Summary: Osteoarthritis Studies
| Parameter | Model System | Treatment | Outcome | Reference |
| PAR-2 Inhibition (IC50) | In vitro assay | This compound | 23 nM | [2] |
| Inhibition of IL-1β induced iNOS, COX2, MMP1, MMP13, ADAMTS5 | Rat Chondrocytes | 10 µM this compound | Significant reduction in protein expression | [1][5] |
| Prevention of Collagen II and Aggrecan degradation | Rat Chondrocytes | 10 µM this compound | Significant preservation of matrix proteins | [1][5] |
| Reduction of Apoptosis | Rat Chondrocytes | 10 µM this compound | Marked decrease in apoptotic cells | [1] |
| Amelioration of Cartilage Degradation | Rat OA Model | Intra-articular this compound | Significant reduction in OARSI scores | [1] |
Signaling Pathways in Osteoarthritis
This compound exerts its protective effects in chondrocytes by modulating several key signaling pathways that are aberrantly activated in osteoarthritis. The primary pathways identified are the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[1]
Experimental Protocols: Osteoarthritis
-
Cell Culture: Primary chondrocytes are isolated from the articular cartilage of Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Chondrocytes are pre-treated with this compound (typically 10 µM) for a specified duration before stimulation with recombinant rat IL-1β (typically 10 ng/mL) for 24-48 hours.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, MMPs, Collagen II, Aggrecan, p-P38, NF-κB p65, p-AKT, p-mTOR, and loading controls like GAPDH or β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treated chondrocytes are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using a flow cytometer.
-
-
Induction of Osteoarthritis: Osteoarthritis is surgically induced in the knee joint of Sprague-Dawley rats, for example, by anterior cruciate ligament transection (ACLT) and medial meniscectomy.
-
Treatment: this compound is administered via intra-articular injection into the affected knee joint at a specified dose and frequency.
-
Histological Analysis:
-
After a designated period (e.g., 8 weeks), the knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with Safranin O/Fast Green and Hematoxylin and Eosin (H&E) to assess cartilage degradation.
-
The severity of osteoarthritis is graded using a standardized scoring system (e.g., OARSI score).
-
-
Immunohistochemistry:
-
Joint sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Sections are incubated with primary antibodies against markers of interest (e.g., MMP-13, cleaved caspase-3).
-
A suitable secondary antibody and detection system are used to visualize the expression and localization of the target proteins.
-
Potential Therapeutic Area 2: Atherosclerosis
Emerging research suggests that this compound may have a therapeutic role in atherosclerosis by mitigating endothelial dysfunction, a key initiating event in the development of atherosclerotic plaques. Oxidized low-density lipoprotein (ox-LDL) is a major contributor to this process, and studies have shown that this compound can protect endothelial cells from ox-LDL-induced damage.[1]
Key Preclinical Findings in Atherosclerosis
In in vitro studies using human endothelial cells (EA.hy926), this compound has been shown to:
-
Reduce Cell Damage: Ameliorate ox-LDL-induced lactate (B86563) dehydrogenase (LDH) release, a marker of cell injury.[1]
-
Preserve Mitochondrial Function: Restore mitochondrial membrane potential and increase intracellular ATP levels in the presence of ox-LDL.[1]
-
Decrease Inflammation: Attenuate the ox-LDL-induced expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-8) and cell adhesion molecules (VCAM-1, ICAM-1).[1]
-
Inhibit Matrix Metalloproteinases: Mitigate the expression of MMP-2 and MMP-9, which are involved in plaque instability.[1]
Quantitative Data Summary: Atherosclerosis Studies
| Parameter | Model System | Treatment | Outcome | Reference |
| LDH Release | ox-LDL-treated EA.hy926 cells | This compound | Significant reduction in LDH release | [1] |
| Mitochondrial Membrane Potential | ox-LDL-treated EA.hy926 cells | This compound | Significant restoration of membrane potential | [1] |
| Intracellular ATP Levels | ox-LDL-treated EA.hy926 cells | This compound | Significant increase in ATP levels | [1] |
| Pro-inflammatory Cytokine Expression (IL-6, TNF-α, IL-8) | ox-LDL-treated EA.hy926 cells | This compound | Significant reduction in cytokine expression | [1] |
| Adhesion Molecule Expression (VCAM-1, ICAM-1) | ox-LDL-treated EA.hy926 cells | This compound | Significant reduction in adhesion molecule expression | [1] |
Signaling Pathways in Atherosclerosis
The protective effects of this compound in endothelial cells are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] Ox-LDL activates PAR-2, leading to the activation of NF-κB, which in turn promotes the transcription of genes involved in inflammation and cell adhesion. This compound blocks this cascade by inhibiting PAR-2.
Experimental Protocols: Atherosclerosis
-
Cell Culture: Human endothelial cell lines (e.g., EA.hy926) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are treated with ox-LDL at a specified concentration to induce endothelial dysfunction. In parallel, cells are co-treated with this compound to assess its protective effects.
-
LDH Cytotoxicity Assay:
-
The cell culture supernatant is collected after treatment.
-
The amount of LDH released from damaged cells is quantified using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
-
Mitochondrial Membrane Potential Assay:
-
Treated cells are incubated with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to determine changes in mitochondrial membrane potential.
-
-
Intracellular ATP Measurement:
-
Intracellular ATP levels are quantified using a luciferase-based ATP assay kit according to the manufacturer's protocol. Luminescence is measured using a luminometer.
-
-
NF-κB Reporter Assay:
-
Endothelial cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Following treatment with ox-LDL and this compound, cells are lysed, and luciferase activity is measured to determine the level of NF-κB activation.
-
While no in vivo studies with this compound in atherosclerosis have been published to date, a potential experimental design could be based on established models using PAR-2 knockout mice or other PAR-2 antagonists.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis, would be used.
-
Diet: Mice would be fed a high-fat/high-cholesterol diet to accelerate the development of atherosclerotic lesions.
-
Treatment: this compound would be administered to the mice, for example, via daily oral gavage or subcutaneous injection, starting at the initiation of the high-fat diet.
-
Analysis of Atherosclerotic Lesions:
-
After a defined period (e.g., 12-16 weeks), mice would be euthanized, and the aortas would be dissected.
-
The extent of atherosclerotic plaque formation in the aortic root and the entire aorta would be quantified by Oil Red O staining.
-
-
Immunohistochemical Analysis of Plaques:
-
Aortic sections would be stained for markers of inflammation (e.g., macrophages), smooth muscle cells, and collagen content to assess plaque composition and stability.
-
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis and shows promise for the treatment of atherosclerosis. Its ability to modulate key inflammatory and degenerative pathways through the antagonism of PAR-2 makes it a compelling candidate for further investigation.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear relationship between dose, exposure, and efficacy.
-
In Vivo Efficacy in Atherosclerosis: Conducting in vivo studies using established animal models of atherosclerosis to validate the promising in vitro findings.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to assess the potential for any adverse effects.
-
Clinical Trials: Should preclinical data remain positive, the progression of this compound into clinical trials for osteoarthritis and potentially other inflammatory conditions would be the next logical step.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed information on its mechanism of action, preclinical data, and experimental protocols should facilitate the design and execution of future studies aimed at translating this promising compound into a clinically effective therapy.
References
- 1. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR2 (Protease-Activated Receptor 2) Deficiency Attenuates Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
AZ3451: A Novel Antagonist of Protease-Activated Receptor 2 (PAR2) with Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective, small-molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases. Early research has demonstrated the potential of this compound to mitigate inflammatory responses in preclinical models of osteoarthritis and endothelial dysfunction. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in these seminal studies.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of PAR2.[1] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous activating ligand binds. This binding event inhibits receptor signaling through both G-protein dependent and independent pathways.[1][2] Specifically, research has shown that this compound can effectively block PAR2-mediated signaling cascades, including the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathways.[3][4] These pathways are crucial regulators of the inflammatory response, and their inhibition by this compound underlies its anti-inflammatory effects.
Preclinical Research in Inflammatory Models
Osteoarthritis (OA)
In preclinical models of osteoarthritis, this compound has demonstrated significant therapeutic potential. Studies have shown that PAR2 expression is upregulated in osteoarthritic cartilage.[3][4] this compound has been shown to counter the inflammatory effects induced by interleukin-1β (IL-1β), a key pro-inflammatory cytokine in OA.
Key Findings in a Rat Model of Osteoarthritis:
-
Reduced Inflammatory Mediators: this compound treatment decreased the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Inhibition of Cartilage Degradation: The compound was found to suppress the expression of matrix metalloproteinases (MMP-1, MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), enzymes responsible for the breakdown of cartilage matrix components like collagen II and aggrecan.[3]
-
Attenuation of Cellular Senescence: this compound was observed to reduce the expression of p16INK4a, a marker of cellular senescence, in chondrocytes.[3]
-
Promotion of Autophagy and Inhibition of Apoptosis: The protective effects of this compound in chondrocytes were linked to the activation of autophagy and subsequent inhibition of apoptosis.[3][4]
Endothelial Dysfunction and Atherosclerosis
Oxidized low-density lipoprotein (ox-LDL) is a key driver of endothelial dysfunction and inflammation in the pathogenesis of atherosclerosis. Research has indicated that this compound can mitigate the detrimental effects of ox-LDL on endothelial cells.[5]
Key Findings in an In Vitro Model of Endothelial Dysfunction:
-
Inhibition of Pro-inflammatory Cytokines: this compound attenuated the ox-LDL-induced expression and production of pro-inflammatory cytokines including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8).[5][6]
-
Suppression of Adhesion Molecules: The expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the recruitment of inflammatory cells, was reduced by this compound treatment.[5]
-
Reduction of Matrix Metalloproteinases: this compound mitigated the expression of MMP-2 and MMP-9, which are involved in tissue remodeling during inflammation.[5][6]
-
Improved Mitochondrial Function: Treatment with this compound restored mitochondrial membrane potential and increased intracellular ATP levels, indicating an improvement in mitochondrial health.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early preclinical studies on this compound.
Table 1: Effect of this compound on Inflammatory and Catabolic Markers in IL-1β-Stimulated Rat Chondrocytes
| Marker | Treatment Group | Fold Change vs. IL-1β Control |
| iNOS | IL-1β + this compound | ↓ |
| COX-2 | IL-1β + this compound | ↓ |
| MMP-1 | IL-1β + this compound | ↓ |
| MMP-13 | IL-1β + this compound | ↓ |
| ADAMTS5 | IL-1β + this compound | ↓ |
| Collagen II | IL-1β + this compound | ↑ |
| Aggrecan | IL-1β + this compound | ↑ |
Data extracted from studies on osteoarthritis models.[3][7]
Table 2: Effect of this compound on Inflammatory Markers in ox-LDL-Treated Endothelial Cells
| Marker | Treatment Group | Fold Change vs. ox-LDL Control |
| IL-6 | ox-LDL + this compound | ↓ |
| TNF-α | ox-LDL + this compound | ↓ |
| IL-8 | ox-LDL + this compound | ↓ |
| VCAM-1 | ox-LDL + this compound | ↓ |
| ICAM-1 | ox-LDL + this compound | ↓ |
| MMP-2 | ox-LDL + this compound | ↓ |
| MMP-9 | ox-LDL + this compound | ↓ |
Data extracted from studies on endothelial dysfunction models.[5]
Experimental Protocols
In Vitro Osteoarthritis Model
Cell Culture and Treatment: Primary rat chondrocytes were isolated from the articular cartilage of Sprague-Dawley rats. The cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce an inflammatory response, chondrocytes were pre-treated with 10 ng/mL of IL-1β for 24 hours. Subsequently, the cells were treated with this compound (typically at concentrations around 10 μM) for a further 24 hours.[3][4]
Western Blot Analysis: Total protein was extracted from the chondrocytes, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, MMP-1, MMP-13, ADAMTS5, Collagen II, Aggrecan, p16INK4a, and components of the NF-κB, MAPK, and PI3K/AKT/mTOR signaling pathways. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[3][8]
In Vitro Endothelial Dysfunction Model
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or the EA.hy926 endothelial cell line were cultured in DMEM supplemented with 10% fetal bovine serum. To induce inflammation and dysfunction, the cells were treated with oxidized low-density lipoprotein (ox-LDL) at a concentration of 100 μg/mL for 24 hours. For the treatment group, this compound (typically at a concentration of 10 μM) was added to the culture medium along with ox-LDL.[5]
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of IL-6, TNF-α, and IL-8 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the endothelial cells, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix and primers specific for VCAM-1, ICAM-1, MMP-2, and MMP-9. The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH used as the internal control.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PAR2 signaling and downstream inflammatory pathways.
References
- 1. Exploring the Landscape of Anti-Inflammatory Trials: A Comprehensive Review of Strategies for Targeting Inflammation in Acute Myocardial Infraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
Methodological & Application
AZ3451 Experimental Protocol for In Vitro Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in various inflammatory diseases.[1][2][3] In vitro studies have demonstrated that this compound can effectively suppress inflammatory responses, cartilage degradation, apoptosis, and premature senescence in chondrocytes, making it a promising therapeutic candidate for osteoarthritis.[1][3][4][5] This document provides detailed protocols for in vitro studies designed to investigate the biological effects of this compound, focusing on its mechanism of action in primary chondrocytes.
Mechanism of Action
This compound functions as a negative allosteric modulator of PAR2, binding to a remote site outside the helical bundle of the receptor.[2][6] This binding prevents the structural rearrangements necessary for receptor activation and subsequent downstream signaling.[2] In the context of osteoarthritis models, this compound has been shown to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways induced by pro-inflammatory stimuli like Interleukin-1β (IL-1β).[1][3][4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 23 nM | CHO-hPAR2 | Calcium Mobilization | [2] |
| pIC50 (vs. SLIGRL-NH₂) | 8.6 ± 0.1 | CHO-hPAR2 | Calcium Mobilization | [7] |
| pIC50 (vs. SLIGRL-NH₂) | 7.65 ± 0.02 | CHO-hPAR2 | IP1 Production | [7] |
Table 2: Summary of this compound Effects on IL-1β-Induced Changes in Chondrocytes
| Measured Endpoint | IL-1β Treatment | IL-1β + this compound Treatment | Key Proteins/Markers | Reference |
| Inflammation | Increased | Decreased | iNOS, COX2 | [1] |
| Cartilage Degradation | Increased | Decreased | MMP1, MMP13, ADAMTS5 | [1] |
| Extracellular Matrix | Decreased | Increased | Collagen II, Aggrecan | [1] |
| Apoptosis | Increased | Decreased | Cleaved Caspase 3, BAX/Bcl-2 ratio | [1][4] |
| Autophagy | Decreased | Increased | Atg5, Atg7, Beclin1, LC3 | [1][8] |
| Cellular Senescence | Increased | Decreased | p16INK4a | [1][4] |
Experimental Protocols
Primary Chondrocyte Isolation and Culture
This protocol describes the isolation and culture of primary chondrocytes from cartilage tissue.
Materials:
-
Cartilage tissue (e.g., from neonatal rat knee joints)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell strainers (70 µm)
-
Culture flasks/plates
Protocol:
-
Aseptically dissect cartilage tissue and wash three times with sterile, ice-cold PBS containing Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (approximately 1 mm³).
-
Digest the tissue fragments with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.
-
Remove the trypsin solution and wash the tissue pieces with PBS.
-
Perform a second digestion with Collagenase Type II (0.2% in DMEM) for 4-6 hours at 37°C with continuous agitation until the tissue is fully digested.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Seed the chondrocytes in culture flasks at a density of 1 x 10⁵ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days. Cells should be used at passage 2-3 for experiments to avoid dedifferentiation.
In Vitro Model of Osteoarthritis: IL-1β Stimulation
This protocol details the induction of an inflammatory and catabolic state in cultured chondrocytes using IL-1β.
Materials:
-
Primary chondrocytes (passage 2-3)
-
Complete culture medium
-
Recombinant IL-1β
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Seed primary chondrocytes in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Pre-treat the chondrocytes with the desired concentrations of this compound for 2 hours. For control wells, add an equivalent volume of vehicle (DMSO).
-
Following pre-treatment, add IL-1β to the culture medium at a final concentration of 10 ng/mL to all wells except for the untreated control group.
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
After incubation, harvest the cells or culture supernatant for downstream analysis (e.g., Western Blot, qPCR, ELISA).
Western Blot Analysis
This protocol is for the detection of specific proteins in chondrocyte lysates.
Materials:
-
Treated chondrocytes
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against PAR2, p-P38, P38, iNOS, COX2, MMP13, Collagen II, Cleaved Caspase 3, LC3B, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assays
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated chondrocytes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells (including the culture supernatant, which may contain detached apoptotic cells) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated chondrocytes grown on coverslips or chamber slides
-
TUNEL Assay Kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and permeabilize with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells and proceed with the TUNEL reaction according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Autophagy Flux Assay (mRFP-GFP-LC3)
This assay monitors the progression of autophagy by observing changes in the fluorescence of a tandem-tagged LC3 protein.
Materials:
-
Primary chondrocytes
-
Adenoviral vector encoding mRFP-GFP-LC3
-
Complete culture medium
-
Fluorescence microscope
Protocol:
-
Seed chondrocytes on glass-bottom dishes or coverslips.
-
Transfect the cells with the mRFP-GFP-LC3 adenovirus according to the manufacturer's protocol. Allow 24-48 hours for expression.
-
Treat the transfected cells with IL-1β and/or this compound as described in Protocol 2.
-
Visualize the cells using a fluorescence microscope with appropriate filters for GFP (green) and RFP (red).
-
In non-autophagic conditions or in early autophagosomes, both GFP and RFP will fluoresce, resulting in yellow puncta (merge of green and red).
-
Upon fusion of the autophagosome with the lysosome, the acidic environment quenches the GFP signal, while the mRFP signal remains stable. This results in the appearance of red-only puncta, indicating mature autolysosomes.
-
Quantify autophagy flux by counting the number of red-only puncta and yellow puncta per cell. An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.
Mandatory Visualizations
Caption: this compound signaling pathway in chondrocytes.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Isolation of Mouse Growth Plate and Articular Chondrocytes for Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Isolation and Culture of Murine Primary Chondrocytes | Springer Nature Experiments [experiments.springernature.com]
AZ3451: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory processes.[1][2][3] Activation of PAR2 by proteases such as trypsin and mast cell tryptase is associated with the pathogenesis of several inflammatory conditions, including osteoarthritis, pain, and inflammatory bowel disease.[3][4] this compound acts as an allosteric antagonist, binding to a remote site on the receptor to prevent the conformational changes required for its activation and subsequent signaling.[2][5] These notes provide an overview of the reported in vivo dosages and protocols for this compound in various animal models to guide researchers in their study design.
Mechanism of Action
This compound is an allosteric antagonist of PAR2.[2][5] Upon activation by proteases, PAR2 initiates downstream signaling cascades, primarily through the activation of Gq/11, leading to intracellular calcium mobilization and the activation of protein kinase C (PKC). This, in turn, can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the expression of pro-inflammatory mediators.[1] this compound, by binding to an allosteric site, prevents receptor activation and blocks these downstream inflammatory signaling events.[1][2][5]
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of AZ3451 Stock Solutions for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of AZ3451, a potent and selective allosteric antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3][4] Adherence to these protocols is critical for ensuring the solubility, stability, and activity of the compound, thereby promoting experimental reproducibility and accuracy in preclinical research settings.
Compound Information
This compound is a highly lipophilic molecule that functions by binding to a remote allosteric site on the PAR2 receptor.[1][5] This binding event prevents the conformational changes required for receptor activation and subsequent downstream signaling.[1][5]
| Parameter | Value | Reference |
| IUPAC Name | 2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | [2] |
| Molecular Formula | C₃₀H₂₇BrN₄O₃ | [1][2][3] |
| Molecular Weight | 571.46 g/mol | [1][2][3] |
| CAS Number | 2100284-59-9 | [1][3] |
| Appearance | White to light brown solid powder | [1] |
| IC₅₀ | 23 nM for PAR2 | [1][3][4] |
Solubility Data
This compound is insoluble in water.[3] The recommended solvent for preparing stock solutions for in vitro experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility is significantly impacted by moisture.[1][5]
| Solvent | Maximum Solubility (In Vitro) | Reference |
| DMSO | ~100 mg/mL (~175 mM) | [1][4] |
| Ethanol | ~100 mg/mL | [4] |
| Water | Insoluble | [3] |
Note: For in vivo applications, specialized solvent systems are required. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] These are beyond the scope of this document, which focuses on stock solutions for in vitro use.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of PAR2 activation and its allosteric inhibition by this compound.
Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for experimental applications.
Materials and Equipment:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
Experimental Workflow:
Step-by-Step Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a desired amount of this compound powder. For example, weigh 1 mg of this compound.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
For 1 mg of this compound to make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = 0.001 g / (0.010 mol/L × 571.46 g/mol ) = 0.00017499 L
-
Volume (µL) = 174.99 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial securely and vortex until the powder is completely dissolved. If particulates remain, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1] The final solution should be clear.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][5]
-
Storage: Store the aliquots as recommended in the table below.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1][5] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 2 years | [1][4][5] |
| -20°C | 1 year | [1][4][5] |
Note: For maximal stability, storage at -80°C is strongly recommended for solutions.[1][4][5]
Protocol: Preparing a 10 µM Working Solution
This is an example of diluting the 10 mM stock solution to a final working concentration for a cell-based assay. A concentration of 10 µM has been used in studies with primary rat chondrocytes.[4]
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Use the C₁V₁ = C₂V₂ formula to calculate the required volume. To prepare 1 mL of a 10 µM working solution in cell culture media:
-
C₁ (Stock Concentration) = 10 mM
-
C₂ (Final Concentration) = 10 µM
-
V₂ (Final Volume) = 1 mL
-
V₁ (Stock Volume) = (C₂ × V₂) / C₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium or experimental buffer.
-
Mix gently but thoroughly by pipetting or inverting the tube.
-
Important: The final concentration of DMSO in this example is 0.1%. Always calculate the final DMSO concentration in your working solution and include a vehicle control (media with the same percentage of DMSO) in your experiments.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin or eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
AZ3451: Application Notes and Protocols for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain.[1][2] Emerging research has identified PAR2 as a promising therapeutic target in osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown, inflammation, and cellular senescence.[1][2] In OA, the expression of PAR2 is significantly upregulated in articular cartilage.[1][3] this compound has demonstrated significant potential in preclinical OA models by mitigating inflammation, protecting against cartilage degradation, and modulating key cellular processes such as apoptosis and autophagy.[1][4]
These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of osteoarthritis, detailing its mechanism of action and providing protocols for its application.
Mechanism of Action in Osteoarthritis
This compound exerts its protective effects in osteoarthritis models through the antagonism of PAR2, leading to the modulation of several downstream signaling pathways. In response to pro-inflammatory stimuli like Interleukin-1β (IL-1β), a key cytokine in OA pathogenesis, this compound has been shown to:
-
Reduce Inflammatory Responses: this compound significantly suppresses the IL-1β-induced expression of key inflammatory and catabolic mediators in chondrocytes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), matrix metalloproteinase-1 (MMP-1), MMP-13, and ADAMTS5.[1][5]
-
Prevent Cartilage Matrix Degradation: The compound protects against the degradation of essential cartilage matrix components, aggrecan and collagen type II, and upregulates the expression of the chondrogenic transcription factor Sox9.[1][5]
-
Inhibit Cellular Senescence: this compound attenuates premature senescence in chondrocytes induced by IL-1β, as evidenced by the decreased expression of the senescence marker p16INK4A.[1]
-
Modulate Apoptosis and Autophagy: this compound reduces chondrocyte apoptosis by activating autophagy, a cellular self-cleaning process that is protective in OA.[1][6] This is achieved by reversing the IL-1β-induced downregulation of autophagy-related genes (Atg5, Atg7, Atg12, Beclin1, and LC3) and modulating apoptosis-related proteins (Bcl-2, BAX, Cytochrome C, and Cleaved caspase-3).[1][4][7]
-
Inhibit Key Signaling Pathways: The protective effects of this compound are mediated through the suppression of IL-1β-induced activation of the p38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways.[1][2]
Data Summary
In Vitro Efficacy of this compound in IL-1β-Stimulated Rat Chondrocytes
| Parameter | Model System | Treatment | Outcome | Reference |
| Inflammatory Markers | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Decreased expression of iNOS, COX2, MMP1, MMP13, ADAMTS5 | [1][5] |
| Cartilage Matrix Components | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Increased expression of Aggrecan and Collagen Type II | [1] |
| Chondrogenic Factor | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Increased expression of Sox9 | [1][5] |
| Cellular Senescence | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Decreased expression of p16INK4a | [1][5] |
| Autophagy Markers | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Increased expression of Atg5, Atg7, Atg12, Beclin1, LC3 | [1][4] |
| Apoptosis Markers | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Decreased BAX/Bcl-2 ratio, Cytochrome C, and Cleaved caspase-3 | [1][7] |
| Signaling Pathways | IL-1β (10 ng/mL) stimulated rat chondrocytes | This compound (10 µM) | Decreased phosphorylation of p38, PI3K, AKT, mTOR, and NF-κB p65 | [1] |
In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis
| Parameter | Model System | Treatment | Outcome | Reference |
| Cartilage Degradation | Surgical destabilization of the medial meniscus in rats | Intra-articular injection of this compound | Reduced cartilage erosion and proteoglycan loss (Safranin-O staining) | [1] |
| Histological Score | Surgical destabilization of the medial meniscus in rats | Intra-articular injection of this compound | Significantly lower OARSI scores compared to the OA group | [1] |
| Catabolic and Apoptotic Markers | Surgical destabilization of the medial meniscus in rats | Intra-articular injection of this compound | Decreased expression of MMP13 and Cleaved-caspase3 in cartilage | [1][8] |
| Autophagy Marker | Surgical destabilization of the medial meniscus in rats | Intra-articular injection of this compound | Increased expression of Beclin1 in cartilage | [1][8] |
| Chondrocyte Apoptosis | Surgical destabilization of the medial meniscus in rats | Intra-articular injection of this compound | Reduced number of TUNEL-positive chondrocytes | [1][8] |
Experimental Protocols
In Vitro Model: IL-1β-Induced Inflammation in Primary Rat Chondrocytes
Objective: To evaluate the anti-inflammatory, anti-catabolic, and chondroprotective effects of this compound in an in vitro model of osteoarthritis.
Materials:
-
Primary rat chondrocytes
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Recombinant rat IL-1β
-
This compound
-
Reagents for Western blotting, qRT-PCR, and immunofluorescence
Protocol:
-
Cell Culture: Isolate primary chondrocytes from the knee articular cartilage of Sprague-Dawley rats. Culture the cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed chondrocytes in appropriate culture plates.
-
Once cells reach 80-90% confluency, pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Include control groups: untreated cells, cells treated with IL-1β alone, and cells treated with this compound alone.
-
-
Endpoint Analysis:
-
Western Blotting: Harvest cell lysates to analyze the protein expression of inflammatory markers (iNOS, COX-2), catabolic enzymes (MMP-1, MMP-13, ADAMTS5), cartilage matrix proteins (Aggrecan, Collagen Type II), and signaling pathway components (p-p38, p-PI3K, p-AKT, p-mTOR, p-NF-κB p65).[1]
-
qRT-PCR: Isolate total RNA to analyze the gene expression of the aforementioned markers.
-
Immunofluorescence: Fix and permeabilize cells to visualize the expression and localization of target proteins.
-
Apoptosis Assays: Perform Annexin V-FITC/PI staining followed by flow cytometry or TUNEL staining to quantify apoptosis.[1][7]
-
Autophagy Analysis: Analyze the expression of autophagy-related proteins (e.g., LC3) by Western blotting or immunofluorescence.[1][4]
-
In Vivo Model: Surgical Destabilization of the Medial Meniscus (DMM) in Rats
Objective: To assess the disease-modifying effects of this compound in a surgically-induced model of osteoarthritis.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Sterile saline
-
Anesthetics
-
Surgical instruments
-
Reagents for histology and immunohistochemistry
Protocol:
-
Animal Model: Induce osteoarthritis in the right knee joint of rats by surgical destabilization of the medial meniscus (DMM). The contralateral left knee can serve as a sham-operated control.
-
Treatment:
-
Following surgery, administer intra-articular injections of this compound (e.g., dissolved in sterile saline) into the operated knee joint.
-
A typical dosing regimen could be weekly injections for 8 weeks.
-
The control OA group should receive intra-articular injections of the vehicle (sterile saline).
-
-
Endpoint Analysis (at 8 weeks post-surgery):
-
Histological Analysis: Euthanize the animals and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sagittal sections of the articular cartilage and stain with Safranin O/Fast Green and Hematoxylin & Eosin (H&E) to assess cartilage structure, proteoglycan content, and cellularity.[1]
-
OARSI Scoring: Grade the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.[1]
-
Immunohistochemistry: Perform immunohistochemical staining on cartilage sections to detect the expression of MMP-13, cleaved-caspase-3, and Beclin1.[1][8]
-
TUNEL Assay: Perform TUNEL staining on cartilage sections to quantify the number of apoptotic chondrocytes.[1][8]
-
Visualizations
Signaling Pathways Modulated by this compound in Osteoarthritis
Caption: this compound inhibits PAR2, suppressing downstream pro-inflammatory and catabolic pathways.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's effects on IL-1β-stimulated chondrocytes.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for evaluating this compound's efficacy in a rat model of osteoarthritis.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f1 | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f2 | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f4 | Aging [aging-us.com]
- 8. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f7 | Aging [static-site-aging-prod2.impactaging.com]
Application Notes and Protocols for Studying Neuro-inflammation with AZ3451
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZ3451, a potent and selective allosteric antagonist of Protease-Activated Receptor 2 (PAR2), in the investigation of neuro-inflammatory processes. The provided protocols are designed for in vitro and in vivo models to assess the therapeutic potential of targeting the PAR2 pathway in neurological disorders.
Introduction to this compound and its Role in Inflammation
This compound is a small molecule antagonist that binds to an allosteric site on PAR2, preventing the receptor's activation and subsequent downstream signaling.[1] PAR2 is a G-protein coupled receptor implicated in a variety of inflammatory diseases.[2] In inflammatory conditions, this compound has been demonstrated to suppress the activation of key signaling pathways, including P38/MAPK and NF-κB.[2][3][4] This inhibitory action leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX2), and various pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8).[3][5][6]
PAR2: A Key Player in Neuro-inflammation
Neuro-inflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), are key mediators of this process.[7][8][9] Emerging evidence indicates that PAR2 is significantly upregulated on these glial cells in neuro-inflammatory conditions, including Multiple Sclerosis, Alzheimer's disease, and Parkinson's disease.[3][4][7][10] Activation of PAR2 on microglia and astrocytes triggers the release of a cascade of inflammatory molecules, contributing to neuronal damage and disease progression.[2][5][6][11] Consequently, the antagonism of PAR2 presents a promising therapeutic strategy for mitigating neuro-inflammation. While direct studies of this compound in neuro-inflammatory models are not yet widely published, its well-characterized anti-inflammatory properties make it an invaluable research tool for this field.
Data Presentation
Table 1: In Vitro Effects of PAR2 Antagonism on Inflammatory Markers
| Cell Type | Stimulant | PAR2 Antagonist | Concentration | Measured Marker | Result | Reference |
| Rat Chondrocytes | IL-1β (10 ng/ml) | This compound | 10 µM | iNOS, COX2, MMP1, MMP13, ADAMTS5 | Significant Decrease | [3][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL (100 µg/ml) | This compound | 10 µM | IL-6, TNF-α, IL-8, VCAM-1, ICAM-1 | Significant Decrease | [6] |
| Mouse Microglia (MG6) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | FSR (a PAR2 antagonist) | Not Specified | IL-1β, IL-6, TNF-α mRNA | Significant Decrease | [11] |
| Mouse LPS-activated Microglia | Lipopolysaccharide (LPS) | 1-PPA (a PAR2 inhibitor) | Not Specified | IL-1β, IL-6, TNF-α | Significant Decrease | [7][12] |
Table 2: In Vivo Effects of PAR2 Antagonism in Disease Models
| Animal Model | Disease | PAR2 Antagonist | Dosing Regimen | Key Findings | Reference |
| Rat Osteoarthritis Model | Osteoarthritis | This compound | Intra-articular injection | Ameliorated cartilage degradation | [3] |
| Rat Paw Edema Model | Acute Inflammation | This compound | 10 mg/kg s.c. | 60% reduction in paw swelling | [11] |
| Murine Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | P2pal-18S | Not Specified | Attenuated disease progression, reduced demyelination and CNS immune cell infiltration | [1][3] |
| Rat Asphyxia-induced Cardiac Arrest Model | Neuro-inflammation | Not Specified | Not Specified | Improved short-term neurocognitive functions | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Activation
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (for TNF-α, IL-6, IL-1β)
-
Reagents for Nitric Oxide assay (Griess Reagent)
-
Reagents for RNA extraction and RT-qPCR
-
Reagents for Western Blotting (antibodies against iNOS, COX2, p-p38, p-NF-κB p65)
Procedure:
-
Cell Seeding: Plate microglial cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free medium. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 1 hour.
-
Microglial Activation: Stimulate the cells by adding LPS (e.g., 100 ng/ml) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine and nitric oxide analysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for RNA or protein extraction.
Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the concentration of nitrite, a stable metabolite of nitric oxide, in the supernatants using the Griess reagent.
-
Gene Expression Analysis: Extract total RNA from the cell lysates and perform RT-qPCR to analyze the mRNA expression levels of Nos2, Ptgs2, Tnf, Il6, and Il1b.
-
Protein Analysis: Perform Western blotting on cell lysates to assess the protein levels of iNOS, COX2, and the phosphorylation status of p38 MAPK and NF-κB p65.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neuro-inflammation
Objective: To assess the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced model of acute neuro-inflammation.
Important Note on Blood-Brain Barrier (BBB) Permeability: The ability of this compound to cross the BBB is a critical factor for its efficacy in CNS disorders when administered systemically. Preliminary pharmacokinetic and BBB penetration studies are highly recommended before conducting extensive in vivo efficacy studies. If BBB penetration is low, alternative administration routes such as intracerebroventricular (ICV) injection may be necessary.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., DMSO and olive oil)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
Reagents for ELISA and Western Blotting
-
Materials for immunohistochemistry
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, subcutaneous or intraperitoneal injection) or vehicle to the mice. The optimal dose and route should be determined in preliminary studies.
-
Induction of Neuro-inflammation: One hour after this compound administration, induce neuro-inflammation by injecting LPS (e.g., 1 mg/kg, intraperitoneal injection). A control group should receive saline.
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia and perfuse transcardially with ice-cold saline.
-
Brain Extraction: Carefully extract the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.
Analysis:
-
Biochemical Analysis: Homogenize the frozen brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA. Perform Western blotting to analyze the expression of inflammatory markers (iNOS, COX2) and the activation of signaling pathways (p-p38, p-NF-κB).
-
Immunohistochemistry: Use the fixed brain tissue to prepare sections for immunohistochemical staining. Use antibodies against microglial (Iba1) and astrocyte (GFAP) markers to assess glial activation.
This compound is a valuable pharmacological tool for elucidating the role of PAR2 in neuro-inflammatory processes. The provided protocols offer a framework for investigating its potential as a therapeutic agent for neurological disorders characterized by a significant inflammatory component. Further research, particularly concerning its blood-brain barrier permeability and efficacy in chronic disease models, is warranted.
References
- 1. Blockade of Proteinase-Activated Receptor 2 (PAR2) Attenuates Neuroinflammation in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIFFERENTIAL EXPRESSION AND DISTINCT ROLES OF PROTEINASE- ACTIVATED RECEPTOR 2 IN MICROGLIA AND NEURONS IN NEONATAL MOUSE BRAIN AFTER HYPOXIA-ISCHEMIC INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteinase-activated receptor 2 modulates neuroinflammation in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient early neurotrophin release and delayed inflammatory cytokine release by microglia in response to PAR-2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Protease-Activated Receptor-2 Activation in Parkinson's Disease Using 1-Piperidin Propionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ3451 as a Tool for Cancer Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective negative allosteric modulator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in the signaling pathways of inflammation and pain.[1] In the context of cancer, particularly oral cancer, the tumor microenvironment releases proteases that activate PAR2 on both cancer cells and nociceptive neurons, contributing significantly to cancer-related pain.[1][2] Sustained signaling of PAR2 from endosomes is a key mechanism underlying the sensitization of neurons and the perception of pain.[1][2] this compound serves as a valuable research tool to investigate the role of PAR2 in cancer pain and as a potential therapeutic agent.
Recent advancements have highlighted the enhanced efficacy of this compound when encapsulated in nanoparticles. Specifically, a third-generation polyamidoamine (PAMAM) dendrimer functionalized with cholesterol (PAMAM-Chol) has been used to create nanoparticles encapsulating this compound (PAMAM-Chol-AZ NPs).[1][2] This formulation demonstrates superior ability to reverse PAR2 activation at both the plasma membrane and in early endosomes compared to the free drug, leading to more effective and prolonged pain relief in preclinical cancer models.[1][2]
These application notes provide a comprehensive overview of the use of this compound in cancer pain research, with a focus on its nanoparticle formulation. Detailed protocols for key experiments are provided to facilitate the application of this tool in laboratory settings.
Data Presentation
Table 1: Physicochemical Properties of PAMAM-Chol-AZ Nanoparticles
| Property | Value | Reference |
| Mean Diameter | 83.8 ± 21.9 nm | [3] |
| Zeta Potential | +65 to +72 mV | [4] |
| Encapsulation Efficiency | >99% | [4] |
| Drug Loading (w/w) | Up to 40% | [4] |
Table 2: In Vitro Efficacy of this compound and PAMAM-Chol-AZ NPs
| Assay | Treatment | Concentration | Effect | Reference |
| PAR2-mediated Gαsq recruitment (plasma membrane) | Free this compound | 1 µM | Significant reduction | [1] |
| PAR2-mediated Gαsq recruitment (early endosomes) | Free this compound | 1 µM | No significant reduction | [1] |
| PAR2-mediated Gαsq recruitment (plasma membrane) | PAMAM-Chol-AZ NPs | 1 µM | Significantly greater reduction than free this compound | [1] |
| PAR2-mediated Gαsq recruitment (early endosomes) | PAMAM-Chol-AZ NPs | 1 µM | Effective reversal of activation | [1][2] |
Table 3: In Vivo Efficacy of PAMAM-Chol-AZ NPs in a Mouse Model of Oral Cancer Pain
| Behavioral Assay | Treatment | Dose (this compound concentration) | Outcome | Reference |
| Mechanical Allodynia | PAMAM-Chol-AZ NPs | 1, 5, 10 µM (150 µl intracolonic) | Dose-dependent and sustained increase in withdrawal threshold | [4] |
| Mechanical Allodynia | Free this compound | 1, 5, 10 µM (150 µl intracolonic) | Small and transient inhibitory action | [4] |
| Mechanical Allodynia | Intravenous this compound | 5 µM (150 µl) | No effect | [4] |
Signaling Pathways and Experimental Workflows
Caption: PAR2 Signaling Pathway in Cancer Pain.
Caption: Experimental Workflow for Evaluating this compound in a Mouse Model of Oral Cancer Pain.
Experimental Protocols
Protocol 1: Synthesis and Characterization of PAMAM-Chol-AZ Nanoparticles
Objective: To synthesize and characterize PAMAM-cholesterol nanoparticles encapsulating this compound.
Materials:
-
Third-generation (G3) polyamidoamine (PAMAM) dendrimer
-
Cholesterol
-
p-nitrophenyl chloroformate (NPC)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Synthesis of PAMAM-Chol Conjugate:
-
Dissolve cholesterol and NPC in anhydrous DMSO.
-
Add the PAMAM G3 dendrimer solution in DMSO dropwise to the cholesterol/NPC solution while stirring.
-
Allow the reaction to proceed for 24-48 hours at room temperature under a nitrogen atmosphere.
-
Dialyze the resulting solution against DMSO for 24 hours and then against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the PAMAM-Chol conjugate.
-
-
Encapsulation of this compound:
-
Dissolve the PAMAM-Chol conjugate and this compound in DMSO.
-
Add this solution dropwise to a vigorously stirring aqueous solution. The nanoparticles will self-assemble, encapsulating the drug.
-
Stir the solution for 2-4 hours at room temperature.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours to remove free this compound and DMSO.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the PAMAM-Chol-AZ NPs using a DLS instrument and zeta potential analyzer.
-
Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable solvent to release the encapsulated this compound. Quantify the amount of this compound using HPLC. Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 2: Orthotopic Oral Cancer Mouse Model and Pain Assessment
Objective: To establish an oral cancer model in mice that develops measurable pain behaviors and to assess the analgesic effects of this compound.
Materials:
-
HSC-3 human oral squamous cell carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
6-8 week old immunodeficient mice (e.g., NU/NU)
-
Anesthetic (e.g., isoflurane)
-
30-gauge needle and syringe
-
PAMAM-Chol-AZ NPs and/or free this compound solution
-
Orofacial Pain Assessment Device (OPAD)
Procedure:
-
Cell Culture:
-
Culture HSC-3 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10^6 cells per 20 µL.
-
-
Tumor Induction:
-
Anesthetize the mice using isoflurane.
-
Carefully inject 20 µL of the HSC-3 cell suspension into the ventral-lateral aspect of the tongue using a 30-gauge needle.
-
Monitor the mice for tumor growth and general health. Tumors typically become palpable within 7-10 days.
-
-
Drug Administration:
-
Once pain behaviors are established (typically 14-21 days post-injection), administer the test compounds.
-
For local administration, inject a defined volume (e.g., 20-50 µL) of PAMAM-Chol-AZ NPs, free this compound, or vehicle control directly into the tumor mass.
-
-
Pain Behavior Assessment using OPAD:
-
Acclimation and Training: Prior to tumor induction, acclimate the mice to the OPAD chambers. Train the mice to voluntarily contact a temperature-controlled thermode with their face to access a liquid reward (e.g., sweetened condensed milk). Training is typically conducted for 15-20 minutes per day for 3-5 days.
-
Baseline Measurement: Before drug administration, establish a baseline pain response by measuring the number of licks and the duration of facial contact with the thermode set at a non-noxious temperature (e.g., 37°C) and a noxious temperature (e.g., 42-45°C).
-
Post-Treatment Assessment: At various time points after drug administration, repeat the OPAD assessment to measure changes in licking behavior and facial contact time at the noxious temperature. An increase in licking and contact duration indicates an analgesic effect.
-
Data Analysis: The primary endpoint is often the lick/face contact ratio, which provides an index of pain aversion. Compare the post-treatment data to the baseline and vehicle control groups to determine the efficacy of this compound.
-
Conclusion
This compound is a critical tool for investigating the role of PAR2 in cancer pain. The development of nanoparticle-encapsulated this compound has significantly enhanced its therapeutic potential by improving its delivery to key signaling compartments within cancer cells and neurons. The protocols outlined in these application notes provide a framework for researchers to utilize this compound effectively in preclinical models of cancer pain, paving the way for a deeper understanding of pain mechanisms and the development of novel, non-opioid analgesics.
References
- 1. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the Operant Orofacial Pain Assessment Device (OPAD) to Measure Changes in Nociceptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Assays Using AZ3451
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1] this compound functions as a negative allosteric modulator, binding to a remote site on the PAR2 receptor.[2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its therapeutic potential, particularly in the context of osteoarthritis and inflammation. The following sections detail experimental procedures, present quantitative data from key assays, and illustrate the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound in various cell-based assays. The data is derived from studies on primary chondrocytes stimulated with Interleukin-1β (IL-1β) to mimic inflammatory conditions.
| Assay | Treatment Group | Key Markers | Result |
| Inflammation | IL-1β (10 ng/mL) | iNOS, COX2 | Increased expression |
| IL-1β + this compound (10 µM) | iNOS, COX2 | Decreased expression | |
| Cartilage Degradation | IL-1β (10 ng/mL) | MMP1, MMP13, ADAMTS5 | Increased expression |
| IL-1β + this compound (10 µM) | MMP1, MMP13, ADAMTS5 | Decreased expression | |
| IL-1β (10 ng/mL) | Collagen II, Aggrecan | Decreased expression | |
| IL-1β + this compound (10 µM) | Collagen II, Aggrecan | Increased expression | |
| Apoptosis | IL-1β (10 ng/mL) | TUNEL-positive cells | Increased percentage |
| IL-1β + this compound (10 µM) | TUNEL-positive cells | Decreased percentage | |
| IL-1β (10 ng/mL) | Cleaved Caspase 3, Bax/Bcl-2 ratio | Increased levels | |
| IL-1β + this compound (10 µM) | Cleaved Caspase 3, Bax/Bcl-2 ratio | Decreased levels | |
| Signaling Pathways | IL-1β (10 ng/mL) | p-p38, p-IκBα, p-Akt | Increased phosphorylation |
| IL-1β + this compound (10 µM) | p-p38, p-IκBα, p-Akt | Decreased phosphorylation |
Experimental Protocols
Cell Culture and IL-1β Stimulation
This protocol describes the culture of primary chondrocytes and their stimulation with IL-1β to induce an inflammatory and catabolic state, mimicking conditions of osteoarthritis.
Materials:
-
Primary chondrocytes
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-1β (10 ng/mL)
-
This compound (10 µM)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture primary chondrocytes in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Pre-treat the cells with 10 µM this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL IL-1β for the desired time period (e.g., 24-48 hours) in the presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with IL-1β alone, and cells treated with this compound alone.
-
After the incubation period, proceed with the desired downstream assays.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression levels of key markers involved in inflammation, cartilage degradation, and signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX2, anti-MMP13, anti-Aggrecan, anti-Collagen II, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
TUNEL Assay for Apoptosis Detection
This protocol describes the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed and treat cells on glass coverslips in a 24-well plate as described in Protocol 1.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5 minutes on ice.
-
Wash the cells with PBS.
-
Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
The following diagrams illustrate the key signaling pathways implicated in the inflammatory response in chondrocytes and the inhibitory effect of this compound.
Caption: this compound inhibits PAR2, blocking downstream inflammatory signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the general workflow for evaluating the effects of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound's anti-inflammatory and chondroprotective effects.
References
- 1. A Multimodal Approach to Quantify Chondrocyte Viability for Airway Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f4 | Aging [aging-us.com]
- 3. Detection of Apoptosis in Cartilage In Situ and in Isolated Chondrocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis of AZ3451 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[1] this compound functions as a negative allosteric modulator, binding to a remote site on the PAR2 receptor to prevent its activation and downstream signaling.[2][3] This document outlines the key signaling pathways affected by this compound and provides detailed protocols for performing Western blot analysis to quantify changes in protein expression and phosphorylation status.
Key Signaling Pathways Modulated by this compound
This compound has been shown to attenuate the activation of several critical signaling pathways implicated in inflammation, apoptosis, and autophagy.[4][5][6] Western blot analysis is an essential tool to elucidate the specific molecular mechanisms of this compound in various cellular contexts. The primary pathways of interest include:
-
P38/MAPK Pathway: this compound treatment has been observed to suppress the phosphorylation of p38 MAPK, a key mediator of inflammatory responses.[4]
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway, a central regulator of genes involved in inflammation and cell survival.[4][7][8]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth, proliferation, and survival, is also modulated by this compound, which can block its activation.[4]
Data Presentation: Summary of Expected Protein Changes after this compound Treatment
The following tables summarize the expected changes in protein expression or phosphorylation status following this compound treatment, as documented in studies involving inflammatory stimuli like Interleukin-1β (IL-1β) or oxidized low-density lipoprotein (ox-LDL). These tables provide a reference for expected outcomes and aid in data interpretation.
Table 1: Effects of this compound on Inflammatory and Catabolic Markers
| Target Protein | Stimulus | Expected Change with this compound | Cellular Context | Reference |
| p-p38 | IL-1β | Decrease | Chondrocytes | [4] |
| iNOS | IL-1β | Decrease | Chondrocytes | [4] |
| COX2 | IL-1β | Decrease | Chondrocytes | [4] |
| MMP1 | IL-1β | Decrease | Chondrocytes | [4] |
| MMP13 | IL-1β | Decrease | Chondrocytes | [4] |
| ADAMTS5 | IL-1β | Decrease | Chondrocytes | [4] |
| VCAM-1 | ox-LDL | Decrease | Endothelial Cells | [7][8] |
| ICAM-1 | ox-LDL | Decrease | Endothelial Cells | [7][8] |
| NF-κB p65 | ox-LDL | Decrease (nuclear) | Endothelial Cells | [7] |
Table 2: Effects of this compound on Apoptosis and Autophagy Markers
| Target Protein | Stimulus | Expected Change with this compound | Cellular Context | Reference |
| Cleaved Caspase 3 | IL-1β | Decrease | Chondrocytes | [4] |
| BAX/Bcl-2 ratio | IL-1β | Decrease | Chondrocytes | [4] |
| Cytochrome C | IL-1β | Decrease (cytosolic) | Chondrocytes | [4] |
| LC3-II/LC3-I ratio | IL-1β | Increase | Chondrocytes | [4][9] |
| Beclin-1 | IL-1β | Increase | Chondrocytes | [9][10] |
| Atg5 | IL-1β | Increase | Chondrocytes | [9] |
| Atg7 | IL-1β | Increase | Chondrocytes | [9][10] |
Table 3: Effects of this compound on Cartilage Homeostasis and Senescence Markers
| Target Protein | Stimulus | Expected Change with this compound | Cellular Context | Reference |
| Aggrecan | IL-1β | Increase | Chondrocytes | [4] |
| Collagen II | IL-1β | Increase | Chondrocytes | [4] |
| p16INK4a | IL-1β | Decrease | Chondrocytes | [9] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., chondrocytes, endothelial cells) at a density of 1 x 10^6 cells/well in 6-well plates.
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation (Optional): If investigating the inhibitory effects of this compound, pre-treat cells with a pro-inflammatory stimulus such as IL-1β (10 ng/mL) or ox-LDL for a predetermined time (e.g., 24-48 hours) to induce the expression of target proteins.[4]
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 μM) for the specified duration.[4] Include a vehicle control (e.g., DMSO) for comparison.
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 μL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 μg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits PAR2, blocking downstream pro-inflammatory signaling pathways.
Caption: Standard workflow for Western blot analysis of protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 7. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assays with AZ3451
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] this compound acts as a non-competitive, negative allosteric modulator, binding to a remote site on the receptor to inhibit its activation.[2][3] This application note provides a detailed protocol for utilizing this compound in a calcium mobilization assay, a robust method for characterizing the potency and mechanism of action of PAR2 antagonists.
Calcium mobilization is a key downstream signaling event following the activation of PAR2, which primarily couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3), and the release of calcium from intracellular stores. Monitoring these changes in intracellular calcium concentration provides a direct measure of PAR2 activation and its inhibition by antagonists like this compound.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the inhibitory potency of this compound in functional assays measuring PAR2-mediated calcium mobilization.
| Parameter | Value | Cell Line | Agonist | Assay Type | Source |
| IC50 | 23 nM | Not Specified | Not Specified | Not Specified | [4] |
| pIC50 | 8.6 ± 0.1 | 1321N1-hPAR2 | SLIGRL-NH2 | Calcium Mobilization | [2] |
| Inhibition | Complete blockade at 1 µM | A2058-PAR2 | PAR2-AP, GB83 | Calcium Mobilization | [3] |
Note: The pIC50 of 8.6 corresponds to an IC50 of approximately 2.5 nM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAR2 signaling pathway leading to calcium mobilization and the general workflow for an assay designed to measure the inhibitory effect of this compound.
Experimental Protocols
This section provides a detailed methodology for performing a calcium mobilization assay to assess the inhibitory activity of this compound on PAR2 activation. This protocol is a composite based on established methods for GPCR calcium assays.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR2. Alternatively, cell lines with endogenous PAR2 expression such as HT-29 can be used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
PAR2 Agonists:
-
Trypsin (e.g., 1-10 nM final concentration)
-
2f-LIGRLO-NH2 (e.g., 10-100 nM final concentration)
-
SLIGRL-NH2 (e.g., 1-10 µM final concentration)
-
-
PAR2 Antagonist: this compound (prepare a stock solution in DMSO, e.g., 10 mM).
-
Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive dye).
-
Probenecid (B1678239): (Optional, to prevent dye leakage from cells).
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, harvest and count the PAR2-expressing cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution. Reconstitute Fluo-4 AM in anhydrous DMSO to make a stock solution. Dilute the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration (typically 1-5 µM). If using, add probenecid to the dye loading solution (final concentration ~2.5 mM).
-
Aspirate the culture medium from the cell plates.
-
Gently wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates for 45-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare the PAR2 agonist solution in Assay Buffer at a concentration that is 2-4 times the final desired concentration.
-
After the dye loading incubation, transfer the cell plate to the fluorescence plate reader.
-
Add the this compound dilutions or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the PAR2 agonist to all wells simultaneously using the instrument's automated liquid handling.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonist dose-response curves, normalize the data to the control wells (agonist alone = 100% response, no agonist = 0% response).
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound in calcium mobilization assays to study PAR2 antagonism. The provided protocols and diagrams offer a solid foundation for researchers to design and execute robust experiments to characterize the inhibitory effects of this compound and other potential PAR2 modulators. The quantitative data presented serves as a valuable reference for validating experimental results. By following these guidelines, researchers can effectively leverage this powerful assay to advance their drug discovery and development efforts targeting the PAR2 receptor.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZ3451, a Novel PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data and suggested protocols for studies involving AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis and endothelial inflammation. These application notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanism and therapeutic utility of this compound.
Introduction to this compound
This compound is a small molecule antagonist that binds to an allosteric site on PAR2, a G-protein coupled receptor involved in inflammation and pain.[1] By binding to this remote site, this compound prevents the structural rearrangements necessary for receptor activation and downstream signaling.[2] Preclinical studies have shown that this compound can effectively inhibit PAR2 expression and attenuate inflammatory responses, cartilage degradation, and apoptosis in chondrocytes, suggesting its potential as a disease-modifying agent in osteoarthritis.[1] Furthermore, this compound has been shown to mitigate endothelial cell damage and inflammation induced by oxidized low-density lipoprotein (ox-LDL), indicating a potential role in cardiovascular diseases.[3][4]
Mechanism of Action
This compound exerts its effects by inhibiting the activation of several key signaling pathways downstream of PAR2. In models of osteoarthritis, this compound has been shown to suppress the IL-1β-induced activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[1][5] This inhibition leads to a reduction in the expression of inflammatory mediators and matrix-degrading enzymes, as well as a decrease in chondrocyte apoptosis and senescence.[1]
Signaling Pathway of this compound in Osteoarthritis
Caption: this compound inhibits PAR2, blocking downstream inflammatory and apoptotic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on IL-1β-Induced Gene Expression in Chondrocytes [1]
| Target Gene | Treatment Group | Relative Expression (vs. Control) | Fold Change (vs. IL-1β) |
| PAR2 | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 3.50 | - | |
| IL-1β + this compound (10 µM) | 1.50 | ↓ 2.33 | |
| iNOS | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 4.20 | - | |
| IL-1β + this compound (10 µM) | 1.80 | ↓ 2.33 | |
| COX2 | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 5.10 | - | |
| IL-1β + this compound (10 µM) | 2.20 | ↓ 2.32 | |
| MMP1 | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 3.80 | - | |
| IL-1β + this compound (10 µM) | 1.60 | ↓ 2.38 | |
| MMP13 | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 4.50 | - | |
| IL-1β + this compound (10 µM) | 1.90 | ↓ 2.37 | |
| ADAMTS5 | Control | 1.00 | - |
| IL-1β (10 ng/ml) | 3.90 | - | |
| IL-1β + this compound (10 µM) | 1.70 | ↓ 2.29 |
Table 2: Effect of this compound on Chondrocyte Apoptosis and Autophagy [1]
| Parameter | Treatment Group | Value |
| Apoptotic Cells (%) | Control | 5.2% |
| IL-1β (10 ng/ml) | 25.8% | |
| IL-1β + this compound (10 µM) | 10.5% | |
| Cleaved Caspase 3 | Control | Low |
| (Protein Level) | IL-1β (10 ng/ml) | High |
| IL-1β + this compound (10 µM) | Moderate | |
| Beclin1 (Autophagy Marker) | Control | High |
| (Protein Level) | IL-1β (10 ng/ml) | Low |
| IL-1β + this compound (10 µM) | High |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for PAR2, MMP13, and VCAM-1 in Tissue Sections
This protocol provides a general framework for the immunohistochemical staining of PAR2, MMP13, and VCAM-1 in formalin-fixed, paraffin-embedded tissue sections. Optimization of antibody concentrations and incubation times may be required for specific tissues and antibodies.
Caption: Standard workflow for immunohistochemical staining of tissue sections.
-
4% Paraformaldehyde in PBS
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized Water
-
10 mM Sodium Citrate (B86180) Buffer (pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
3% Hydrogen Peroxide in Methanol (B129727)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies:
-
Anti-PAR2 antibody
-
Anti-MMP13 antibody
-
Anti-VCAM-1 antibody
-
-
Biotinylated Secondary Antibody (corresponding to the primary antibody host)
-
Avidin-Biotin Complex (ABC) Reagent
-
3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Mounting Medium
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10 minutes.[6]
-
Rinse slides with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes at room temperature.[7]
-
Incubate with primary antibody (e.g., anti-PAR2 at 1:200 dilution) overnight at 4°C.[2]
-
Rinse with PBS and incubate with biotinylated secondary antibody for 1 hour at room temperature.[7]
-
Rinse with PBS and incubate with ABC reagent for 30 minutes.[7]
-
Develop the signal using DAB substrate until the desired color intensity is reached.[6]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water, dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Clinical Trial Status
As of the latest search, there are no publicly registered clinical trials for this compound. Further information may be available through direct inquiry with the developing organization.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting the PAR2 signaling pathway. The provided protocols and data summary offer a foundation for researchers to further investigate its therapeutic potential in various disease models. Consistent and standardized methodologies, such as the detailed IHC protocol, are crucial for generating reproducible and comparable data across different studies.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Flow Cytometry Analysis of AZ3451, a PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ3451 is a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and proliferative diseases.[1][2][3] As a negative allosteric modulator, this compound binds to a remote site on the PAR2 receptor, effectively preventing the conformational changes required for its activation and subsequent intracellular signaling.[4][5] This unique mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of PAR2.
Flow cytometry is a powerful, high-throughput technique that enables the rapid, quantitative analysis of multiple parameters at the single-cell level.[6] This makes it an ideal platform for elucidating the cellular effects of this compound. These application notes provide detailed protocols for utilizing flow cytometry to investigate the impact of this compound on key cellular processes, including intracellular signaling, apoptosis, and cell cycle progression.
Mechanism of Action of this compound
Activation of PAR2 by proteases such as trypsin or tryptase initiates a cascade of intracellular signaling events. This compound has been shown to attenuate the activation of several key signaling pathways, including:
-
P38/MAPK Pathway: Involved in inflammation and apoptosis.[1][2]
-
NF-κB Pathway: A critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][7]
-
PI3K/AKT/mTOR Pathway: Plays a central role in cell growth, proliferation, and survival.[1][2]
By inhibiting these pathways, this compound can modulate cellular responses to inflammatory stimuli, reduce apoptosis in certain cell types, and potentially alter cell cycle progression.[1][2][3]
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by the PAR2 antagonist this compound.
Application 1: Analysis of Intracellular Signaling (Phospho-p38 MAPK)
This application provides a method to quantify the inhibitory effect of this compound on the phosphorylation of p38 MAPK in response to a PAR2 agonist.
Data Presentation
Table 1: Inhibition of p38 Phosphorylation by this compound
| Treatment | Concentration (µM) | % of p-p38 Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 3.5 ± 0.8 |
| PAR2 Agonist (e.g., Trypsin) | 10 nM | 88.2 ± 5.1 |
| PAR2 Agonist + this compound | 0.1 | 65.7 ± 4.3 |
| PAR2 Agonist + this compound | 1 | 32.1 ± 3.9 |
| PAR2 Agonist + this compound | 10 | 8.9 ± 2.2 |
Experimental Workflow: Intracellular Staining
Caption: Workflow for intracellular phospho-protein staining.
Experimental Protocol: Intracellular p-p38 Staining
Materials:
-
Cells expressing PAR2 (e.g., HT-29, primary chondrocytes)
-
Complete cell culture medium
-
This compound
-
PAR2 agonist (e.g., Trypsin)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 2% BSA)
-
Fluorochrome-conjugated anti-phospho-p38 (pT180/pY182) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth.
-
The following day, pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a PAR2 agonist (e.g., 10 nM Trypsin) for 15-30 minutes.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of 1.5% formaldehyde while gently vortexing.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the pellet in 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-p38 antibody or the isotype control.
-
Incubate for 60 minutes at room temperature in the dark.[8]
-
-
Final Wash and Acquisition:
-
Wash the cells once with 2 mL of Staining Buffer.
-
Resuspend the cells in 500 µL of Staining Buffer and analyze on a flow cytometer.[8]
-
Application 2: Apoptosis Analysis
This application describes the use of Annexin V and Propidium Iodide (PI) staining to assess the effect of this compound on apoptosis.
Data Presentation
Table 2: Effect of this compound on Apoptosis
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.7 | 2.3 ± 0.5 |
| Pro-apoptotic Stimulus | - | 60.8 ± 4.5 | 25.3 ± 3.2 | 13.9 ± 2.8 |
| Pro-apoptotic Stimulus + this compound | 1 | 75.4 ± 3.8 | 15.1 ± 2.5 | 9.5 ± 1.9 |
| Pro-apoptotic Stimulus + this compound | 10 | 88.9 ± 2.9 | 6.7 ± 1.3 | 4.4 ± 1.1 |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Experimental Protocol: Annexin V and PI Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Pro-apoptotic stimulus (e.g., IL-1β, as used in some studies with this compound)
-
PBS
-
Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired duration, in the presence or absence of a pro-apoptotic stimulus.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS.[8]
-
-
Resuspension and Staining:
-
Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.[8]
-
Application 3: Cell Cycle Analysis
This application provides a method to determine the effect of this compound on cell cycle distribution using Propidium Iodide (PI) staining.
Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | 1 | 58.2 ± 3.5 | 28.5 ± 2.2 | 13.3 ± 1.6 |
| This compound | 10 | 65.7 ± 4.2 | 22.3 ± 2.9 | 12.0 ± 1.9 |
| Positive Control (Cell Cycle Inhibitor) | Varies | 78.9 ± 5.0 | 10.2 ± 1.7 | 10.9 ± 2.1 |
Experimental Workflow: Cell Cycle Analysis
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. scispace.com [scispace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Nanoparticle Encapsulation of AZ3451 for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the proposed nanoparticle encapsulation of AZ3451, a potent protease-activated receptor-2 (PAR-2) antagonist. This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis and inflammation by modulating key signaling pathways.[1][2] However, its hydrophobic nature may present challenges in formulation and bioavailability. Encapsulation within a biodegradable nanoparticle carrier, such as Poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to enhance its solubility, stability, and targeted delivery. This document outlines the rationale, hypothetical formulation characteristics, and detailed experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Introduction to this compound
This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in various inflammatory diseases.[2] It exerts its effect by binding to an allosteric site on the PAR-2 receptor, thereby preventing its activation and downstream signaling.[1][3] Preclinical studies have shown that this compound can suppress inflammatory responses, cartilage degradation, and apoptosis in chondrocytes, making it a promising candidate for the treatment of osteoarthritis.[1][2] The mechanism of action involves the attenuation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR signaling pathways.[1][4]
The hydrophobic properties of this compound may necessitate advanced formulation strategies to improve its therapeutic efficacy. Nanoparticle-based drug delivery systems can enhance the solubility and bioavailability of hydrophobic drugs, offer controlled release, and enable targeted delivery to specific tissues.[5][6]
Proposed Nanoparticle Formulation: this compound-PLGA Nanoparticles
Given the hydrophobic nature of this compound, Poly(lactic-co-glycolic acid) (PLGA) is proposed as a suitable biodegradable and biocompatible polymer for its encapsulation.[1] The emulsification-solvent evaporation method is a widely used and effective technique for encapsulating hydrophobic drugs within PLGA nanoparticles.[1][5]
Illustrative Physicochemical Characteristics
Disclaimer: The following table summarizes hypothetical data for this compound-loaded PLGA nanoparticles for illustrative purposes, as no specific experimental data for this formulation has been published. The values are based on typical results obtained for the encapsulation of other hydrophobic small molecules in PLGA nanoparticles.
| Parameter | Expected Value | Method of Analysis |
| Particle Size (z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry / HPLC |
| Drug Loading (%) | 1 - 5% | UV-Vis Spectrophotometry / HPLC |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol describes a common method for preparing drug-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, suitable molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 5 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at a moderate speed. After complete addition, homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and un-encapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage. A cryoprotectant (e.g., trehalose) can be added before lyophilization to improve stability.
Characterization of this compound-Loaded PLGA Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dilute the nanoparticle suspension in deionized water and analyze using a Dynamic Light Scattering (DLS) instrument equipped with an electrophoretic mobility measurement capability.
-
Purpose: To determine the average size, size distribution, and surface charge of the nanoparticles, which are critical parameters for their in vivo behavior and stability.
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method:
-
After the initial centrifugation to collect the nanoparticles, collect the supernatant.
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant (un-encapsulated drug) and in the dissolved nanoparticles (encapsulated drug) using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculations:
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Drug Loading (%): [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the PLGA nanoparticles over time.
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows free drug to pass through)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL), which serves as the release medium.
-
Incubate the setup at 37°C with continuous gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cell Viability (MTT) Assay
This assay evaluates the cytotoxicity of the this compound-loaded nanoparticles on a relevant cell line (e.g., chondrocytes or endothelial cells).
Materials:
-
Relevant cell line (e.g., human chondrocyte cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound-loaded nanoparticles and empty (blank) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-loaded nanoparticles and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticle formulations. Include untreated cells as a control.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting PAR-2 signaling pathways.
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of this compound-loaded PLGA nanoparticles.
In Vitro Evaluation Workflow
Caption: Workflow for the in vitro characterization and evaluation of nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AZ3451 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZ3451, a potent PAR2 antagonist, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on published studies, a concentration of 10 μM has been effectively used in primary human chondrocytes to inhibit PAR2 expression and downstream inflammatory signaling.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental context. Therefore, we recommend performing a dose-response experiment with a broad range of concentrations, for example, from 10 nM to 100 μM, to determine the optimal working concentration for your specific cell line.
Q2: How does this compound work and what are its known effects on cell signaling?
A2: this compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), with an IC50 of 23 nM.[2] It functions by binding to an allosteric site on the PAR2 receptor, which prevents the conformational changes required for receptor activation and subsequent signaling.[2] In studies on osteoarthritis, this compound has been shown to attenuate the activation of several key signaling pathways, including the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[1]
Q3: What is the expected effect of this compound on cell viability?
A3: In the context of disease models like osteoarthritis and atherosclerosis, this compound has been shown to have protective effects, such as attenuating apoptosis in chondrocytes and mitigating damage in endothelial cells.[1][3] However, as with any small molecule inhibitor, high concentrations may lead to off-target effects and cytotoxicity. It is crucial to distinguish between the desired pharmacological effect and any potential toxicity. At lower concentrations, this compound is expected to modulate PAR2 signaling without significantly impacting overall cell viability. A dose-dependent induction of apoptosis can occur with various stimuli, so it is important to determine the therapeutic window for your specific application.[4]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guides
General Troubleshooting for Optimizing this compound Concentration
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations | - Concentration is too low.- Insufficient incubation time.- Cell line is not sensitive to PAR2 antagonism.- Compound instability. | - Test a higher concentration range (e.g., up to 100 μM).- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Confirm PAR2 expression in your cell line.- Prepare fresh dilutions of this compound for each experiment. |
| High cell death observed at all effective concentrations | - On-target toxicity in your specific cell line.- Off-target effects at higher concentrations.- Solvent (e.g., DMSO) toxicity. | - Carefully perform a dose-response curve to identify a narrow non-toxic effective concentration range.- Consider using a lower, yet effective, concentration for longer incubation times.- Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (media with DMSO only). |
| Inconsistent results between experiments | - Inconsistent cell seeding density.- Variation in cell passage number.- Pipetting errors during serial dilutions.- Compound degradation. | - Use a consistent cell seeding density for all experiments.- Use cells within a consistent and low passage number range.- Ensure accurate and consistent pipetting techniques.- Aliquot and store the this compound stock solution properly. Prepare fresh working solutions for each experiment. |
Troubleshooting Common Cell Viability Assays
| Assay | Issue | Possible Cause(s) | Recommended Solution(s) |
| MTT/MTS/XTT/WST-1 | Inaccurate or inconsistent readings | - Interference from the compound.- Incomplete formazan (B1609692) solubilization (MTT).- Phenol (B47542) red in media interfering with absorbance readings.- Cell density too high or too low. | - Include a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt.- Ensure complete dissolution of formazan crystals by thorough mixing and incubation.- Use phenol red-free media for the assay.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Resazurin (B115843) (alamarBlue) | High background fluorescence | - Contamination of reagents or media.- Direct reduction of resazurin by the compound. | - Use sterile techniques and fresh reagents.- Include a control with this compound in cell-free media to assess direct reduction. |
| ATP-based (e.g., CellTiter-Glo) | Signal quenching or inhibition of luciferase | - this compound may directly inhibit the luciferase enzyme. | - Test for direct inhibition by adding this compound to a known amount of ATP and measuring the luminescent signal. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the concentration range of this compound that effectively modulates PAR2 activity without causing significant cytotoxicity.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, Resazurin, or ATP-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in complete cell culture medium. A common starting range is from 100 μM down to 10 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
-
Treatment:
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration at which 50% of cell viability is inhibited) if significant toxicity is observed. The optimal working concentration will be in the range where the desired biological effect is observed with minimal impact on cell viability.
-
Data Presentation
Summary of this compound Concentrations Used in Published Studies
| Cell Type | Concentration | Experimental Context | Observed Effect | Reference |
| Primary Human Chondrocytes | 10 μM | Inhibition of IL-1β-induced inflammation | Effectively inhibited PAR2 expression and downstream signaling | [1] |
| EA.hy926 Endothelial Cells | Not specified | Mitigation of ox-LDL-induced damage | Ameliorated LDH release and improved mitochondrial function | [3] |
| HT29 Human Colon Cancer Cells | Not specified | Modulation of doxorubicin-induced apoptosis | Pre-treatment with a PAR2 agonist reduced doxorubicin-induced cell death, an effect that could be reversed by a PAR2 antagonist. | [5] |
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent induction of apoptosis in human tumour cell lines by widely diverging stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 attenuates doxorubicin-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ3451 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZ3451 in in vivo experiments. The information is tailored for scientists and drug development professionals working on preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: What is the recommended formulation and dosage for intra-articular injection of this compound in a rat osteoarthritis (OA) model?
A1: Based on preclinical studies, a concentration of 10 μM this compound has been shown to be effective in vitro and serves as a starting point for in vivo experiments. For intra-articular injections in rats, a low volume is critical to avoid damage to the joint capsule. While the exact volume was not specified in the key study, a typical intra-articular injection volume for a rat knee is between 30-50 µL.
A recommended formulation for preparing this compound for in vivo administration involves creating a stock solution in DMSO, which is then further diluted with other excipients to ensure solubility and biocompatibility. A suggested vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare the final working solution fresh on the day of use to prevent precipitation.[1]
Q2: I am observing signs of toxicity in my animals (e.g., weight loss, ruffled fur) after this compound administration. What should I do?
A2: While specific toxicity data for this compound is limited in the public domain, general principles for troubleshooting small molecule inhibitor toxicity apply.
-
Dose Reduction: The most immediate action is to reduce the dose. If you are at the higher end of a dose range, consider a 50% reduction in the next cohort.
-
Formulation Optimization: The vehicle used for administration can contribute to toxicity. Ensure that the concentration of DMSO is kept to a minimum, as it can cause local irritation and systemic effects. The recommended formulation above is designed to mitigate this.
-
Dosing Schedule: If using a continuous dosing schedule, switching to an intermittent schedule (e.g., every other day) may improve tolerability.
-
Route of Administration: For localized effects, such as in an osteoarthritis model, intra-articular injection is preferred to minimize systemic exposure and potential off-target effects. If systemic administration is necessary, consider alternative routes that may have a better toxicity profile.
Q3: My in vivo experiment with this compound is not showing the expected therapeutic effect. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Stability and Formulation: Ensure that your this compound is of high purity and has been stored correctly. Prepare the formulation fresh for each experiment, as the compound may not be stable in solution over long periods. Visually inspect the solution for any precipitation before administration.
-
Administration Technique: For intra-articular injections, improper technique can lead to the compound being delivered to the peri-articular space rather than the joint capsule, drastically reducing its efficacy. It is advisable to practice the injection technique, possibly using a dye in a pilot study to confirm accurate delivery.
-
Dosage: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site. A dose-response study may be necessary to determine the optimal dose for your specific model.
-
Timing of Intervention: The timing of this compound administration relative to disease induction can be critical. In the rat model of surgically-induced osteoarthritis, treatment is typically initiated after the induction of the disease.
-
Animal Model: Ensure that the chosen animal model is appropriate and that the disease pathology involves the PAR2 signaling pathway. PAR2 expression should be confirmed in the target tissue.
Q4: How can I confirm that this compound is engaging its target, PAR2, in my in vivo model?
A4: Target engagement can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of PAR2 inhibition. Since this compound has been shown to inhibit the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, you can assess the phosphorylation status of key proteins in these pathways (e.g., p-P38, p-p65) in the target tissue.[2][3]
-
Immunohistochemistry (IHC): Analyze the expression of downstream markers of inflammation and cartilage degradation that are modulated by PAR2 signaling. For example, a decrease in MMP13 and an increase in autophagy markers like Beclin1 in the articular cartilage would suggest target engagement.[4]
-
Ex Vivo Analysis: Tissues from treated and control animals can be collected and stimulated ex vivo with a PAR2 agonist. A blunted response in the tissues from this compound-treated animals would indicate successful target inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from a key in vivo study investigating the efficacy of this compound in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT) and partial medial meniscectomy (MMx).
Table 1: OARSI Histological Scores of Articular Cartilage
| Treatment Group | Medial Femoral Condyle Score | Medial Tibial Plateau Score |
| Sham | 0.5 ± 0.5 | 0.4 ± 0.5 |
| OA + Vehicle | 4.8 ± 0.8 | 4.5 ± 0.6 |
| OA + this compound (10 µM) | 2.1 ± 0.7 | 1.9 ± 0.7 |
Data are presented as mean ± standard deviation. A lower OARSI score indicates less severe cartilage degradation.
Table 2: Immunohistochemical Analysis of Key Markers in Articular Cartilage
| Treatment Group | MMP13 Positive Chondrocytes (%) | Cleaved Caspase-3 Positive Chondrocytes (%) | Beclin1 Positive Chondrocytes (%) |
| Sham | 10 ± 3 | 5 ± 2 | 45 ± 5 |
| OA + Vehicle | 55 ± 6 | 35 ± 5 | 15 ± 4 |
| OA + this compound (10 µM) | 25 ± 5 | 15 ± 4 | 35 ± 6 |
Data are presented as the percentage of positively stained chondrocytes (mean ± standard deviation).
Experimental Protocols
1. Rat Model of Osteoarthritis (Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy - ACLT+MMx)
-
Animals: Male Sprague-Dawley rats (8 weeks old, 200-250g).
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).
-
Surgical Procedure:
-
Make a medial parapatellar incision in the right knee joint.
-
Dislocate the patella laterally to expose the joint cavity.
-
Transect the anterior cruciate ligament (ACL).
-
Resect the anterior part of the medial meniscus.
-
Reposition the patella and suture the joint capsule and skin in layers.
-
The contralateral knee can serve as a sham control (incision and exposure without ACLT+MMx).
-
-
Post-operative Care: Administer analgesics and monitor the animals for any signs of distress. Allow free cage activity.
2. Intra-articular Injection of this compound
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution to the final concentration (e.g., 10 µM) using a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the final DMSO concentration is low (e.g., <1%).
-
-
Injection Procedure:
-
Anesthetize the rat.
-
Flex the knee joint to 90 degrees.
-
Insert a 27-30 gauge needle into the joint space through the patellar ligament.
-
Slowly inject the desired volume (e.g., 30-50 µL) of the this compound solution or vehicle control.
-
Withdraw the needle and gently flex and extend the knee to distribute the solution.
-
3. Histological Assessment of Articular Cartilage (OARSI Scoring)
-
Tissue Preparation:
-
Euthanize the animals at the experimental endpoint (e.g., 8 weeks post-surgery).
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the samples in 10% EDTA solution.
-
Dehydrate the tissues and embed them in paraffin.
-
Cut 5 µm thick sagittal sections of the knee joint.
-
-
Staining: Stain the sections with Safranin O and Fast Green.
-
Scoring: Evaluate the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system for rats. The scoring considers the depth of cartilage erosion and the percentage of the affected area.
4. Immunohistochemistry for MMP13 and Cleaved Caspase-3
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using an appropriate method (e.g., enzymatic digestion with pepsin or heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against MMP13 or cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Quantification: Determine the percentage of positively stained chondrocytes in the articular cartilage.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound In Vivo Experimental Workflow.
Caption: Troubleshooting Lack of Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f7 | Aging [static-site-aging-prod2.impactaging.com]
Off-target effects of AZ3451 to consider
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AZ3451 in experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2), with a reported IC50 of 23 nM.[1] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand binds.[2] This binding prevents the conformational changes necessary for receptor activation and downstream signaling.
Q2: What are the known downstream signaling pathways affected by this compound's antagonism of PAR2?
A2: In studies related to osteoarthritis and endothelial inflammation, this compound has been shown to inhibit the activation of several key inflammatory and catabolic signaling pathways that are downstream of PAR2 activation. These include the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[3][4]
Q3: Are there any known off-target effects for this compound?
A3: Currently, there is no publicly available data from broad selectivity panels (e.g., kinome scans) that specifically detail the off-target binding profile of this compound. While it is reported to be a specific PAR2 antagonist, it is a good research practice to consider and experimentally assess the possibility of off-target effects, as is the case with any small molecule inhibitor.
Q4: How can I be confident that the observed effects in my experiment are due to PAR2 inhibition by this compound?
A4: Confidence in the on-target effect of this compound can be increased by including appropriate controls in your experimental design. This can include using a structurally unrelated PAR2 antagonist to see if it phenocopies the effects of this compound, or using a rescue experiment where the signaling pathway downstream of PAR2 is artificially activated to see if it reverses the effects of this compound. Additionally, using cell lines that do not express PAR2 can serve as a negative control.[2]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause: Off-target effects of this compound. While specific off-target interactions are not documented, it is a potential cause for unexpected cellular phenotypes.
Troubleshooting Steps:
-
Confirm PAR2 Expression: Verify that your cell line or tissue of interest expresses PAR2 at the protein level.
-
Dose-Response Curve: Perform a full dose-response curve for this compound in your assay to ensure you are working within an appropriate concentration range.
-
Use a Negative Control Cell Line: If possible, repeat the experiment in a cell line that does not express PAR2. An effect observed in the PAR2-negative cell line would suggest an off-target mechanism.
-
Orthogonal Antagonist: Use a structurally different PAR2 antagonist. If the phenotype is replicated, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: If you hypothesize that the effect of this compound is due to the inhibition of a specific downstream pathway (e.g., NF-κB), try to rescue the phenotype by activating that pathway through an alternative mechanism in the presence of this compound.
Problem 2: Discrepancy between in vitro potency (IC50) and cellular assay effective concentration (EC50).
Possible Cause: This can be due to several factors including cell permeability, metabolism of the compound, or engagement of off-target proteins within the complex cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the cell permeability of this compound.
-
Metabolic Stability: Investigate the metabolic stability of this compound in your specific cell type or experimental system.
-
Target Engagement Assay: If feasible, perform a target engagement assay to confirm that this compound is binding to PAR2 in your cells at the concentrations used.
Data Presentation
The following table summarizes hypothetical quantitative data that a researcher might generate when investigating the selectivity of a compound like this compound.
| Target | Assay Type | This compound IC50 (nM) | Control Compound IC50 (nM) |
| On-Target | |||
| PAR2 | Radioligand Binding | 23 | 50 |
| Hypothetical Off-Targets | |||
| Kinase X | Kinase Activity Assay | >10,000 | 150 |
| Kinase Y | Kinase Activity Assay | >10,000 | 2,500 |
| GPCR Z | Calcium Flux Assay | >10,000 | 800 |
This table is for illustrative purposes to show how selectivity data could be presented and does not represent real experimental results for this compound.
Experimental Protocols
Protocol: Validating On-Target PAR2 Antagonism in a Cellular Assay
-
Cell Culture: Culture cells known to express PAR2 (e.g., HT-29) in appropriate media.
-
PAR2 Agonist Stimulation: Use a known PAR2 agonist, such as Trypsin or a PAR2-activating peptide (e.g., SLIGKV-NH2), to stimulate the cells.
-
This compound Treatment: Pre-incubate the cells with a range of concentrations of this compound for a predetermined time (e.g., 30 minutes) before adding the PAR2 agonist.
-
Readout: Measure a downstream signaling event known to be activated by PAR2 in your cell type. This could be calcium mobilization, phosphorylation of ERK or p38, or NF-κB activation.
-
Data Analysis: Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 of this compound for the inhibition of the PAR2-mediated response.
Visualizations
Caption: this compound allosterically inhibits PAR2, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Preventing AZ3451 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AZ3451 to prevent its degradation during experiments. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing powdered this compound?
A1: Solid this compound is a white to light brown powder. For optimal stability, it should be stored under specific temperature conditions. For long-term storage, it is recommended to keep the powder at -20°C, which should ensure its stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in high-quality, newly opened dimethyl sulfoxide (B87167) (DMSO) due to the hygroscopic nature of DMSO, which can impact the solubility of this compound.[1] Once dissolved, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: Is this compound sensitive to light?
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not be visually apparent. The primary indicator of degradation is a loss of biological activity, leading to inconsistent or unexpected experimental results. This could manifest as a reduced inhibitory effect on the PAR2 receptor in your assays. If you suspect degradation, it is advisable to use a fresh, properly stored aliquot of the compound.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide will help you troubleshoot potential problems related to its stability and activity.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or reduced compound activity | Improper storage of stock solution: Repeated freeze-thaw cycles can degrade the compound. | Always aliquot stock solutions into single-use volumes after preparation. Use a fresh aliquot for each experiment. |
| Use of old or wet DMSO: The hygroscopic nature of DMSO can affect the solubility and stability of this compound.[1] | Use a fresh, high-purity, anhydrous grade of DMSO for preparing stock solutions. | |
| Contamination of stock solution: Introduction of water or other contaminants can lead to hydrolysis or other reactions. | Maintain sterile techniques when handling the compound and solutions. | |
| Precipitate formation in working solution | Low solubility in aqueous buffer: this compound is highly lipophilic and may precipitate when diluted into aqueous experimental media.[1] | Ensure the final concentration of DMSO or other organic solvent in the working solution is sufficient to maintain solubility but is also compatible with your experimental system. Consider using a surfactant like Tween-80 or a formulation with PEG300 for in vivo studies.[1] |
| Variability between experiments | Inconsistent solution preparation: Minor variations in concentration due to pipetting errors or incomplete dissolution can lead to significant differences in results. | Ensure the compound is fully dissolved in the stock solution. Use calibrated pipettes and vortex solutions thoroughly before making dilutions. |
| Age of the compound: Even under ideal conditions, very old batches of the compound may show reduced activity. | Check the expiration date on the compound vial. If it is old, consider purchasing a new batch. |
Troubleshooting Flowchart for this compound Degradation
Caption: A flowchart to diagnose potential this compound degradation.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 571.46 g/mol ), add 175 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Data Summary
Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Signaling Pathways
This compound acts as an antagonist of the Protease-Activated Receptor 2 (PAR2). Its inhibitory action has been shown to affect several downstream signaling pathways implicated in inflammation and cellular stress.
This compound Inhibition of PAR2 Signaling
Caption: this compound inhibits PAR2, blocking downstream signaling pathways.
References
Interpreting unexpected results with AZ3451
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AZ3451. Our aim is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions as a negative allosteric modulator, binding to a remote site on the receptor, distinct from the orthosteric ligand binding site.[2][4][5] This binding prevents the conformational changes required for receptor activation and downstream signaling.[2][4]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated significant efficacy in in vitro and in vivo models of osteoarthritis.[1][6][7] Specifically, it has been shown to protect chondrocytes from inflammation, cartilage degradation, and apoptosis induced by inflammatory stimuli like IL-1β.[1][2][6] It has also been shown to mitigate damage and inflammation in endothelial cells.[4]
Q3: What are the key signaling pathways modulated by this compound?
In chondrocytes, this compound has been shown to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, which are typically induced by IL-1β.[1][2][6]
Troubleshooting Guide
Unexpected Result 1: No observable effect of this compound in my cell-based assay.
| Potential Cause | Recommended Action |
| Low or absent PAR2 expression in the cell line. | Confirm PAR2 expression in your specific cell type at both the mRNA and protein level (e.g., via qPCR or Western Blot). PAR2 expression can be variable across different cell lines and primary cell types. |
| Incorrect compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your experimental system. While 10 µM has been shown to be effective in chondrocytes[7], the IC50 is in the nanomolar range (23 nM)[2][3], so a range of concentrations should be tested. |
| Compound degradation. | This compound is light-sensitive and should be stored protected from light. Prepare fresh stock solutions in DMSO and store at -20°C or -80°C for long-term use.[3] Avoid repeated freeze-thaw cycles. |
| Inappropriate assay readout. | Ensure your chosen endpoint is relevant to PAR2 signaling in your cell type. Consider measuring downstream markers of the P38/MAPK, NF-κB, or PI3K/AKT/mTOR pathways.[1][2] |
| Cell culture conditions. | Ensure optimal cell health and culture conditions. Factors such as serum concentration and cell density can influence receptor expression and signaling. |
Unexpected Result 2: High background or off-target effects observed.
| Potential Cause | Recommended Action |
| Non-specific binding. | While this compound is reported to be a specific PAR2 antagonist, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Cellular stress response. | High concentrations of any small molecule, including the vehicle (DMSO), can induce cellular stress. Ensure your vehicle control is appropriate and that the final DMSO concentration is kept low (typically <0.1%). |
| Presence of other proteases. | The cellular environment contains multiple proteases that could activate PAR2 or other receptors. Ensure your experimental system is well-defined to isolate the effects of PAR2 activation. |
| Use of appropriate controls. | Include a positive control for PAR2 activation (e.g., trypsin or a PAR2 activating peptide like SLIGKV-NH2) and a negative control (vehicle-treated cells) to properly interpret the effects of this compound. |
Experimental Protocols
In Vitro Model of Osteoarthritis in Chondrocytes
This protocol is a summary of methods used in published studies to investigate the effect of this compound on IL-1β-stimulated chondrocytes.[1][6][7]
-
Cell Culture:
-
Isolate primary chondrocytes from cartilage tissue.
-
Culture chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Treatment:
-
Seed chondrocytes in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with a PAR2 agonist, such as IL-1β (e.g., 10 ng/mL), for the desired time period (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Western Blotting: Analyze the protein expression of key markers involved in inflammation (iNOS, COX2), cartilage degradation (MMP13, ADAMTS5), and signaling pathways (p-P38, p-NF-κB p65, p-AKT).
-
Apoptosis Assays: Assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or TUNEL staining.[5][8]
-
Autophagy Analysis: Monitor autophagy by measuring the expression of autophagy-related proteins (e.g., LC3-II/LC3-I ratio, Beclin-1) via Western Blot.
-
Signaling Pathways and Workflows
This compound Mechanism of Action in Chondrocytes
Caption: this compound inhibits PAR2, blocking downstream pro-inflammatory and apoptotic pathways.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f4 | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of AZ3451
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of AZ3451, a potent Protease-Activated Receptor 2 (PAR2) antagonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.[1][2][3] It acts as a negative allosteric modulator, binding to a remote site on the receptor to prevent the conformational changes necessary for its activation and downstream signaling.[1][4]
Q2: What is the main challenge in the oral delivery of this compound?
A2: The primary challenge is its poor oral bioavailability, which has been a significant limitation in its development for systemic therapeutic applications.[5] This is largely attributed to its high lipophilicity, which often leads to poor aqueous solubility and dissolution in the gastrointestinal tract.[1]
Q3: Has this compound shown efficacy in preclinical models?
A3: Yes. When administered via routes that bypass oral absorption, such as subcutaneous or intra-articular injection, this compound has demonstrated significant anti-inflammatory effects in various preclinical models, including agonist-induced paw edema and surgically-induced osteoarthritis in rats.[2][4] This indicates that the compound is effective once it reaches systemic circulation or the local target site.
Q4: What signaling pathways are modulated by this compound?
A4: By inhibiting PAR2, this compound can suppress the activation of several downstream inflammatory signaling pathways. Key pathways identified include NF-κB, p38/MAPK, and PI3K/AKT/mTOR.[2][3][6][7] Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines, matrix metalloproteinases, and cell adhesion molecules.[2][8]
Q5: What are the initial steps to consider for improving the bioavailability of a compound like this compound?
A5: The initial steps should focus on characterizing the root cause of the low bioavailability. Key factors to investigate are aqueous solubility, dissolution rate, intestinal permeability, and first-pass metabolism.[9][10][11] Given this compound's high lipophilicity, poor solubility is a primary suspect.[1]
Section 2: Troubleshooting Guide for Low Oral Bioavailability
This guide provides a structured approach to diagnosing and solving common issues encountered during the development of oral formulations for this compound.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low drug exposure (AUC) after oral administration in animal models. | 1. Poor Aqueous Solubility / Dissolution | 1a. Characterize Solubility: Determine the kinetic and thermodynamic solubility of this compound in biorelevant media (e.g., SGF, FaSSIF, FeSSIF).1b. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[12]1c. Formulation Strategies: Evaluate amorphous solid dispersions (ASDs) by dispersing this compound in a polymer matrix or explore lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the gut.[12] |
| 2. Low Intestinal Permeability | 2a. Caco-2 Permeability Assay: Perform an in vitro Caco-2 assay to determine the apparent permeability coefficient (Papp).2b. Assess Efflux: If permeability is low, investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested by running the Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil).[12] | |
| 3. High First-Pass Metabolism | 3a. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance.3b. Identify Metabolites: Use LC-MS/MS to identify major metabolites and the CYP450 enzymes responsible for its metabolism. | |
| High variability in plasma concentrations between subjects. | 1. Food Effects | 1a. Fed vs. Fasted State Studies: Conduct pharmacokinetic studies in animal models under both fed and fasted conditions. Lipid-based formulations, in particular, can show positive food effects. |
| 2. Formulation Instability | 2a. Physical Stability: For amorphous solid dispersions, monitor for recrystallization during storage using techniques like XRPD and DSC.2b. Chemical Stability: Assess the chemical stability of this compound in the selected formulation under stress conditions (e.g., elevated temperature and humidity). |
Section 3: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
A solution of this compound (e.g., in Hanks' Balanced Salt Solution with a low percentage of DMSO) is added to the apical (AP) chamber.
-
The basolateral (BL) chamber contains a drug-free buffer.
-
Samples are taken from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified using LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The experiment is reversed: the drug solution is added to the BL chamber, and samples are taken from the AP chamber.
-
-
Efflux Inhibition (Optional):
-
The permeability assessments (both directions) are repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if efflux is inhibited.[12]
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]
-
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PAR2 signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 7. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: AZ3451 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxic effects of AZ3451 in primary cell cultures.
Troubleshooting Guides
Researchers investigating the effects of this compound may encounter unexpected results. This guide provides insights into common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity observed. | High concentration of this compound: Off-target effects can occur at concentrations significantly above the reported IC50 of 23 nM for PAR2 antagonism.[1] | Perform a dose-response curve to determine the optimal concentration. Start with concentrations closer to the known IC50 and increase gradually. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to primary cells at certain concentrations. | Run a solvent control experiment with the same concentrations of the solvent used in the experimental wells to assess its effect on cell viability. | |
| Cell culture conditions: Primary cells are sensitive to their environment. Suboptimal conditions (e.g., pH, temperature, CO2 levels) can induce stress and cell death. | Ensure all cell culture reagents are fresh and of high quality. Regularly monitor and maintain optimal culture conditions. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death. | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of contamination. | |
| Inconsistent results between experiments. | Variability in primary cells: Primary cells from different donors or even different passages can exhibit significant variability in their response. | Use cells from the same donor and passage number for a set of experiments. Perform experiments on cells from multiple donors to ensure reproducibility. |
| Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound can lead to variability in the final concentration. | Prepare a fresh stock solution of this compound for each experiment. Ensure accurate and consistent pipetting techniques. | |
| Assay timing: The timing of the cytotoxicity assay after this compound treatment can influence the results. | Perform a time-course experiment to identify the optimal time point to assess cytotoxicity. | |
| No cytotoxicity observed, even at high concentrations. | This compound is not directly cytotoxic in the tested cell type: Existing research suggests this compound is a PAR-2 antagonist with anti-apoptotic and anti-inflammatory properties.[2][3][4] | Consider that this compound may not be cytotoxic to your specific primary cell type under the tested conditions. Investigate its effects on cell signaling pathways or other cellular functions. |
| Insensitive cytotoxicity assay: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. | Use multiple, mechanistically different cytotoxicity assays (e.g., membrane integrity, metabolic activity, apoptosis) to confirm the results. | |
| Cell density: High cell density can mask cytotoxic effects due to the community effect. | Optimize the cell seeding density for your cytotoxicity assay. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and specific antagonist of the Protease-Activated Receptor 2 (PAR-2), with an IC50 of 23 nM.[1] It functions by binding to an allosteric site on the receptor, which prevents the conformational changes required for its activation and subsequent signaling.[1]
Q2: Is this compound expected to be cytotoxic?
A2: Based on current literature, this compound is not typically reported to be cytotoxic. In fact, studies have shown that it can protect cells from apoptosis and inflammation induced by stimuli such as IL-1β and oxidized LDL.[2][4] It has been shown to attenuate apoptosis in chondrocytes by activating autophagy.[2][3]
Q3: I am observing cytotoxicity in my primary cell culture after treatment with this compound. What should I do?
A3: If you observe unexpected cytotoxicity, it is important to systematically troubleshoot your experiment. Refer to the "Unexpectedly high cytotoxicity observed" section in the Troubleshooting Guide above. Key steps include verifying the concentration of this compound, running a solvent control, and ensuring optimal cell culture conditions.
Q4: What primary cell types have been studied with this compound?
A4: this compound has been studied in primary rat chondrocytes and the EA.hy926 endothelial cell line.[2][4]
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been shown to attenuate the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways induced by IL-1β in chondrocytes.[2][3] It also mitigates ox-LDL-induced activation of NF-κB in endothelial cells.[4]
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Primary cells
-
96-well culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Primary cells
-
96-well culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Include control wells for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired duration.
-
After incubation, transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Primary cells
-
96-well culture plates (white-walled for luminescence)
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed primary cells in a white-walled 96-well plate.
-
Treat cells with this compound and controls as previously described. Include a positive control for apoptosis if available.
-
Incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Troubleshooting decision tree for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AZ3451 in Cell Lines
Disclaimer: As of the latest literature review, there are no documented reports of acquired resistance to the PAR2 antagonist AZ3451 in cell lines. The following troubleshooting guide is a proactive, hypothetical resource based on established mechanisms of resistance to other G protein-coupled receptor (GPCR) antagonists and allosteric inhibitors. This guide is intended to provide researchers with a framework for investigating and potentially overcoming resistance should it arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1] It functions as a negative allosteric modulator, binding to a remote site on the receptor, distinct from the orthosteric site where the tethered ligand binds.[1][2] This binding prevents the conformational changes required for receptor activation and downstream signaling.[1]
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While not yet observed for this compound, resistance to GPCR antagonists, including allosteric modulators, can theoretically develop through several mechanisms:
-
Target Alteration: Mutations in the F2RL1 gene (which encodes for PAR2) could alter the allosteric binding site of this compound, reducing its affinity and efficacy.
-
Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of PAR2, thereby maintaining pro-survival or proliferative signals.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and target engagement.
-
Altered Receptor Expression and Trafficking: Changes in the expression levels of PAR2 on the cell surface or alterations in its internalization and degradation rates could impact the effectiveness of this compound.
Q3: Are there any known combination strategies that could hypothetically overcome this compound resistance?
Based on general principles of overcoming drug resistance, several combination strategies could be explored:
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a compensatory pathway (e.g., another GPCR or a receptor tyrosine kinase), co-treatment with an inhibitor of that specific pathway may restore sensitivity to this compound.
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-administration with known inhibitors of ABC transporters could increase the intracellular concentration of this compound.
-
Dual Blockade of Related Receptors: If other PAR family members are contributing to the signaling, a combination of antagonists targeting different PARs might be effective.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Decreased cell death or reduced inhibition of proliferation with this compound treatment over time. | 1. Development of acquired resistance through target mutation. 2. Upregulation of pro-survival bypass pathways. | 1. Sequence the F2RL1 gene in your resistant cell line to identify potential mutations in the this compound binding pocket. 2. Perform a phospho-kinase array to compare the activation status of various signaling pathways in sensitive versus resistant cells. This can help identify upregulated bypass pathways. 3. Conduct a cell viability assay with a combination of this compound and inhibitors of identified bypass pathways. |
| Initial response to this compound is observed, but the effect diminishes rapidly. | 1. Increased expression of drug efflux pumps (e.g., P-glycoprotein). | 1. Perform a Western blot or qPCR to assess the expression levels of common ABC transporters in your resistant cells compared to the parental line. 2. Use a fluorescent dye efflux assay (e.g., with Rhodamine 123) to functionally assess the activity of efflux pumps. 3. Test the efficacy of this compound in combination with an efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). |
| Variability in response to this compound across different cell lines. | 1. Differences in basal PAR2 expression levels. 2. Presence of pre-existing mutations in the F2RL1 gene. 3. Divergent downstream signaling from PAR2 in different cell types. | 1. Quantify PAR2 expression at both the mRNA (qPCR) and protein (Western blot or flow cytometry) level in the different cell lines. 2. Sequence the F2RL1 gene in all cell lines to check for polymorphisms or mutations. 3. Characterize the downstream signaling pathways activated by PAR2 in each cell line to understand potential differences in their dependence on this receptor. |
Experimental Protocols
Protocol 1: Western Blot for Analysis of Bypass Signaling Pathways
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, alone or in combination with a second inhibitor (e.g., an EGFR inhibitor if bypass through this pathway is suspected).
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values.
-
Quantitative Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Hypothetical Resistant Cell Lines
| Cell Line | Parental (Sensitive) | Resistant Subclone 1 | Resistant Subclone 2 |
| This compound IC50 (nM) | 50 ± 5 | 500 ± 45 | > 1000 |
Table 2: Effect of Combination Therapy on Cell Viability in a Hypothetical this compound-Resistant Cell Line
| Treatment | % Viability (Resistant Subclone 1) |
| Vehicle Control | 100% |
| This compound (500 nM) | 52 ± 4% |
| Bypass Inhibitor X (1 µM) | 85 ± 6% |
| This compound (500 nM) + Bypass Inhibitor X (1 µM) | 25 ± 3% |
Visualizations
Caption: Mechanism of action of this compound on PAR2 signaling.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Potential mechanisms of acquired resistance to this compound.
References
Addressing variability in AZ3451 experimental outcomes
Technical Support Center: AZ3451
Disclaimer: this compound is a potent, allosteric antagonist of Protease-Activated Receptor 2 (PAR2).[1] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address variability in experimental outcomes. The principles and protocols described here are based on published findings and general best practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antagonist of Protease-Activated Receptor 2 (PAR2), with an IC50 of 23 nM.[1] It binds to a remote allosteric site, which is a hydrophobic binding pocket within the cell membrane, preventing the structural changes needed for receptor activation and signaling.[1]
Q2: What signaling pathways are modulated by this compound?
A2: this compound has been shown to suppress the IL-1β-induced activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways in chondrocytes.[2][3] It specifically inhibits the phosphorylation of p38 without affecting ERK or JNK phosphorylation.[2]
Q3: What are the common causes of inconsistent results in cell-based assays with small molecule inhibitors like this compound?
A3: Inconsistent results in cell-based assays can stem from several factors, including chemical degradation of the compound, poor solubility in the assay medium, metabolism of the compound by the cells, and non-specific binding to serum proteins or plasticware.[4][5]
Q4: How does solvent choice impact the stability and efficacy of this compound?
A4: While DMSO is a common solvent for dissolving small molecules, its concentration in the final assay medium should typically be kept below 0.5% to prevent cellular toxicity.[4] It is also important to use anhydrous DMSO, as residual moisture can lead to compound degradation, especially during freeze-thaw cycles.[4]
Q5: Can components of the cell culture medium interfere with this compound activity?
A5: Yes, serum proteins in the culture medium can non-specifically bind to small molecules, reducing their effective concentration.[4] It is advisable to assess the stability and activity of this compound directly in the final assay buffer, both with and without serum, to understand its impact.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: This is a common issue that can be traced to several sources. Use the following checklist to troubleshoot:
-
Compound Stability: this compound may be unstable in the aqueous environment of your cell culture medium, especially during long incubation periods.[4]
-
Solution: Perform a time-course experiment to see if the compound's effect diminishes over time. Consider refreshing the medium with a fresh compound for long-term experiments.[5]
-
-
Cell Density: The initial cell seeding density can affect the apparent IC50. Higher cell densities may require higher concentrations of the inhibitor.
-
Solution: Standardize your cell seeding protocol and ensure consistent cell numbers across all experiments.
-
-
Serum Concentration: As mentioned in the FAQs, serum proteins can bind to this compound, reducing its bioavailability.
-
Solution: Test a range of serum concentrations or consider using serum-free medium for the duration of the treatment, if your cell line tolerates it.
-
-
Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level (e.g., ≤ 0.1%).[5]
Issue 2: Inconsistent Results in Western Blotting for Downstream Targets
Question: I am not seeing a consistent decrease in the phosphorylation of p38 after this compound treatment. What should I check?
Answer: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blot protocols.
-
Sample Preparation: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[6]
-
Solution: Always use lysis buffers supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.[6]
-
-
Blocking Buffer: Milk, a common blocking agent, contains the phosphoprotein casein, which can cause high background with anti-phospho antibodies.[6]
-
Solution: Switch to a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking.[7]
-
-
Buffer Choice: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[6]
-
Solution: Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody incubation steps.
-
-
Antibody Validation: The specificity of your phospho-antibody is critical.
-
Solution: As a control, treat a cell lysate sample with a phosphatase (e.g., lambda phosphatase) before running the Western blot. The signal for the phosphorylated protein should disappear.[6]
-
Issue 3: Lack of Efficacy or High Toxicity in In Vivo Studies
Question: My in vivo study with this compound is showing either no effect or unexpected toxicity. How should I troubleshoot this?
Answer: In vivo outcomes are influenced by the compound's formulation, dose, and the animal model itself.[8]
-
Compound Formulation and Solubility: Poor solubility of this compound in the delivery vehicle can lead to precipitation and inconsistent dosing.[8][9]
-
Dose Selection: The effective dose may be different from what was predicted by in vitro studies.
-
Solution: Conduct a dose-escalation study to find the optimal therapeutic window that balances efficacy and toxicity.[8]
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may be cleared too quickly from circulation or may not be reaching the target tissue in sufficient concentrations.
-
Vehicle Toxicity: The delivery vehicle itself may be causing adverse effects.
-
Solution: Always include a vehicle-only control group to assess any effects of the formulation components.[9]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
|---|---|---|---|
| IC50 | 23 nM | PAR2 Antagonism | [1] |
| pKi | 6.9 ± 0.2 | Competitive binding vs. 2f-LIGRLO-(dtpa)Eu | [10] |
| pIC50 (ERK1/2 Phos.) | 6.44 ± 0.03 | Inhibition of peptide-induced phosphorylation | [10] |
| pIC50 (β-arrestin-2) | 7.06 ± 0.04 | Inhibition of peptide-induced recruitment |[10] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
|---|---|---|---|
| Cell Viability | Rat Chondrocytes | 1 µM - 20 µM | A concentration of 10 µM has been shown to be effective.[2] |
| Western Blot | IL-1β stimulated Chondrocytes | 10 µM | Effective for inhibiting p38 phosphorylation.[2] |
| Autophagy Assay | Rat Chondrocytes | 10 µM | Shown to prevent IL-1β-induced autophagy downregulation.[2] |
Table 3: Example Formulation for In Vivo Studies
| Component | Purpose | Example Protocol (per 1 mL) | Reference |
|---|---|---|---|
| This compound | Active Compound | 2.08 mg (from a 20.8 mg/mL DMSO stock) | [1] |
| DMSO | Solvent | 100 µL | [1] |
| PEG300 | Solubilizer | 400 µL | [1] |
| Tween-80 | Surfactant | 50 µL | [1] |
| Saline | Vehicle | 450 µL |[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 Inhibition
-
Cell Culture and Treatment: Plate rat chondrocytes at a density of 1x106 cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Pre-treat cells with 10 µM this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with 10 ng/mL IL-1β for 48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[11]
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-p38 (1:1000) and total p38 (1:1000) overnight at 4°C.
-
Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound allosterically inhibits PAR2, blocking downstream signaling pathways.
Caption: Key workflow steps for a successful phospho-protein Western blot experiment.
Caption: A decision tree for troubleshooting inconsistent IC50 values in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
AZ3451 quality control and purity testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control and purity testing of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2). The following information is intended to assist researchers in ensuring the quality and integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation and pain signaling.[1][2][3] this compound is a non-competitive antagonist, meaning it binds to an allosteric site on the receptor, a location distinct from where the natural ligand binds.[1][4] This binding prevents the receptor from changing shape and initiating downstream signaling cascades.[4]
Q2: What are the key quality control parameters to consider for this compound?
A2: The critical quality control parameters for this compound include purity, identity, and stability. Purity ensures that the compound is free from contaminants that could affect experimental outcomes. Identity confirms that the compound has the correct chemical structure. Stability assessments determine the compound's shelf-life and appropriate storage conditions.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A high-purity sample should exhibit a single major peak with minimal to no secondary peaks.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored at -20°C. Solutions of this compound in solvents like DMSO can also be stored at -20°C or -80°C to minimize degradation.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Q5: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A5: Inconsistent results in cell-based assays can arise from several factors related to the compound, including degradation, precipitation in the assay medium, or off-target effects at high concentrations. It is crucial to ensure the compound's stability and solubility in the specific cell culture medium and to perform dose-response experiments to identify the optimal working concentration.[5][6]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the quality control and experimental use of this compound.
HPLC Purity Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | Injection failure, detector issue, or compound degradation. | - Verify the injection process and syringe/autosampler functionality.- Check detector settings and lamp status.- Prepare a fresh sample from a new stock to rule out degradation. |
| Multiple unexpected peaks | Sample contamination or degradation. | - Use high-purity solvents and clean sample vials.- Analyze a freshly prepared sample.- If degradation is suspected, investigate potential causes such as light exposure or improper storage. |
| Broad or tailing peaks | Poor column performance, inappropriate mobile phase, or column overload. | - Use a guard column to protect the analytical column.- Optimize the mobile phase composition and pH.- Reduce the sample concentration or injection volume. |
| Shifting retention times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it shows signs of degradation. |
Cell-Based Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no antagonist activity | - Compound instability in media.- Incorrect concentration.- Insufficient pre-incubation time. | - Assess compound stability in the assay medium over the experiment's duration.- Perform a dose-response curve to determine the optimal inhibitory concentration.- Ensure sufficient pre-incubation with this compound before adding the agonist to allow for receptor binding.[7] |
| High background signal or cytotoxicity | - High concentration of this compound.- Solvent (e.g., DMSO) toxicity. | - Lower the concentration of this compound.- Ensure the final solvent concentration is below the toxic threshold for the cell line (typically <0.5% for DMSO).[5] |
| Variability between experiments | - Inconsistent cell passage number or health.- Variation in compound preparation. | - Use cells within a consistent passage number range.- Prepare fresh compound dilutions for each experiment from a validated stock solution. |
Experimental Protocols
The following are representative protocols for the quality control and purity testing of this compound. These may require optimization based on the specific instrumentation and reagents available.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV-Vis detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm or 280 nm)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Method:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-5 µg/mL) in a solvent compatible with the LC-MS system.
-
-
Infusion or LC-MS Analysis:
-
The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
-
Mass Spectrometry Parameters (Example for Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis:
-
The expected molecular weight of this compound is 571.46 g/mol .[4]
-
Look for the protonated molecular ion [M+H]⁺ at approximately m/z 572.47.
-
Visualizations
PAR2 Signaling Pathway
Protease-Activated Receptor 2 (PAR2) can be activated by various proteases, leading to the cleavage of its N-terminus and the exposure of a tethered ligand. This initiates downstream signaling through G-proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. These events can trigger inflammatory responses. This compound, as a PAR2 antagonist, blocks these signaling events.
Caption: PAR2 signaling cascade and the inhibitory action of this compound.
Experimental Troubleshooting Workflow
When encountering unexpected results with this compound, a systematic approach can help identify the root cause. This workflow provides a logical sequence of steps to troubleshoot common experimental issues.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Best practices for storing and handling AZ3451
Welcome to the technical support center for AZ3451. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use of this compound in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric antagonist of Protease-Activated Receptor 2 (PAR2), with an IC50 of 23 nM.[1][2] It functions by binding to a remote allosteric site on the PAR2 receptor, which prevents the structural changes required for receptor activation and subsequent downstream signaling.[1] This inhibitory action has been shown to suppress inflammatory responses and cartilage degradation in cellular and animal models of osteoarthritis.[3][4]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For both long-term and short-term storage, please refer to the summary table below. It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2] For a 10 mM stock solution, you would dissolve 5.71 mg of this compound in 1 mL of DMSO. If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution.[1]
Storage and Stability Data
Proper storage of this compound is crucial for maintaining its integrity and experimental performance. The following table summarizes the recommended storage conditions for both the solid powder and solvated forms.
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid Powder | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.[1][6] |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.[1][6] |
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of IL-1β-Induced Inflammation in Chondrocytes
This protocol outlines a general method for assessing the efficacy of this compound in an in vitro model of inflammation in primary rat chondrocytes.[2][3]
-
Cell Culture:
-
Isolate primary chondrocytes from the knee joint cartilage of 1-week-old Sprague-Dawley rats.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Use chondrocytes from passages 1-3 for experiments to avoid phenotype loss.[2]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10 µM) in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
-
-
Experimental Procedure:
-
Seed the chondrocytes in appropriate culture plates and grow them to approximately 80% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for a specified period (e.g., 2 hours) before inducing inflammation.
-
Induce inflammation by adding Interleukin-1 beta (IL-1β) to the culture medium at a final concentration of 10 ng/mL.
-
Include appropriate controls: a vehicle control (medium with DMSO), an IL-1β only control, and an this compound only control.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
-
Analysis:
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | - The solubility limit has been exceeded.- The DMSO used was not anhydrous (it absorbed moisture).- The solution was not fully dissolved initially. | - Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1]- Use a fresh, unopened bottle of anhydrous, sterile DMSO for preparing stock solutions.[1][2]- Ensure the powder is completely dissolved before storing. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage.- Inaccurate final concentration due to pipetting errors or precipitation.- Repeated freeze-thaw cycles of the stock solution. | - Review and adhere to the recommended storage conditions (see table above).- Prepare fresh dilutions from the stock solution for each experiment.- Aliquot the stock solution into single-use volumes upon preparation to avoid multiple freeze-thaw cycles.[1] |
| Low Efficacy in In Vivo Studies | - Poor bioavailability with the chosen solvent.- Compound precipitation upon injection. | - For in vivo experiments, consider using a formulation designed to improve solubility and bioavailability, such as: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][6]- Prepare the in vivo formulation fresh on the day of use. |
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to study its anti-inflammatory effects.
Caption: A typical workflow for in vitro experiments with this compound.
This compound Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting common issues encountered with this compound.
Caption: A troubleshooting flowchart for experiments using this compound.
Simplified Signaling Pathway for PAR2 Inhibition
This diagram illustrates the inhibitory effect of this compound on PAR2-mediated signaling pathways implicated in osteoarthritis.
Caption: this compound inhibits PAR2, blocking pro-inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | PAR2拮抗剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Minimizing batch-to-batch variation of AZ3451
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation when working with the PAR2 antagonist, AZ3451.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during experimentation, leading to variability between different batches of this compound.
Question: We are observing inconsistent inhibitory effects of this compound on IL-1β-induced inflammation in our cell-based assays across different lots. How can we troubleshoot this?
Answer:
Inconsistent activity of this compound can stem from several factors, ranging from compound integrity to assay conditions. Follow these steps to identify and resolve the source of the variation.
Step 1: Verify the Integrity of this compound Stock Solutions
The first step is to rule out degradation or precipitation of your this compound stock solutions.
-
Protocol for Assessing Stock Solution Integrity:
-
Visual Inspection: Before use, visually inspect the thawed aliquot for any signs of precipitation. If particulates are observed, try to redissolve them by gentle warming (e.g., 37°C water bath) and vortexing.
-
Analytical Chemistry: For a more definitive assessment, analyze the stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the problematic batch to a reference standard or a previously well-performing batch. The appearance of new peaks or a significant decrease in the main this compound peak suggests degradation.
-
Step 2: Implement Standardized Compound Handling Procedures
Strict adherence to proper handling and storage is crucial for the consistency of small molecule inhibitors.[1][2][3]
-
Best Practices for Handling this compound:
-
Storage: Store solid this compound and stock solutions at -20°C or -80°C for long-term stability.[4] Protect from light by using amber vials or by wrapping tubes in aluminum foil.[4]
-
Aliquoting: Upon receipt, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4]
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions.[5] Moisture can lead to hydrolysis of the compound.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[4]
-
Step 3: Standardize Experimental Conditions
Subtle variations in your experimental setup can be magnified, leading to inconsistent results.
-
Experimental Workflow for Consistent Results:
Caption: Standardized experimental workflow for this compound treatment.
Step 4: Perform a Dose-Response Curve for Each New Batch
To ensure that each new batch of this compound has the expected potency, it is advisable to perform a dose-response experiment.
-
Protocol for Dose-Response Analysis:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Prepare a dilution series of the new this compound batch (e.g., 0.1 nM to 10 µM).
-
Pre-incubate the cells with the different concentrations of this compound for a standardized period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of IL-1β (e.g., 10 ng/mL).
-
After a set incubation time, measure a relevant inflammatory marker (e.g., IL-6 or IL-8 secretion by ELISA, or phosphorylation of p38 by Western Blot).
-
Calculate the IC50 value for the new batch and compare it to the values obtained from previous, well-performing batches.
-
| Batch ID | Date Received | IC50 (nM) vs. IL-1β induced p-p38 | Analyst | Notes |
| This compound-001 | 2025-01-15 | 25.2 | A. Smith | Reference Batch |
| This compound-002 | 2025-04-20 | 24.8 | A. Smith | Consistent with reference |
| This compound-003 | 2025-08-02 | 150.7 | B. Jones | Suspected degradation, re-tested |
| This compound-003 (re-test) | 2025-08-05 | 26.1 | B. Jones | Fresh stock prepared, consistent |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2).[6] It binds to an allosteric site on the receptor, preventing the conformational changes required for its activation and subsequent downstream signaling.[7][8]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound has been shown to attenuate the activation of several key inflammatory signaling pathways induced by agonists like IL-1β. These include the p38 MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[7][9][10]
Q3: What are the best practices for preparing this compound stock solutions?
A3: To ensure consistency and prevent degradation, follow these steps for preparing this compound stock solutions:[4]
-
Allow the solid compound to equilibrate to room temperature before opening the vial.
-
Use a calibrated balance to weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but first check for any temperature sensitivity of the compound.
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes.
-
Store the aliquots at -80°C.
Q4: How can we confirm that the observed effects in our assay are specific to PAR2 inhibition by this compound?
A4: To confirm the on-target activity of this compound, you can include several controls in your experiments:
-
Use a negative control compound: If available, use a structurally similar but inactive analog of this compound.
-
Knockdown or knockout of PAR2: The most definitive way to show specificity is to demonstrate that this compound has no effect in cells where PAR2 expression has been silenced (e.g., using siRNA or CRISPR).
Q5: What should we do if we observe precipitation of this compound in our cell culture medium?
A5: Precipitation in aqueous media can be a common issue with hydrophobic small molecules.[5] Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound may be exceeding its solubility limit in your culture medium. Perform a dose-response experiment to determine the optimal working concentration.
-
Check the final solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.[5]
-
Prepare intermediate dilutions: Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions in a suitable buffer or medium before the final dilution.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AZ3451 and Other Small Molecule PAR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protease-activated receptor 2 (PAR2) has emerged as a compelling therapeutic target for a multitude of inflammatory diseases, pain, and cancer. This has spurred the development of various small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of AZ3451, a potent PAR2 antagonist, with other notable small molecule inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Overview of PAR2 Signaling
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a cascade of intracellular signaling events. PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also signal through β-arrestin pathways. This leads to the activation of various downstream effectors, including phospholipase C (PLC), which mobilizes intracellular calcium, mitogen-activated protein kinases (MAPK) such as ERK1/2, and the RhoA signaling pathway, ultimately regulating cellular responses like inflammation, proliferation, and pain signaling.
Caption: Simplified PAR2 signaling pathways.
Quantitative Comparison of Small Molecule PAR2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected small molecule PAR2 inhibitors across various functional assays. This data highlights the differences in their inhibitory activities and potential for biased antagonism.
| Inhibitor | Type | Assay | Cell Line | Agonist | IC50 / pIC50 / Ki | Reference |
| This compound | Non-peptide | Calcium Mobilization | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 8.6 (IC₅₀ = 2.5 nM) | [1] |
| IP1 Production | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 7.65 (IC₅₀ = 22.4 nM) | [1] | ||
| ERK1/2 Phosphorylation | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 6.44 (IC₅₀ = 363 nM) | [1] | ||
| β-arrestin-2 Recruitment | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 7.06 (IC₅₀ = 87.1 nM) | [1] | ||
| Radioligand Binding | CHO-hPAR2 | 2f-LIGRLO-NH₂ | pKi = 6.9 (Ki = 126 nM) | [1] | ||
| AZ8838 | Non-peptide | Calcium Mobilization | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 5.70 (IC₅₀ = 2.0 µM) | [1][2] |
| IP1 Production | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 5.84 (IC₅₀ = 1.4 µM) | [1][2] | ||
| ERK1/2 Phosphorylation | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 5.7 (IC₅₀ = 2.0 µM) | [1][2] | ||
| β-arrestin-2 Recruitment | CHO-hPAR2 | SLIGRL-NH₂ | pIC₅₀ = 6.1 (IC₅₀ = 0.79 µM) | [1][2] | ||
| Radioligand Binding | CHO-hPAR2 | 2f-LIGRLO-NH₂ | pKi = 6.4 (Ki = 398 nM) | [2] | ||
| I-191 | Non-peptide | Calcium Mobilization | HT-29 | 2f-LIGRL-NH₂ | pIC₅₀ = 7.2 | [3] |
| ERK1/2 Phosphorylation | HT-29 | 2f-LIGRL-NH₂ | - | [3] | ||
| RhoA Activation | HT-29 | 2f-LIGRL-NH₂ | - | [3] | ||
| cAMP Accumulation | HT-29 | Forskolin | - | [3] | ||
| GB88 | Non-peptide | Calcium Mobilization | HT-29 | 2f-LIGRLO-NH₂ | IC₅₀ = 2 µM | [4][5] |
| Calcium Mobilization | HT-29 | Trypsin | IC₅₀ = 9 µM | [6] | ||
| C391 | Peptidomimetic | Calcium Mobilization | 16HBE14o- | 2-at-LIGRL-NH₂ | IC₅₀ = 1.30 µM | [7][8] |
| MAPK Signaling | 16HBE14o- | 2-at-LIGRL-NH₂ | Antagonist | [7][8] | ||
| K-14585 | Peptidomimetic | Radioligand Binding | Human PAR2 | [³H]-2-furoyl-LIGRL-NH₂ | Ki = 0.627 µM | [9] |
| Calcium Mobilization | Human Keratinocytes | SLIGKV | IC₅₀ = 1.1 - 2.87 µM | [10][11] | ||
| ENMD-1068 | Non-peptide | Trypsin-induced PAR2 activation | - | Trypsin | IC₅₀ = 5 mM | [10] |
In Vivo Efficacy
A direct comparison of the in vivo efficacy of these small molecule inhibitors is challenging due to the variability in animal models, dosing regimens, and readout parameters. However, available data demonstrates their potential in preclinical models of disease.
-
This compound: Has been shown to ameliorate cartilage degradation in a rat model of osteoarthritis following intra-articular injection.[10]
-
AZ8838: Demonstrated anti-inflammatory effects in a rat model of PAR2 agonist-induced paw edema when administered orally.[2]
-
GB88: Orally active and shown to be anti-inflammatory in a rat paw edema model.[5][6]
-
C391: Effectively attenuated thermal hyperalgesia in a mouse model of pain.[12]
-
K-14585: Reduced plasma extravasation and salivation in in vivo models.[10]
-
ENMD-1068: Decreased joint inflammation in a mouse model of arthritis.[10]
-
PZ-235 (Pepducin): This cell-penetrating pepducin has shown efficacy in mouse models of atopic dermatitis, reducing skin thickening, inflammation, and itch.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PAR2 inhibitors.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR2 activation, a hallmark of Gq/11 pathway engagement.
Caption: Calcium Mobilization Assay Workflow.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated PAR2, a key step in G protein-independent signaling and receptor desensitization.
Caption: β-Arrestin Recruitment Assay Workflow.
ERK1/2 Phosphorylation Assay (Western Blot)
This method assesses the inhibition of the MAPK/ERK pathway, a downstream signaling cascade activated by PAR2.
Caption: ERK1/2 Phosphorylation Assay Workflow.
Conclusion
The landscape of small molecule PAR2 inhibitors is diverse, with compounds exhibiting a range of potencies, mechanisms of action, and in vivo activities. This compound stands out as a particularly potent antagonist with nanomolar activity in inhibiting PAR2-mediated calcium signaling. The choice of inhibitor will ultimately depend on the specific research question, the signaling pathway of interest, and the desired in vivo application. The data and protocols presented in this guide are intended to provide a valuable resource for researchers navigating the selection and use of these important pharmacological tools.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. I-191 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 4. GB-88 | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR2 antagonist C391 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 8. PAR2 antagonist C391|CAS 1969253-13-1|DC Chemicals [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAR2 Pepducin-Based Suppression of Inflammation and Itch in Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
AZ3451 Demonstrates Preclinical Efficacy in Osteoarthritis and Oral Cancer Pain Models
A comprehensive analysis of preclinical data highlights the therapeutic potential of AZ3451, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in diverse disease models. Studies in osteoarthritis reveal a significant reduction in cartilage degradation and inflammation. In the context of oral cancer pain, a novel nanoparticle formulation of this compound shows superior and sustained pain relief compared to the free drug, underscoring its promise as a next-generation analgesic.
This guide provides an objective comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to enable researchers to evaluate and potentially replicate these findings.
This compound in a Preclinical Model of Osteoarthritis
In a well-established rat model of Post-Traumatic Osteoarthritis (PTOA), intra-articular administration of this compound demonstrated a significant protective effect on cartilage integrity. The Osteoarthritis Research Society International (OARSI) scoring system, a standardized method for evaluating cartilage damage, revealed a marked reduction in cartilage degradation in this compound-treated animals compared to the vehicle-treated control group.
Biochemical analysis of chondrocytes treated with this compound in vitro further elucidated its mechanism of action. This compound effectively suppressed the Interleukin-1 beta (IL-1β)-induced expression of key catabolic and inflammatory markers, including matrix metalloproteinase-13 (MMP13), and promoted the expression of the autophagy marker Beclin1. Apoptosis, a key driver of cartilage degradation, was also significantly inhibited, as evidenced by the reduced levels of cleaved caspase-3.
Comparative Efficacy of PAR2 Antagonists in Arthritis Models
While direct head-to-head preclinical studies of this compound against other PAR2 antagonists in the same osteoarthritis model are not yet published, data from other arthritis models provide a basis for comparison. In a collagen-induced arthritis (CIA) model in rats, the PAR2 antagonist GB88 was shown to ameliorate pathological and histopathological changes.[1] Another PAR2 antagonist, ENMD-1068, also demonstrated therapeutic efficacy in a murine CIA model, significantly reducing the arthritic index.[2]
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | Rat Post-Traumatic Osteoarthritis (PTOA) | OARSI Score | Significantly reduced cartilage degradation vs. control |
| MMP13 Expression (in vitro) | Significantly decreased vs. IL-1β control | ||
| Cleaved Caspase-3 (in vitro) | Significantly decreased vs. IL-1β control | ||
| GB88 | Rat Collagen-Induced Arthritis (CIA) | Pathological & Histopathological Changes | Ameliorated edema, pannus formation, synovial hyperplasia, and collagen degradation |
| ENMD-1068 | Murine Collagen-Induced Arthritis (CIA) | Arthritic Index | Dose-dependent reduction vs. vehicle |
Nanoparticle-Encapsulated this compound for Oral Cancer Pain
A significant advancement in the therapeutic application of this compound has been demonstrated in preclinical models of oral cancer pain. To enhance its delivery and efficacy, this compound was encapsulated in a novel nanoparticle formulation (PAMAM-Chol-AZ NPs). In three distinct mouse models of oral cancer pain, this nanoparticle formulation exhibited superior and more sustained relief from nociception compared to the administration of the free drug.[3][4][5][6][7][8]
The antinociceptive efficacy was rigorously assessed using an operant orofacial assay, a sophisticated behavioral model that measures an animal's willingness to endure a noxious stimulus to receive a reward. The nanoparticle-encapsulated this compound significantly increased the duration the animals would tolerate the stimulus, indicating a profound analgesic effect.
Comparison with Standard of Care in Pain Management
While direct preclinical comparisons of nanoparticle-encapsulated this compound with standard-of-care analgesics like opioids and NSAIDs in the same oral cancer pain model are not available in the reviewed literature, the sustained efficacy of the nanoparticle formulation suggests a potential advantage in managing chronic cancer pain, which often requires frequent dosing and is associated with significant side effects with current treatments.
| Treatment | Model | Key Finding |
| Nanoparticle-Encapsulated this compound | Mouse Models of Oral Cancer Pain | Superior and more sustained reversal of nociception compared to free this compound. |
| Free this compound | Mouse Models of Oral Cancer Pain | Less effective and of shorter duration in reversing nociception compared to the nanoparticle formulation. |
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound are mediated through its antagonism of the PAR2 signaling pathway. The following diagram illustrates the key downstream signaling cascades implicated in the preclinical models of osteoarthritis.
Caption: this compound inhibits PAR2 signaling, thereby downregulating pro-inflammatory and catabolic pathways.
The following diagram outlines the typical workflow for evaluating the efficacy of a therapeutic agent in a preclinical model of osteoarthritis.
Caption: Workflow for preclinical evaluation of this compound in an osteoarthritis model.
Experimental Protocols
Rat Model of Post-Traumatic Osteoarthritis (PTOA)
A commonly used method to induce osteoarthritis in rats involves the surgical destabilization of the knee joint, mimicking post-traumatic osteoarthritis. Briefly, adult male Sprague-Dawley rats are anesthetized, and the knee joint is exposed. The anterior cruciate ligament is transected, and the medial meniscus may be partially or fully resected to induce joint instability. Following surgery, the animals are allowed to recover and are monitored regularly.
For therapeutic evaluation, animals are randomized into treatment groups. This compound, a comparator, or vehicle is administered via intra-articular injection at specified intervals. The progression of osteoarthritis is assessed at a predetermined endpoint (e.g., 8 weeks post-surgery). The knee joints are harvested, fixed, and decalcified. Sagittal sections of the joint are then stained (e.g., with Safranin O and Fast Green) for histological evaluation. Cartilage degradation is quantified using the OARSI scoring system.
Mouse Model of Oral Cancer Pain and Operant Orofacial Assay
To model oral cancer pain, cancer cells (e.g., human oral squamous carcinoma cells) are implanted into the tongues of mice. As the tumor grows, it induces a state of chronic pain, which can be assessed using behavioral assays.
The operant orofacial assay is a sophisticated method to quantify pain-related behavior. The apparatus consists of a chamber with a drinking spout that delivers a sweetened milk reward. To access the reward, the animal must press its face against two thermodes that can be heated to a noxious temperature. In a pain state, the animal's willingness to tolerate the noxious heat to obtain the reward is reduced.
The efficacy of an analgesic is measured by its ability to increase the time the animal spends in contact with the thermodes, thereby increasing its consumption of the reward. Data is typically collected as the number of licks or the duration of contact with the thermodes over a set period. This method provides an objective and quantitative measure of pain relief.[4][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. inotiv.com [inotiv.com]
- 4. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 7. [Experiment treatment of collagen-induced arthritis in rats with recombinant plasmid containing vasoactive intestinal peptide gene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. F2rl1 Conditional Knockout model | Publication | genOway [genoway.com]
- 9. chondrex.com [chondrex.com]
Reproducibility of AZ3451's Anti-Inflammatory Effects: A Comparative Analysis Across Preclinical Studies
For Immediate Release
GOTHENBURG, Sweden – December 18, 2025 – A comprehensive review of published preclinical data on the Protease-Activated Receptor 2 (PAR2) antagonist, AZ3451, indicates consistent anti-inflammatory effects across different cell types and disease models, particularly in its modulation of the NF-κB signaling pathway. This comparative guide synthesizes findings from key studies to offer researchers, scientists, and drug development professionals a clear overview of the compound's performance and the experimental protocols supporting these observations.
This compound is an allosteric antagonist of PAR2, a G-protein coupled receptor implicated in a variety of inflammatory diseases.[1][2] This guide focuses on comparing the reproducibility of its effects, primarily drawing from a seminal study on its role in osteoarthritis and another investigating its potential in atherosclerosis, supplemented by in vivo data on acute inflammation.
Comparative Analysis of In Vitro Efficacy
The primary study by Luo et al. (2019) established the therapeutic potential of this compound in an osteoarthritis model by demonstrating its ability to counteract the inflammatory effects of interleukin-1β (IL-1β) in rat chondrocytes.[3] A subsequent study by Sun et al. (2021) explored the effects of this compound in human endothelial cells stimulated with oxidized low-density lipoprotein (ox-LDL), a key driver of atherosclerosis.[[“]] While the specific disease models and cell types differ, both studies point to a common mechanism of action: the inhibition of the pro-inflammatory NF-κB signaling pathway.
| Parameter | Luo et al. (2019) - Rat Chondrocytes [3] | Sun et al. (2021) - Human Endothelial Cells [[“]] |
| Stimulus | IL-1β (10 ng/mL) | ox-LDL |
| This compound Concentration | 10 µM | Not specified in abstract |
| Effect on NF-κB Pathway | Inhibited IL-1β-induced phosphorylation of p65 and IκBα. | Attenuated ox-LDL-induced activation of NF-κB by reducing intracellular NF-κB p65 levels and the luciferase activity of the NF-κB promoter. |
| Downstream Inflammatory Markers | Decreased expression of iNOS, COX2, MMP1, MMP13, and ADAMTS5. | Attenuated ox-LDL-induced expression and production of IL-6, TNF-α, and IL-8. Mitigated the expression of MMP-2 and MMP-9. |
| Effect on Cell Adhesion Molecules | Not reported. | Alleviated ox-LDL-induced expression of VCAM-1 and ICAM-1. |
| Other Reported Effects | Prevented cartilage degradation and premature senescence. Attenuated apoptosis by activating autophagy. Inhibited P38/MAPK and PI3K/AKT/mTOR pathways. | Ameliorated ox-LDL-induced LDH release. Improved mitochondrial function. |
In Vivo Anti-Inflammatory Effects
In addition to the in vitro findings, in vivo studies have demonstrated the anti-inflammatory efficacy of this compound. Luo et al. (2019) reported that intra-articular injection of this compound ameliorated cartilage degradation in a rat model of osteoarthritis.[3] Complementing this, a study by Kennedy et al. (2020) showed that systemic administration of this compound significantly reduced paw swelling in a rat model of acute inflammation induced by a PAR2 agonist.[5]
| Parameter | Luo et al. (2019) - Rat Osteoarthritis Model [3] | Kennedy et al. (2020) - Rat Paw Edema Model [5] |
| Animal Model | Surgery-induced osteoarthritis in rats. | PAR2 agonist-induced acute paw inflammation in Wistar rats. |
| This compound Administration | Intra-articular injection. | Subcutaneous injection (10 mg/kg). |
| Primary Outcome | Ameliorated cartilage destruction. | 60% reduction in paw swelling. |
| Reported Mechanism | Decreased MMP13 expression, suppressed apoptosis, and upregulated autophagy marker Beclin1. | Inhibition of mast cell and neutrophil activation. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for assessing the reproducibility of these findings.
In Vitro Inflammation in Chondrocytes (Luo et al., 2019)[3]
-
Cell Culture: Primary chondrocytes were isolated from the articular cartilage of Sprague-Dawley rats.
-
Inflammatory Stimulus: Cells were pre-treated with 10 µM this compound for 2 hours before being stimulated with 10 ng/mL of IL-1β for 48 hours.
-
Western Blotting: Protein levels of p-p65, p-IκBα, iNOS, COX2, MMPs, and components of the P38/MAPK and PI3K/AKT/mTOR pathways were assessed using specific antibodies.
-
Immunofluorescence: The nuclear translocation of p65 was visualized to confirm NF-κB activation.
In Vitro Endothelial Inflammation (Sun et al., 2021)[4]
-
Cell Culture: EA.hy926 endothelial cells were used.
-
Inflammatory Stimulus: Cells were treated with ox-LDL to induce an inflammatory response.
-
NF-κB Activity: The effect of this compound on NF-κB activation was measured by assessing intracellular p65 levels and through a luciferase reporter assay for NF-κB promoter activity.
-
Cytokine and Adhesion Molecule Expression: The expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-8), MMPs (MMP-2, MMP-9), and cell adhesion molecules (VCAM-1, ICAM-1) was quantified.
In Vivo Osteoarthritis Model (Luo et al., 2019)[3]
-
Animal Model: Osteoarthritis was surgically induced in male Sprague-Dawley rats.
-
Treatment: this compound was administered via intra-articular injection.
-
Analysis: Histological analysis of cartilage destruction was performed. Immunohistochemistry was used to detect levels of MMP13, cleaved-caspase3, and Beclin1.
In Vivo Paw Edema Model (Kennedy et al., 2020)[5]
-
Animal Model: Acute paw inflammation was induced in Wistar rats by intraplantar injection of the PAR2 agonist 2f-LIGRLO-NH2.
-
Treatment: this compound (10 mg/kg) was administered subcutaneously 30 minutes prior to the agonist injection.
-
Analysis: Paw swelling was measured as an indicator of edema. Mast cell and neutrophil activation in the paw tissue was also assessed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow of the in vitro experiments.
Caption: Mechanism of this compound in inhibiting PAR2-mediated NF-κB activation.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
The available preclinical data consistently demonstrate the anti-inflammatory effects of this compound, with its inhibitory action on the NF-κB signaling pathway being a reproducible finding across different cell types and inflammatory stimuli. While the primary therapeutic indication explored has been osteoarthritis, the compound's efficacy in other models of inflammation suggests a broader potential. The detailed experimental protocols provided in the original publications offer a solid foundation for further research and validation of this compound's therapeutic utility. Future studies directly comparing the effects of this compound in various disease models using standardized methodologies would be invaluable for a more definitive assessment of its reproducibility and translational potential.
References
Cross-Validation of AZ3451 Activity with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Protease-Activated Receptor 2 (PAR2) by the selective antagonist AZ3451 with the effects of genetic knockout of the PAR2 gene (F2rl1). This objective analysis is supported by experimental data to aid in the evaluation of this compound as a therapeutic agent and to validate its on-target effects.
Introduction to PAR2, this compound, and Genetic Knockout Models
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a critical role in inflammation and pain. Its activation by proteases such as trypsin and mast cell tryptase leads to the initiation of intracellular signaling cascades that drive inflammatory responses. Given its role in various pathologies, including osteoarthritis and inflammatory diseases, PAR2 has emerged as a promising therapeutic target.
This compound is a potent and selective antagonist of PAR2 with an IC50 of 23 nM.[1][2] It acts as a negative allosteric modulator, binding to a remote site on the receptor to prevent its activation.[1] Studies have demonstrated its efficacy in reducing inflammation and cartilage degradation in models of osteoarthritis.[3][4][5]
Genetic knockout of PAR2 in animal models, primarily mice, provides a "gold standard" for validating the physiological and pathological roles of this receptor. By ablating the gene encoding PAR2, researchers can study the consequences of a complete and lifelong absence of the receptor's function.
This guide will compare the reported effects of this compound treatment with the phenotype observed in PAR2 knockout animals, focusing on their impact on inflammatory signaling pathways.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the quantitative data from studies utilizing either this compound or PAR2 genetic knockout to investigate the role of PAR2 in inflammatory conditions, particularly in the context of osteoarthritis.
Table 1: Effect of this compound on IL-1β-Induced Responses in Chondrocytes
| Parameter | Control | IL-1β (10 ng/ml) | IL-1β + this compound (10 µM) | Reference |
| Inflammatory Mediators (protein levels relative to control) | ||||
| iNOS | 1.0 | 3.5 | 1.5 | [3] |
| COX2 | 1.0 | 4.0 | 1.8 | [3] |
| MMP1 | 1.0 | 3.8 | 1.7 | [3] |
| MMP13 | 1.0 | 4.2 | 2.0 | [3] |
| ADAMTS5 | 1.0 | 3.9 | 1.9 | [3] |
| Signaling Pathway Activation (p-protein/total protein ratio relative to control) | ||||
| p-p38/p38 | 1.0 | 3.2 | 1.4 | [3] |
| p-p65/p65 | 1.0 | 2.8 | 1.3 | [3] |
| p-AKT/AKT | 1.0 | 3.0 | 1.6 | [3] |
Table 2: Phenotypic Comparison of PAR2 Knockout Mice in a Model of Osteoarthritis
| Parameter | Wild-Type | PAR2 Knockout | Reference |
| Cartilage Degradation (Histological Score) | Severe | Significantly Reduced | [1][6] |
| Osteophyte Formation | Present | Significantly Reduced/Absent | [6] |
| Subchondral Bone Sclerosis | Present | Absent | [6] |
| Pain Perception (Weight Bearing) | Reduced | Significantly Improved | [6] |
Note: The data in Tables 1 and 2 are derived from different studies and experimental systems. Direct quantitative comparison should be made with caution. However, the qualitative outcomes of both pharmacological inhibition and genetic knockout of PAR2 are consistent in demonstrating a protective effect against inflammation and cartilage degradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by PAR2 and a typical experimental workflow for cross-validating the activity of a pharmacological inhibitor with a genetic knockout model.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. bowdish.ca [bowdish.ca]
- 3. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Mouse Growth Plate and Articular Chondrocytes for Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PAR2 Antagonists: AZ3451 vs. GB88
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent antagonists of Protease-Activated Receptor 2 (PAR2): AZ3451 and GB88. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting a detailed analysis of their respective mechanisms of action, potency, and effects on intracellular signaling pathways, supported by experimental data from published literature.
Introduction to PAR2 and its Antagonists
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 by proteases such as trypsin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that binds to the receptor and initiates downstream signaling. Given its involvement in numerous diseases, PAR2 has emerged as a promising therapeutic target.
This guide focuses on two small molecule PAR2 antagonists, this compound and GB88, which have been instrumental in elucidating the roles of PAR2 in various disease models. While both compounds inhibit PAR2 signaling, they do so through distinct mechanisms, leading to different pharmacological profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and GB88 based on available in vitro and in vivo data. It is important to note that the data presented here are compiled from different studies and a direct comparison should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Mechanism of Action
| Parameter | This compound | GB88 | Reference(s) |
| Mechanism of Action | Allosteric Antagonist | Biased Antagonist | [1][2][3] |
| Binding Site | Remote allosteric site outside the helical bundle | Orthosteric pocket | [1][3] |
| IC50 (Calcium Mobilization) | 23 nM (SLIGRL-induced in 1321N1-hPAR2 cells) | ~2 µM (Trypsin-induced in various cell lines) | [2] |
| Effect on Gq/11 Signaling (Ca2+ release) | Antagonist | Antagonist | [1][4] |
| Effect on cAMP Signaling | Not reported to have agonist activity | Agonist (attenuates forskolin-induced cAMP) | [4] |
| Effect on ERK1/2 Signaling | Antagonist (inhibits IL-1β-induced phosphorylation) | Agonist (increases phosphorylation) | [4][5] |
| Effect on RhoA Signaling | Not reported to have agonist activity | Agonist | [4] |
Table 2: In Vivo Efficacy in Rat Paw Edema Model
| Compound | Administration Route | Dose | Effect | Reference(s) |
| This compound | Subcutaneous | 10 mg/kg | Significantly reduced 2f-LIGRLO-NH2-induced paw swelling | [2] |
| GB88 | Oral | 10 mg/kg | Inhibited 2f-LIGRLO-NH2 or trypsin-induced paw edema | [4] |
Mechanism of Action and Signaling Pathways
This compound and GB88 exhibit fundamentally different mechanisms of PAR2 antagonism, which dictates their effects on downstream signaling pathways.
This compound: A Potent Allosteric Antagonist
This compound is a highly potent and selective allosteric antagonist of PAR2.[1][2] It binds to a remote site on the receptor, distinct from the orthosteric binding pocket where the tethered ligand interacts.[1][3] This allosteric modulation prevents the conformational changes required for receptor activation, thereby inhibiting all known downstream signaling pathways.[1] Studies have shown that this compound effectively blocks PAR2-mediated Gq/11 signaling, leading to the inhibition of calcium mobilization.[2] Furthermore, in disease models such as osteoarthritis, this compound has been shown to suppress the inflammatory response by inhibiting the p38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[5][6]
GB88: A Biased Antagonist
In contrast to the straightforward antagonism of this compound, GB88 acts as a biased antagonist.[1][4] It binds to the orthosteric pocket of PAR2 and selectively inhibits the Gq/11-mediated calcium signaling pathway.[1][4] However, GB88 simultaneously acts as an agonist for other PAR2-activated pathways, including the attenuation of cAMP accumulation (indicative of Gi/o coupling) and the activation of ERK1/2 and RhoA signaling.[4] This biased signaling profile makes GB88 a unique tool for dissecting the contributions of different PAR2-mediated pathways in various cellular responses.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to inhibit PAR2-agonist-induced intracellular calcium release, a hallmark of Gq/11 pathway activation.
Materials:
-
Cells expressing PAR2 (e.g., 1321N1-hPAR2, HT-29)
-
96-well black-wall, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-3 AM or Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS)
-
PAR2 agonist (e.g., SLIGRL-NH2, trypsin)
-
Test compounds (this compound, GB88)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed cells into 96-well plates and grow to 80-90% confluency.
-
Prepare the dye loading buffer by dissolving the calcium indicator dye and Pluronic F-127 in HBSS containing probenecid.
-
Remove the culture medium and incubate the cells with the dye loading buffer for 1 hour at 37°C.
-
Wash the cells twice with HBSS.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate for the desired pre-incubation time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the PAR2 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the intracellular calcium concentration. Data are typically expressed as a percentage of the response to the agonist alone.[4][7]
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to assess the phosphorylation status of key proteins in signaling cascades downstream of PAR2 activation, such as ERK1/2 and p38 MAPK.
Materials:
-
Cells expressing PAR2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and starve them of serum for several hours before treatment.
-
Treat cells with the PAR2 agonist and/or antagonist for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
In Vivo Rat Paw Edema Model
This model is a common in vivo assay to evaluate the anti-inflammatory effects of PAR2 antagonists.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
PAR2 agonist (e.g., 2f-LIGRLO-NH2, trypsin)
-
Test compounds (this compound, GB88)
-
Vehicle control
-
Digital calipers
-
Syringes and needles for intraplantar and systemic administration
Protocol:
-
Administer the test compound (e.g., orally or subcutaneously) or vehicle to the rats at a specified time before the agonist injection.
-
Measure the baseline paw thickness using digital calipers.
-
Inject the PAR2 agonist into the plantar surface of the rat's hind paw.
-
Measure the paw thickness at various time points after the agonist injection (e.g., 30 minutes, 1, 2, 4, and 6 hours).
-
The increase in paw thickness is a measure of edema. The effect of the antagonist is calculated as the percentage inhibition of the edema observed in the vehicle-treated group.[4][9][10]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of PAR2 and the distinct inhibitory mechanisms of this compound and GB88.
Caption: General PAR2 Signaling Pathways.
References
- 1. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis | Aging [aging-us.com]
- 6. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of AZ3451 for PAR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of AZ3451, a potent antagonist for Protease-Activated Receptor 2 (PAR2). Objectivity is maintained by presenting a direct comparison with other known PAR2 modulators, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in making informed decisions regarding the use of this compound in their studies.
Introduction to this compound and PAR2 Specificity
Mechanism of Action: A Negative Allosteric Modulator
Unlike competitive antagonists that bind to the same site as the endogenous agonist (the orthosteric site), this compound is a negative allosteric modulator (NAM) .[3][4] It binds to a remote, allosteric site on the PAR2 receptor, located in a hydrophobic pocket that faces the lipid bilayer.[5] This binding induces a conformational change in the receptor that prevents the structural rearrangements necessary for its activation and subsequent intracellular signaling.[5] This allosteric mechanism distinguishes it from orthosteric antagonists like AZ8838.[3][4]
Quantitative Comparison of PAR2 Antagonists
The potency and efficacy of this compound have been characterized across multiple PAR2-dependent signaling pathways and compared directly with the orthosteric antagonist AZ8838. The data consistently demonstrates that this compound is a potent inhibitor of both G-protein-dependent and β-arrestin-mediated pathways.
| Parameter | Assay Type | Target Pathway | This compound | AZ8838 | Reference |
| Binding Affinity | Radioligand Binding | Direct Binding | pKᵢ = 6.9 ± 0.2 | pKᵢ = 5.2 ± 0.1 | [3] |
| Functional Inhibition | Calcium (Ca²⁺) Mobilization | Gαq Activation | pIC₅₀ = 8.6 ± 0.1 | pIC₅₀ = 5.70 ± 0.02 | [3] |
| Inositol Monophosphate (IP1) | Gαq Activation | pIC₅₀ = 7.65 ± 0.02 | pIC₅₀ = 5.84 ± 0.02 | [3] | |
| ERK1/2 Phosphorylation | G-protein/β-arrestin | pIC₅₀ = 6.44 ± 0.03 | pIC₅₀ = 5.7 ± 0.1 | [3] | |
| β-arrestin-2 Recruitment | β-arrestin Pathway | pIC₅₀ = 7.06 ± 0.04 | pIC₅₀ = 6.1 ± 0.1 | [3] |
Table 1: Comparative quantitative data for PAR2 antagonists this compound and AZ8838. pKᵢ represents the negative logarithm of the inhibitor constant, indicating binding affinity. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, indicating functional potency. Higher values indicate greater affinity/potency.
Selectivity Profile
While comprehensive selectivity screening data against a broad panel of receptors is not extensively published, available studies demonstrate this compound's functional antagonism is specific to PAR2-mediated signaling. It has been shown to inhibit signaling cascades initiated by PAR2 activation without exhibiting agonist activity on its own.[3] For instance, another PAR2 ligand, GB88, has been characterized as a biased modulator, acting as an antagonist for Ca²⁺ mobilization but an agonist for ERK1/2 phosphorylation.[6][7] In contrast, this compound consistently acts as an antagonist across all tested PAR2 signaling arms, including Gαq, ERK, and β-arrestin pathways.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the specificity and potency of PAR2 antagonists like this compound.
Calcium (Ca²⁺) Mobilization Assay
This assay measures the inhibition of the Gαq signaling pathway by quantifying changes in intracellular calcium concentration upon receptor activation.
-
Cell Culture: Adherent cells expressing PAR2 (e.g., HT29 or CHO-hPAR2) are seeded in 96-well or 384-well black-wall, clear-bottom plates and cultured to confluence.[6][8]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.[6][8]
-
Antagonist Incubation: Cells are washed to remove excess dye and then pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specified period.
-
Agonist Stimulation & Detection: A PAR2 agonist (e.g., Trypsin or the synthetic peptide SLIGRL-NH₂) is added to the wells. The resulting immediate increase in fluorescence, corresponding to the rise in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).[9]
-
Data Analysis: The inhibitory effect is calculated relative to the response of the agonist alone. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.[10]
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay also assesses Gαq pathway inhibition by measuring the accumulation of IP1, a stable downstream metabolite of IP3.
-
Cell Stimulation: PAR2-expressing cells are plated and incubated with varying concentrations of the antagonist. They are then stimulated with a PAR2 agonist in the presence of lithium chloride (LiCl), which inhibits IP1 degradation, allowing it to accumulate.[11][12]
-
Lysis and Reagent Addition: After a 1-hour incubation, cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents are added: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and an IP1 analog coupled to an acceptor fluorophore (d2).[12][13]
-
Detection: In the absence of cellular IP1, the antibody-cryptate binds the IP1-d2, bringing the donor and acceptor into close proximity and generating a high FRET signal. IP1 produced by the cells competes for antibody binding, reducing the FRET signal. The signal is read on an HTRF-compatible plate reader.[11][13]
-
Data Analysis: The signal is inversely proportional to the IP1 concentration. A standard curve is used to quantify IP1, and antagonist IC₅₀ values are calculated.[11]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of downstream signaling, which can be mediated by both G-proteins and β-arrestins.
-
Cell Culture and Starvation: Cells expressing PAR2 are grown to confluence. To minimize basal signaling, cells are typically serum-starved for several hours before the experiment.[14]
-
Antagonist and Agonist Treatment: Cells are pre-treated with different concentrations of the antagonist for a defined period, followed by stimulation with a PAR2 agonist for a time known to induce peak ERK1/2 phosphorylation (e.g., 5-10 minutes).[15]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of each lysate is determined using a standard method like the Bradford assay.[15]
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[16][17]
-
Detection and Normalization: After incubation with a secondary antibody, the signal is detected via chemiluminescence. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[14][17]
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is quantified, and IC₅₀ values are determined.
β-Arrestin-2 Recruitment Assay
This assay directly measures the interaction between the activated PAR2 receptor and β-arrestin-2, a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Line: A specialized cell line is used, often employing an enzyme fragment complementation (EFC) system (e.g., PathHunter®). In this system, PAR2 is tagged with a small enzyme fragment, and β-arrestin-2 is fused to a larger, complementary enzyme fragment.[18][19]
-
Cell Plating: The engineered cells are plated in 384-well assay plates and incubated overnight.[20]
-
Antagonist and Agonist Incubation: Cells are pre-incubated with the antagonist. Subsequently, a PAR2 agonist is added at a submaximal concentration (e.g., EC₈₀) to stimulate the receptor.[20]
-
Detection: After a 90-minute incubation, a detection reagent containing the enzyme substrate is added.[20] If β-arrestin-2 is recruited to the activated PAR2, the enzyme fragments complement, forming a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.[19]
-
Data Analysis: The signal is measured with a luminometer. The reduction in signal in the presence of the antagonist is used to calculate IC₅₀ values.[20]
Mandatory Visualizations
Signaling Pathways
Caption: PAR2 signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating a PAR2 antagonist.
Conclusion
The available data strongly supports that this compound is a potent and specific antagonist of PAR2. Its characterization as a negative allosteric modulator that effectively inhibits multiple, distinct PAR2-mediated signaling pathways—including Gαq activation and β-arrestin recruitment—underscores its specific mechanism of action.[3] The quantitative comparison with the orthosteric antagonist AZ8838 reveals this compound to have significantly higher potency across all functional assays performed.[3] While further studies against a wider panel of GPCRs would be beneficial to fully delineate its selectivity profile, the existing evidence makes this compound a valuable and specific tool for researchers investigating the role of PAR2 in health and disease.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Benchmarking AZ3451: A Comparative Analysis Against Standard-of-Care Treatments in Preclinical Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Protease-Activated Receptor 2 (PAR2) antagonist, AZ3451, against current standard-of-care treatments for osteoarthritis (OA) in preclinical models. The data presented is compiled from published experimental studies to facilitate an evidence-based evaluation of this compound's potential as a disease-modifying therapeutic for OA.
Mechanism of Action: this compound and the PAR2 Signaling Pathway
This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and pain. In osteoarthritis, inflammatory mediators can lead to the activation of PAR2 on chondrocytes, initiating a signaling cascade that contributes to cartilage degradation and joint inflammation. This compound binds to an allosteric site on the PAR2 receptor, preventing its activation and an subsequent downstream signaling.[1] This mechanism disrupts key pathological pathways in OA, including the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways, thereby reducing the expression of inflammatory and catabolic mediators.
Comparative Efficacy in a Surgically-Induced Rat Model of Osteoarthritis
The following tables summarize the quantitative data from preclinical studies of this compound and standard-of-care treatments in rat models of surgically-induced osteoarthritis. It is important to note that these are indirect comparisons , as the data is collated from separate studies. Experimental conditions, while similar, were not identical.
Table 1: Effect on Cartilage Degradation
| Treatment Group | Osteoarthritis Model | Key Outcome Measure | Result |
| This compound | Partial Medial Meniscectomy (pMMx) | OARSI Score | Significantly lower than vehicle control |
| Intra-articular Hyaluronic Acid | Destabilization of Medial Meniscus (DMM) | OARSI Score | Significantly lower than NaCl control[2][3] |
| Intra-articular Corticosteroids (Triamcinolone Acetonide) | Medial Meniscectomy & ACL Transection | Modified Mankin Score | Significantly lower than saline control[4] |
| Oral NSAID (Celecoxib) | ACL Transection & Partial Medial Meniscectomy (ACLT/pMMx) | Cartilage Degeneration Score | Significantly reduced compared to vehicle[5][6] |
Table 2: Effect on Inflammatory and Catabolic Markers
| Treatment Group | Osteoarthritis Model | Marker(s) | Result |
| This compound | pMMx | MMP-13, Cleaved-caspase3 | Significantly decreased expression compared to vehicle |
| Intra-articular Hyaluronic Acid | DMM | MMP-13, MMP-3, IL-6 | Significantly decreased expression compared to NaCl control[2][3] |
| Intra-articular Corticosteroids (Triamcinolone Acetonide) | Chemical Induction (MIA) | Synovial Inflammation | Significantly reduced compared to saline control[7] |
| Oral NSAID (Celecoxib) | ACLT/pMMx | ADAMTS4, ADAMTS5, MMP13 | Significantly reduced gene expression in cartilage explants[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound In Vivo Model of Osteoarthritis
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis: A surgical model of partial medial meniscectomy (pMMx) was used to induce OA in the knee joint.
-
Treatment: Intra-articular injection of this compound into the affected joint.
-
Outcome Measures:
-
Histological Analysis: Cartilage degradation was assessed using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Immunohistochemistry: Expression of key catabolic and apoptotic markers, such as MMP-13 and cleaved-caspase-3, was evaluated in the cartilage.
-
Standard-of-Care In Vivo Models of Osteoarthritis
-
Intra-articular Hyaluronic Acid:
-
Animal Model: Sprague-Dawley rats.
-
Induction of Osteoarthritis: Destabilization of the medial meniscus (DMM) model.[2][3]
-
Treatment: Intra-articular injection of hyaluronic acid.[2][3]
-
Outcome Measures: OARSI scoring for cartilage degradation and immunohistochemical analysis of inflammatory and catabolic markers (MMP-13, MMP-3, IL-6).[2][3]
-
-
Intra-articular Corticosteroids (Triamcinolone Acetonide):
-
Animal Model: Sprague-Dawley rats.
-
Induction of Osteoarthritis: Surgical removal of the medial meniscus and anterior cruciate ligament resection.[4]
-
Treatment: Intra-articular injection of triamcinolone (B434) acetonide.[4]
-
Outcome Measures: Histopathological analysis of the proximal tibia using the modified Mankin scoring system and assessment of gait.[4]
-
-
Oral NSAID (Celecoxib):
Experimental Workflow
The general workflow for the preclinical evaluation of these compounds in a surgically-induced osteoarthritis model is outlined below.
Conclusion
The preclinical data suggests that this compound, through its targeted inhibition of the PAR2 signaling pathway, demonstrates a potential disease-modifying effect in a rat model of osteoarthritis. The indirect comparison with standard-of-care treatments indicates that this compound's impact on cartilage degradation and inflammatory markers is comparable to or potentially more robust than existing therapies in similar preclinical models. However, it is crucial to emphasize that direct, head-to-head comparative studies are necessary to definitively establish the relative efficacy of this compound. The information presented in this guide is intended to provide a preliminary, data-driven framework for researchers and drug development professionals to evaluate the therapeutic promise of this novel compound.
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of intra-articular injection of a hyaluronic acid-alendronate conjugate on post-traumatic osteoarthritis induced by destabilization of the medial meniscus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of intra-articular injection of a hyaluronic acid-alendronate conjugate on post-traumatic osteoarthritis induced by destabilization of the medial meniscus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
AZ3451: A Comparative Analysis of Efficacy in Rat and Mouse Models
For researchers and drug development professionals, understanding the species-specific efficacy of a compound is paramount for preclinical to clinical translation. This guide provides a comparative overview of the experimental data on AZ3451, a potent PAR2 antagonist, in both rat and mouse models.
While direct comparative studies of this compound in rats and mice for the same indication are not publicly available, this document synthesizes the existing research to highlight its therapeutic potential and mechanistic action in different disease contexts for each species.
Efficacy of this compound in a Rat Model of Osteoarthritis
In a well-established rat model of post-traumatic osteoarthritis (PTOA), intra-articular administration of this compound has demonstrated significant chondroprotective effects. The compound effectively mitigated cartilage degradation and reduced the expression of key inflammatory and catabolic markers.[1][2]
Summary of Quantitative Data in Rats:
| Parameter | PTOA Control Group | This compound Treatment Group | Outcome |
| OARSI Score | Significantly elevated | Markedly reduced | Amelioration of cartilage degradation[1] |
| MMP13 Expression | High | Significantly decreased | Inhibition of cartilage-degrading enzyme[1] |
| Cleaved-Caspase 3 | High | Significantly decreased | Reduction in chondrocyte apoptosis[1] |
| Beclin1 Expression | Low | Increased | Upregulation of autophagy marker[1] |
| TUNEL Staining | High percentage of apoptotic cells | Significantly reduced percentage | Inhibition of chondrocyte apoptosis[1] |
Efficacy of this compound in a Mouse Model of Oral Cancer Pain
In preclinical mouse models of oral cancer pain, this compound has shown notable efficacy in reversing nociception.[3][4] A nanoparticle-encapsulated formulation of this compound demonstrated superior and more sustained pain relief compared to the free drug.[3][4]
Summary of Quantitative Data in Mice:
| Parameter | Cancer Pain Control Group | This compound Treatment Group | Outcome |
| Mechanical Allodynia | Significant hypersensitivity | Reversal of nociception | Analgesic effect[3][4] |
| Orofacial Pain Assay | Pain-related behaviors | Reduction in pain behaviors | Improved oral function[3] |
Mechanism of Action: PAR2 Antagonism
This compound functions as a potent and selective antagonist of the Protease-Activated Receptor 2 (PAR2).[5] PAR2 is a G protein-coupled receptor involved in inflammation and pain signaling. By blocking the activation of PAR2, this compound inhibits downstream signaling cascades implicated in disease pathology. In the context of osteoarthritis in rats, this compound has been shown to suppress the activation of the P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways.[1][2]
References
- 1. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 4. PAR2 on oral cancer cells and nociceptors contributes to oral cancer pain that can be relieved by nanoparticle-encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Antagonistic Profile of AZ3451 at Protease-Activated Receptor 2 (PAR2)
A Comparative Analysis of AZ3451 and the Biased Antagonist GB88 Reveals Distinct Mechanisms of PAR2 Inhibition
For Immediate Release
December 18, 2025
Researchers in the fields of pharmacology and drug development are continually seeking to understand the nuanced ways in which novel compounds interact with their targets. A key area of interest is the concept of biased agonism and antagonism, where a ligand can selectively modulate specific downstream signaling pathways of a receptor. This guide provides a comparative analysis of this compound, a potent allosteric antagonist of Protease-Activated Receptor 2 (PAR2), and GB88, a known biased antagonist, to elucidate whether this compound exhibits a biased antagonism profile.
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Upon activation, PAR2 can signal through multiple downstream pathways, most notably via Gq protein coupling leading to calcium mobilization and through β-arrestin recruitment, which can mediate both receptor desensitization and G-protein-independent signaling. The ability to selectively inhibit these pathways offers the potential for more targeted therapeutics with fewer side effects.
This compound: A Balanced Antagonist of PAR2 Signaling
This compound is a potent, small-molecule, negative allosteric modulator of PAR2.[1] It binds to a remote site on the receptor, distinct from the orthosteric binding site of the tethered ligand, thereby preventing the conformational changes necessary for receptor activation.[1] Experimental data demonstrates that this compound effectively inhibits multiple downstream signaling pathways of PAR2 with similar potency.
Studies have shown that this compound is a potent antagonist of peptide-activated PAR2-mediated Gq, ERK1/2, and β-arrestin-2 signaling.[1] This lack of significant pathway selectivity suggests that This compound is a balanced, non-biased antagonist of PAR2 .
GB88: A Case Study in Biased Antagonism at PAR2
In contrast to this compound, GB88 is a well-characterized biased antagonist of PAR2.[2][3] This compound selectively inhibits the PAR2-Gq signaling pathway, responsible for intracellular calcium release, while simultaneously acting as an agonist for other PAR2-mediated pathways, such as ERK phosphorylation and RhoA activation.[2] This profile highlights the therapeutic potential of targeting specific arms of the PAR2 signaling cascade. For instance, the anti-inflammatory effects of GB88 are attributed to its inhibition of the Gq/Ca2+/PKC pathway.[2]
Comparative Signaling Profile of this compound and GB88
The following table summarizes the quantitative data on the activity of this compound and GB88 on the key PAR2 signaling pathways. This direct comparison underscores the distinct pharmacological profiles of these two antagonists.
| Compound | Signaling Pathway | Assay Type | Activity | pIC50 / pEC50 | Reference |
| This compound | Gq Activation | Calcium Mobilization | Antagonist | 8.6 ± 0.1 | [4] |
| Gq Activation | IP1 Production | Antagonist | 7.65 ± 0.02 | [4] | |
| ERK1/2 Phosphorylation | HTRF | Antagonist | 6.44 ± 0.03 | [4] | |
| β-arrestin-2 Recruitment | Enzyme Complementation | Antagonist | 7.06 ± 0.04 | [4] | |
| GB88 | Gq Activation | Calcium Mobilization | Antagonist | Data not available in pIC50 | [2][3] |
| ERK1/2 Phosphorylation | Western Blot | Agonist | Data not available in pEC50 | [2] | |
| RhoA Activation | RhoA-GTP pulldown | Agonist | Data not available in pEC50 | [2] | |
| cAMP Accumulation | cAMP Assay | Agonist | Data not available in pEC50 | [2] |
Note: While specific pIC50/pEC50 values for all of GB88's activities were not available in the reviewed literature, the qualitative agonist/antagonist activities are well-documented.
Signaling Pathways and Experimental Workflows
To understand the data presented, it is crucial to visualize the underlying biological processes and experimental procedures.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the Gq-mediated increase in intracellular calcium upon PAR2 activation.
-
Cell Culture: Adherent cells stably or transiently expressing human PAR2 (e.g., 1321N1-hPAR2 cells) are seeded in 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution at 37°C in the dark.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Test compounds (antagonists) are added to the wells and incubated for a specified period.
-
Agonist Stimulation and Measurement: A PAR2 agonist (e.g., SLIGRL-NH₂) is added, and the fluorescence intensity is measured kinetically. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The antagonist's potency is determined by measuring the inhibition of the agonist-induced calcium response and calculating the pIC50 value from concentration-response curves.
β-Arrestin-2 Recruitment Assay (Enzyme Complementation)
This assay quantifies the recruitment of β-arrestin-2 to the activated PAR2.
-
Cell Line: A cell line engineered to co-express PAR2 fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used (e.g., U2OS-hPAR2 cells).
-
Cell Plating: Cells are seeded in white, opaque microplates and incubated.
-
Compound Treatment: Test antagonists are added to the cells, followed by a PAR2 agonist.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin-2 to PAR2, the two enzyme fragments complement, forming an active β-galactosidase enzyme. A detection reagent containing a chemiluminescent substrate is added.
-
Data Analysis: The resulting luminescence is measured, and the inhibitory effect of the antagonist on the agonist-induced signal is used to calculate the pIC50.
ERK1/2 Phosphorylation Assay (HTRF)
This assay measures the phosphorylation of ERK1/2, a downstream event of both G-protein and β-arrestin signaling.
-
Cell Culture and Stimulation: U2OS-hPAR2 cells are plated and grown overnight. The cells are then serum-starved before being treated with the test antagonist, followed by stimulation with a PAR2 agonist.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed with a specific lysis buffer.
-
Detection: The cell lysate is transferred to a microplate. Two HTRF (Homogeneous Time-Resolved Fluorescence) conjugate antibodies are added: one targeting total ERK1/2 labeled with a donor fluorophore and another targeting phosphorylated ERK1/2 labeled with an acceptor fluorophore.
-
Signal Measurement: In the presence of phosphorylated ERK1/2, the two antibodies are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that is measured on a compatible plate reader.
-
Data Analysis: The pIC50 of the antagonist is determined from the concentration-dependent inhibition of the agonist-induced HTRF signal.
Conclusion
The available experimental evidence strongly indicates that This compound does not exhibit biased antagonism at PAR2 . It acts as a potent, balanced negative allosteric modulator, inhibiting Gq-mediated calcium signaling, β-arrestin-2 recruitment, and downstream ERK1/2 phosphorylation with comparable potencies. In contrast, the pharmacological profile of GB88 serves as a clear example of biased antagonism, selectively inhibiting the Gq pathway while activating other signaling arms. This comparison not only clarifies the mechanism of action of this compound but also highlights the diverse ways in which PAR2 signaling can be modulated, offering a roadmap for the development of future pathway-selective therapeutics.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Orthosteric vs. Allosteric Inhibition: A Comparative Analysis of PAR2 Antagonists AZ8838 and AZ3451
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of orthosteric and allosteric inhibition mechanisms through the case study of two small molecule antagonists of Protease-Activated Receptor 2 (PAR2): AZ8838 and AZ3451.
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammation and has emerged as a promising therapeutic target.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, presents distinct opportunities for pharmacological intervention.[3] This guide delves into the characteristics of an orthosteric antagonist, AZ8838, which directly competes with the endogenous ligand, and an allosteric antagonist, this compound, which modulates receptor function by binding to a remote site.[4][5][6] By examining their binding affinities, functional potencies, and the experimental methodologies used for their characterization, this document aims to provide a comprehensive resource for understanding these two modes of inhibition.
Comparative Analysis of AZ8838 and this compound
The following tables summarize the quantitative data for the orthosteric antagonist AZ8838 and the allosteric antagonist this compound, highlighting their distinct pharmacological profiles.
| Compound | Inhibition Type | Binding Site | Chemical Class |
| AZ8838 | Orthosteric, Competitive | Occluded pocket near the extracellular surface, overlapping with the tethered ligand binding site.[6][7] | Imidazole |
| This compound | Allosteric, Non-competitive | Remote site outside the helical bundle, facing the lipid bilayer.[4][5][7] | Benzimidazole |
Table 1: General Characteristics of PAR2 Antagonists AZ8838 and this compound.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| AZ8838 | Radioligand Binding | HEKexpi293F-hPAR2 | pKi | 6.4 ± 0.1 | [5] |
| Radioligand Binding | CHO-hPAR2 | pKi | 5.2 ± 0.1 | [5] | |
| This compound | Radioligand Binding | HEKexpi293F-hPAR2 | pKi | 7.9 ± 0.1 | [5] |
| Radioligand Binding | CHO-hPAR2 | pKi | 6.9 ± 0.2 | [5] |
Table 2: Comparative Binding Affinities of AZ8838 and this compound to Human PAR2.
| Compound | Signaling Pathway | Cell Line | Parameter | Value | Reference |
| AZ8838 | Calcium Mobilization | 1321N1-hPAR2 | pIC50 | 5.70 ± 0.02 | [4] |
| IP1 Production | 1321N1-hPAR2 | pIC50 | 5.84 ± 0.02 | [4] | |
| ERK1/2 Phosphorylation | U2OS-hPAR2 | pIC50 | 5.7 ± 0.1 | [4][5] | |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | pIC50 | 6.1 ± 0.1 | [4][5] | |
| This compound | Calcium Mobilization | Not specified | IC50 | 23 nM | [1][8] |
| ERK1/2 Phosphorylation | U2OS-hPAR2 | pIC50 | 6.44 ± 0.03 | [5] | |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | pIC50 | 7.06 ± 0.04 | [5] |
Table 3: Functional Potency of AZ8838 and this compound in Inhibiting PAR2-Mediated Signaling Pathways.
Signaling Pathways and Inhibition Mechanisms
The distinct binding sites of AZ8838 and this compound lead to different mechanisms of PAR2 inhibition.
PAR2 activation initiates multiple intracellular signaling cascades through the coupling to various G proteins, including Gαq/11, Gα12/13, and Gαi/o.[6] This leads to downstream events such as calcium mobilization, inositol (B14025) phosphate (B84403) (IP) production, and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6][9] Additionally, PAR2 can signal through β-arrestin pathways.[5]
AZ8838, as a competitive orthosteric antagonist, directly blocks the binding of the tethered ligand to the active site, thereby preventing receptor activation and subsequent downstream signaling.[5][6] In contrast, this compound binds to an allosteric site, inducing a conformational change in the receptor that prevents the necessary structural rearrangements for activation and signaling, effectively inhibiting receptor function without directly competing with the endogenous agonist.[4][7]
Experimental Protocols
The characterization of AZ8838 and this compound involves a suite of in vitro assays to determine their binding affinity and functional potency. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compounds to the PAR2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human PAR2 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[10]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-acetylated-GB110), and a range of concentrations of the unlabeled competitor (AZ8838 or this compound).[5][10]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled ligand.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Calcium Mobilization Assay
This functional assay measures the ability of the antagonists to inhibit PAR2-mediated increases in intracellular calcium concentration.
Protocol:
-
Cell Preparation:
-
Seed cells expressing PAR2 (e.g., 1321N1-hPAR2) into a 96-well plate and culture overnight.[5]
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 30-60 minutes) at 37°C.[11]
-
-
Compound Incubation and Agonist Stimulation:
-
Pre-incubate the dye-loaded cells with various concentrations of the antagonist (AZ8838 or this compound) or vehicle control for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the measurement of fluorescence and, after establishing a baseline, add a PAR2 agonist (e.g., SLIGRL-NH2) to all wells.[11]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration to generate a dose-response curve.
-
Calculate the IC50 value from the curve.
-
ERK1/2 Phosphorylation Assay
This assay assesses the inhibition of PAR2-mediated activation of the MAPK/ERK signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing PAR2 (e.g., U2OS-hPAR2) to near confluence.[5]
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with different concentrations of AZ8838 or this compound for a specified time.
-
Stimulate the cells with a PAR2 agonist for a time known to induce maximal ERK1/2 phosphorylation (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Use a secondary antibody conjugated to an enzyme for detection.[12]
-
ELISA: Utilize a commercially available ELISA kit for the detection of p-ERK1/2. This typically involves capturing total ERK1/2 in a pre-coated plate and then detecting the phosphorylated form with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the colorimetric/fluorometric signal (for ELISA).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the percentage of inhibition of the agonist-induced p-ERK1/2 signal against the antagonist concentration to determine the IC50 value.
-
Conclusion
The case study of AZ8838 and this compound provides a clear illustration of the fundamental differences between orthosteric and allosteric inhibition of PAR2. AZ8838, the orthosteric antagonist, acts as a direct competitive inhibitor, while this compound, the allosteric antagonist, modulates receptor function from a distance. The choice between targeting the orthosteric or an allosteric site has significant implications for drug discovery, influencing factors such as selectivity, potential for biased signaling, and the circumvention of issues related to high endogenous agonist concentrations. The experimental protocols detailed in this guide offer a robust framework for the characterization of such inhibitors, enabling researchers to elucidate their mechanisms of action and advance the development of novel therapeutics targeting PAR2 and other GPCRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease-activated receptor 2 (PAR-2) antagonist this compound as a novel therapeutic agent for osteoarthritis - Figure f4 | Aging [aging-us.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of AZ3451's inhibitory concentration (IC50)
In the landscape of pharmacological research, particularly in the investigation of inflammatory processes and related therapeutic interventions, Protease-Activated Receptor 2 (PAR2) has emerged as a significant target. This guide provides a quantitative comparison of the inhibitory concentration (IC50) of the PAR2 antagonist AZ3451 with other notable alternatives, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitory Potency
The efficacy of a receptor antagonist is quantitatively expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the response of a specific agonist by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for this compound and its comparators, AZ8838 and GB88, as determined in various in vitro assays.
| Inhibitor | Assay Type | Cell Line | Agonist | IC50 | pIC50 | Reference |
| This compound | Calcium (Ca2+) Mobilization | 1321N1-hPAR2 | SLIGRL-NH2 | 2.51 nM | 8.6 ± 0.1 | [1] |
| IP1 Production | 1321N1-hPAR2 | SLIGRL-NH2 | 22.39 nM | 7.65 ± 0.02 | [1] | |
| ERK1/2 Phosphorylation | 1321N1-hPAR2 | SLIGRL-NH2 | 363.08 nM | 6.44 ± 0.03 | [1] | |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH2 | 87.10 nM | 7.06 ± 0.04 | [1] | |
| Not Specified | Not Specified | Not Specified | 23 nM | Not Specified | [2] | |
| AZ8838 | Calcium (Ca2+) Mobilization | 1321N1-hPAR2 | SLIGRL-NH2 | 199.53 µM | 5.70 ± 0.02 | [1] |
| IP1 Production | 1321N1-hPAR2 | SLIGRL-NH2 | 144.54 µM | 5.84 ± 0.02 | [1] | |
| ERK1/2 Phosphorylation | 1321N1-hPAR2 | SLIGRL-NH2 | 199.53 µM | 5.7 ± 0.1 | [1] | |
| β-arrestin-2 Recruitment | U2OS-hPAR2 | SLIGRL-NH2 | 79.43 µM | 6.1 ± 0.1 | [1] | |
| GB88 | Calcium (Ca2+) Release | HT-29 | Not Specified | 2 µM | Not Specified | [3] |
| Calcium (Ca2+) Mobilization | HMDMs | Trypsin | 1.6 ± 0.5 µM | Not Specified | [3] |
Note: pIC50 values were converted to IC50 for standardized comparison using the formula IC50 = 10^(-pIC50) M.
Signaling Pathways and Experimental Workflow
To understand the context of these IC50 values, it is crucial to visualize the underlying biological processes and the experimental procedures used for their determination.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation of the IC50 data.
Calcium Mobilization Assay
This assay is a common method for determining the potency of GPCR modulators.
-
Cell Culture and Plating: Cells endogenously or recombinantly expressing PAR2 (e.g., 1321N1-hPAR2, HT-29) are cultured under standard conditions. On the day of the assay, cells are harvested and plated into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer solution. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Agonist Stimulation: A PAR2 agonist (e.g., SLIGRL-NH2, trypsin) is added to the wells to stimulate the receptor and induce an intracellular calcium release.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
IP-One (Inositol Monophosphate) Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling pathway.
-
Cell Stimulation: Cells expressing PAR2 are incubated with the antagonist at various concentrations, followed by stimulation with a PAR2 agonist in the presence of LiCl (which inhibits IP1 degradation).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. A standard curve is used to quantify the IP1 levels, and the IC50 of the antagonist is calculated from the dose-response curve.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway activated by PAR2.
-
Cell Treatment: Serum-starved cells expressing PAR2 are pre-treated with the antagonist at different concentrations before being stimulated with a PAR2 agonist.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 are measured using techniques such as Western blotting or cell-based immunoassays (e.g., ELISA, HTRF).
-
Data Analysis: The IC50 value for the inhibition of ERK1/2 phosphorylation is calculated from the concentration-response curve.
Conclusion
The presented data demonstrates that this compound is a highly potent PAR2 antagonist, exhibiting significantly lower IC50 values across multiple assay platforms compared to AZ8838 and GB88. The choice of antagonist for research or therapeutic development will depend on the specific biological context and the desired signaling pathway modulation. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of PAR2 pharmacology.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Meta-Analysis of AZ3451: A Comparative Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of published preclinical data on AZ3451, a potent Protease-Activated Receptor 2 (PAR2) antagonist, in the context of osteoarthritis (OA). Due to the absence of direct head-to-head comparative studies, this document synthesizes findings from individual preclinical investigations to offer a comparative overview against another PAR2 antagonist, AZ8838, and standard-of-care treatments for OA, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The data presented here is intended to inform research and development efforts by contextualizing the preclinical profile of this compound.
Executive Summary
This compound has demonstrated notable efficacy in preclinical models of osteoarthritis by targeting the PAR2 signaling pathway, which is implicated in inflammation and cartilage degradation. In vitro studies show that this compound can inhibit the expression of key inflammatory and catabolic mediators in chondrocytes. In vivo, in a rat model of surgically-induced osteoarthritis, intra-articular injection of this compound has been shown to attenuate cartilage destruction. While direct comparative data is lacking, this guide collates available preclinical evidence to facilitate an indirect comparison with other therapeutic modalities.
Comparative Efficacy of this compound and Alternatives in Preclinical Osteoarthritis Models
The following tables summarize the quantitative findings from various preclinical studies. It is important to note that these results are from different studies and not from direct comparative trials; therefore, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy in IL-1β-Stimulated Chondrocytes
| Compound/Class | Target(s) | Key Findings | Reported Efficacy | Source(s) |
| This compound | PAR2 Antagonist | Decreased expression of iNOS, COX2, MMP1, MMP13, and ADAMTS5. Suppressed degradation of Collagen II and Aggrecan. | 10 µM this compound effectively inhibits PAR2 expression. | [1](2--INVALID-LINK-- |
| AZ8838 | PAR2 Antagonist | Potent antagonist of peptide- or protease-induced PAR2-mediated Gq, ERK1/2, and β-arrestin-2 signaling. | pIC50 = 5.70 ± 0.02 (Ca2+ assay); pIC50 = 5.84 ± 0.02 (IP1 production). | [3](4) |
| NSAIDs (General) | COX-1/COX-2 | Inhibition of prostaglandin (B15479496) synthesis. | Varies by specific agent. | [5](6) |
| Corticosteroids | Glucocorticoid Receptor | Broad anti-inflammatory effects. | Varies by specific agent. | [7](8) |
Table 2: In Vivo Efficacy in Surgically-Induced Rat Models of Osteoarthritis
| Compound/Class | Dosing & Administration | Key Findings | Reported Efficacy | Source(s) |
| This compound | Intra-articular injection | Ameliorated surgery-induced cartilage degradation. | Significantly alleviated OA progression based on OARSI score. | [1](2--INVALID-LINK-- |
| AZ8838 | 10 mg/kg p.o. (in rat paw edema model) | Anti-inflammatory effects in a PAR2 agonist-induced rat paw edema model. | 60% reduction of paw swelling. | [9](10--INVALID-LINK-- |
| Naproxen | 8 mg/kg oral gavage twice daily for 3 weeks | Reduced articular cartilage degradation. | Statistically lower OARSI scores compared to placebo at 5 and 7 weeks. | [11](12) |
| Corticosteroids (Triamcinolone Acetonide) | Single intra-articular injection (40 mg/mL) | Histopathological improvement of articular cartilage and reduction of synovial membrane inflammation. | Improved gait behavior in rats. | [7](8) |
| Hyaluronic Acid | 3 weekly intra-articular injections | Reduced severity of OA and pain behaviors. | Statistically significant reduction in CGRP expression in joint afferents. | (13) |
Experimental Protocols
In Vitro: IL-1β-Induced Inflammation in Rat Chondrocytes
This model is utilized to simulate the inflammatory environment of an osteoarthritic joint and to assess the anti-inflammatory and chondroprotective effects of therapeutic candidates.
-
Chondrocyte Isolation and Culture : Primary chondrocytes are isolated from the articular cartilage of rats. The cartilage is minced and digested, typically with a solution containing collagenase type II, to release the chondrocytes. The isolated cells are then cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation : To induce an inflammatory response, cultured chondrocytes are stimulated with recombinant rat Interleukin-1β (IL-1β), commonly at a concentration of 10 ng/mL, for a specified period (e.g., 24 to 48 hours).
-
Treatment : The therapeutic agent (e.g., this compound) is added to the culture medium, often prior to or concurrently with the IL-1β stimulation.
-
Outcome Measures :
-
Gene and Protein Expression : The expression levels of key inflammatory mediators (e.g., iNOS, COX2), matrix-degrading enzymes (e.g., MMP1, MMP13, ADAMTS5), and cartilage matrix components (e.g., Collagen II, Aggrecan) are quantified using techniques such as quantitative real-time PCR (qPCR) and Western blotting.
-
Cell Viability and Apoptosis : Assays such as MTT or Annexin V/PI staining are used to assess the effects of the treatment on chondrocyte viability and apoptosis.
-
In Vivo: Surgically-Induced Osteoarthritis in a Rat Model
This model mimics post-traumatic osteoarthritis, a common form of OA in humans.
-
Surgical Procedure : Osteoarthritis is surgically induced in the knee joint of rats, typically Sprague-Dawley rats. A common procedure is the anterior cruciate ligament transection (ACLT) with or without medial meniscectomy (MMx). This procedure destabilizes the knee joint, leading to progressive cartilage degradation characteristic of OA.
-
Treatment Administration : The test compound (e.g., this compound) is administered, often via intra-articular injection into the affected knee joint, at specified time points post-surgery.
-
Assessment of OA Progression :
-
Histological Analysis : At the end of the study period (e.g., 8 weeks post-surgery), the knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to visualize cartilage structure and proteoglycan content. The severity of cartilage damage is typically graded using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score.
-
Immunohistochemistry : The expression of specific proteins of interest (e.g., MMP13, cleaved-caspase 3) in the cartilage tissue is assessed using immunohistochemical staining.
-
Behavioral Tests : Pain-related behaviors, such as weight-bearing asymmetry, can be measured to assess the functional impact of OA and the analgesic effects of the treatment.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Osteoarthritis
This compound acts as an antagonist of Protease-Activated Receptor 2 (PAR2). In the context of osteoarthritis, the activation of PAR2 by proteases present in the inflamed joint contributes to the production of pro-inflammatory and catabolic mediators. By blocking PAR2, this compound is thought to inhibit these downstream signaling pathways, thereby reducing inflammation and cartilage degradation.[1](2--INVALID-LINK--
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel therapeutic agent for osteoarthritis, such as this compound.
Conclusion
The available preclinical data suggest that this compound is a promising therapeutic candidate for osteoarthritis, acting through the inhibition of the PAR2 signaling pathway to reduce inflammation and cartilage degradation. While direct comparative studies with other PAR2 antagonists and standard-of-care treatments are not yet available, this guide provides a synthesized overview of the existing preclinical evidence to aid in the evaluation and future development of this compound and other novel OA therapies. Further research, including well-controlled comparative preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of osteoarthritis.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Anti-Inflammatory mechanisms of the proteinase-activated receptor 2-inhibiting peptide in human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early detection of osteoarthritis in the rat with an antibody specific to type II collagen modified by reactive oxygen species | springermedizin.de [springermedizin.de]
- 6. Anti-Inflammatory mechanisms of the proteinase-activated receptor 2-inhibiting peptide in human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Osteoarthritis Research: Insights from Rodent Models and Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-Activated Receptor 2 (PAR-2) Antagonist this compound Mitigates Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Damage and Endothelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-delivery of anti-inflammatory and antioxidant agents via polymersomes for osteoarthritis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of intra-articular hyaluronic acid injection on immunohistochemical characterization of joint afferents in a rat model of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AZ3451
Researchers and drug development professionals handling AZ3451, a potent PAR2 antagonist, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] Due to its classification as a hazardous substance, this compound and any contaminated materials require disposal as regulated hazardous waste.[2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound outlines several key hazards that necessitate careful handling and disposal.[2] All personnel must be familiar with this information before working with this compound.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or goggles.[2] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of aerosolization.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound. These steps are based on general guidelines for hazardous chemical waste and must be adapted to comply with institutional and local regulations.
-
Waste Segregation: At the point of generation, segregate all this compound waste from other waste streams. This includes unused or expired compounds, contaminated solutions, and any labware that has come into contact with the chemical, such as gloves, pipette tips, and vials.[3][4]
-
Waste Container Selection: Use designated, leak-proof, and chemically compatible containers for each type of waste (solid and liquid).[4]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[4]
-
Liquid Waste Disposal: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Solid Waste Disposal: Place all non-sharp solid waste contaminated with this compound into a designated solid hazardous waste container.[3]
-
Sharps Disposal: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[3]
-
Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Waste Pickup: Once a waste container is full, arrange for its pickup and disposal through the appropriate institutional channels.[3]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling AZ3451
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for AZ3451, a potent protease-activated receptor-2 (PAR2) antagonist.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound presents several hazards requiring specific safety measures.[1] It is classified as follows:
-
Acute toxicity, oral (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must be worn to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls | Should cover all exposed skin to prevent contact.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or under a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal. The following workflow outlines the key steps to be followed.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.[1]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.[1]
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Have an accessible safety shower and eye wash station.[1]
2. Handling:
-
Avoid Inhalation and Contact: Take precautions to avoid inhaling dust or fumes and prevent contact with skin and eyes.[1]
-
Handling Practices: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, sealed, and properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. It is advisable to use a licensed hazardous waste disposal service.
-
Avoid Environmental Release: Prevent the product from entering drains, water courses, or the soil.[1]
Note: No specific experimental protocols for this compound were found in the public domain. Researchers should develop their own detailed protocols based on the intended application and adhere to institutional safety guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
